3-(2-Methylpiperazin-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(2-methylpiperazin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8-7-10-4-6-11(8)5-2-3-9/h8,10H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSNVRRGVQEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667873 | |
| Record name | 3-(2-Methylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-09-7 | |
| Record name | 3-(2-Methylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Methylpiperazin-1-yl)propanenitrile CAS number search
An In-depth Technical Guide to 3-(2-Methylpiperazin-1-yl)propanenitrile
Introduction
3-(2-Methylpiperazin-1-yl)propanenitrile, identified by the CAS Number 6216-09-7 , is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, which incorporates both a 2-methylpiperazine moiety and a propanenitrile functional group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. The piperazine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to be readily functionalized and for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[2][3] This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-Methylpiperazin-1-yl)propanenitrile is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 6216-09-7 | ChemScene[1] |
| Molecular Formula | C₈H₁₅N₃ | ChemScene[1] |
| Molecular Weight | 153.22 g/mol | ChemScene[1] |
| Synonyms | 2-methyl-1-piperazinepropanenitrile | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | ChemScene[1] |
| logP | 0.19378 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Mechanistic Insights
General Synthetic Workflow
Caption: General workflow for the synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile.
Experimental Protocol: Cyanoethylation of 2-Methylpiperazine
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-methylpiperazine (1.0 equivalent) and a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: Acrylonitrile (1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure 3-(2-Methylpiperazin-1-yl)propanenitrile.
Causality Behind Experimental Choices:
-
Excess Acrylonitrile: A slight excess of acrylonitrile is used to drive the reaction to completion and ensure that all the 2-methylpiperazine is consumed.
-
Solvent Choice: The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Protic solvents like ethanol can also participate in the reaction mechanism by protonating the intermediate.
-
Temperature Control: The Michael addition is an exothermic process. Controlling the temperature is crucial to prevent side reactions and ensure the safety of the procedure.
Applications in Drug Development and Medicinal Chemistry
The structural motifs within 3-(2-Methylpiperazin-1-yl)propanenitrile make it a valuable precursor in the synthesis of pharmacologically active compounds.
-
The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of clinically used drugs.[2][3] It often imparts favorable properties such as improved aqueous solubility and the ability to form salts. The nitrogen atoms of the piperazine ring can be further functionalized through reactions like N-alkylation, N-acylation, and N-arylation to modulate the biological activity and pharmacokinetic properties of the final compound.[2]
-
The Propanenitrile Group: The nitrile group is a versatile functional handle that can be transformed into other key functional groups. For instance, it can be reduced to a primary amine, yielding 3-(2-methylpiperazin-1-yl)propan-1-amine, or hydrolyzed to a carboxylic acid, 3-(2-methylpiperazin-1-yl)propanoic acid.[2][4] These transformations open up avenues for creating a diverse library of compounds for biological screening.
Caption: Derivatization pathways of 3-(2-Methylpiperazin-1-yl)propanenitrile.
Analytical Characterization
Ensuring the purity and identity of 3-(2-Methylpiperazin-1-yl)propanenitrile is paramount for its use in synthesis. A combination of analytical techniques is typically employed for its characterization.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. For instance, ¹H NMR would show characteristic signals for the methyl group, the piperazine ring protons, and the propanenitrile chain protons.[2] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and to quantify it in a mixture. Various detectors, such as UV-Vis or mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity.[5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. A strong absorption band around 2200-2300 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(2-Methylpiperazin-1-yl)propanenitrile. While a specific safety data sheet (SDS) for this exact compound is not available in the search results, general safety guidelines for related nitrile and piperazine compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]
-
Inhalation and Contact: Avoid breathing vapors, mist, or gas.[8][9][10] Avoid contact with skin and eyes.[8][9]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][8]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
3-(2-Methylpiperazin-1-yl)propanenitrile is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of a functionalizable piperazine ring and a convertible nitrile group provides a robust platform for creating diverse molecular architectures. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and drug discovery.
References
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. Available at: [Link]
-
(PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. Available at: [Link]
-
3-(2-Methylpiperidin-1-yl)propanenitrile | C9H16N2 - BuyersGuideChem. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
Safety Data Sheet: Propionitrile - Chemos GmbH&Co.KG. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD - Food Additives & Contaminants: Part A. Available at: [Link]
-
Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine - Cole-Parmer. Available at: [Link]
-
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - MDPI. Available at: [Link]
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- 2. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. jocpr.com [jocpr.com]
- 6. qascf.com [qascf.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemos.de [chemos.de]
1-(2-Cyanoethyl)-2-methylpiperazine: Structural Profiling and Regioselective Synthesis
Executive Summary 1-(2-Cyanoethyl)-2-methylpiperazine is a highly specialized, advanced heterocyclic intermediate widely utilized in the synthesis of complex pharmaceuticals and agrochemicals. The presence of a piperazine core, coupled with a chiral methyl center and a reactive cyanoethyl appendage, makes it a versatile building block for drug discovery. This technical whitepaper explores the structural nuances of the compound, details the mechanistic causality behind its regioselective synthesis via aza-Michael addition, and provides a self-validating protocol for its preparation.
Structural and Physicochemical Profiling
The molecular architecture of 1-(2-Cyanoethyl)-2-methylpiperazine is defined by a six-membered saturated nitrogen heterocycle (piperazine) bearing two distinct substitutions. The comparable nucleophilicity of the two nitrogen atoms in the unsubstituted piperazine ring often results in undesired bis-alkylation, making mono-functionalization a persistent challenge in synthetic chemistry[1].
The introduction of a methyl group at the C2 position breaks the symmetry of the ring, creating a steric differential between the N1 and N4 positions. The cyanoethyl group (-CH2CH2CN) at the N1 position serves as a highly modular functional group, capable of being reduced to a primary amine or hydrolyzed to a carboxylic acid for further conjugation.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3-(2-methylpiperazin-1-yl)propanenitrile |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.23 g/mol |
| Core Scaffold | 2-Methylpiperazine |
| Key Substitutions | C2 (Methyl), N1 (Cyanoethyl) |
| Reactive Sites | N4 (Secondary Amine), Nitrile (-C≡N) |
Mechanistic Insights: The Aza-Michael Addition
The synthesis of monosubstituted piperazines is traditionally achieved via the aza-Michael addition, where a secondary amine acts as a nucleophile and attacks an α,β-unsaturated carbonyl or nitrile compound[2]. Acrylonitrile is the standard Michael acceptor for introducing a cyanoethyl group.
Causality in Catalyst Selection: While the aza-Michael addition can proceed uncatalyzed under forcing conditions, the use of Ceric Ammonium Nitrate (CAN) as a catalyst significantly accelerates the reaction in aqueous or protic media[3]. CAN acts as a mild Lewis acid, coordinating to the nitrogen atom of the acrylonitrile. This coordination withdraws electron density from the conjugated alkene, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the Michael acceptor and facilitating rapid nucleophilic attack by the piperazine nitrogen[3].
Causality in Regioselectivity: Direct reaction of 2-methylpiperazine with acrylonitrile typically yields a mixture of regioisomers, with a kinetic preference for the sterically less hindered N4 position[4]. Because our target is 1-(2-Cyanoethyl)-2-methylpiperazine (substitution at the more hindered N1 position), a regioselective protection strategy is mandatory. By reacting 2-methylpiperazine with a bulky protecting group like di-tert-butyl dicarbonate (Boc2O), the less hindered N4 position is selectively blocked. This leaves the N1 position exclusively available for the subsequent aza-Michael addition.
Pathway Visualization
The following diagram illustrates the logical flow of the regioselective synthesis, highlighting the steric control and catalytic activation required to yield the final product.
Caption: Synthetic workflow for the regioselective preparation of 1-(2-Cyanoethyl)-2-methylpiperazine.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each phase includes an analytical checkpoint to confirm causality and prevent the propagation of errors.
Phase 1: Regioselective N4-Protection
-
Reaction: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere.
-
Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.0 eq) dropwise over 30 minutes. Rationale: The ultra-low temperature maximizes the kinetic differentiation between the N1 and N4 positions, forcing the bulky Boc group onto the less hindered N4 amine.
-
Workup: Allow the reaction to warm to 0°C, quench with water, extract with DCM, and concentrate.
-
Analytical Checkpoint 1: Perform ^1^H-NMR. The successful formation of 4-Boc-2-methylpiperazine is confirmed by the presence of a 9-proton singlet at ~1.45 ppm. The chemical shift of the C2-methyl doublet will indicate whether N1 or N4 was protected (comparison with literature standards is required to rule out the N1-Boc regioisomer).
Phase 2: Catalytic Aza-Michael Addition
-
Reaction: Dissolve the purified 4-Boc-2-methylpiperazine in a 1:1 mixture of water and methanol.
-
Catalysis: Add acrylonitrile (1.2 eq) and Ceric Ammonium Nitrate (CAN, 3 mol%)[3]. Stir at room temperature for 3 hours. Rationale: CAN activates the nitrile, enabling the sterically hindered N1 amine to attack the alkene efficiently without requiring elevated temperatures that could degrade the Boc group.
-
Workup: Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield 1-(2-cyanoethyl)-4-Boc-2-methylpiperazine.
-
Analytical Checkpoint 2: Perform LC-MS. The chromatogram should show a single major peak with a mass-to-charge ratio (m/z) corresponding to [M+H]^+^ = 254.1. The ^1^H-NMR should reveal two new distinct triplet signals in the 2.5–2.8 ppm range, corresponding to the -CH2CH2- bridge of the cyanoethyl group.
Phase 3: Deprotection to Final Product
-
Reaction: Dissolve the intermediate in DCM and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir for 2 hours. Rationale: Acidic conditions selectively cleave the carbamate (Boc) without hydrolyzing the robust nitrile group.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 until pH > 8. Extract with a polar organic solvent (e.g., 10% MeOH in DCM), dry, and concentrate.
-
Analytical Checkpoint 3: Perform final ^1^H-NMR. The complete disappearance of the 9-proton Boc singlet at ~1.45 ppm validates the deprotection. The retention of the cyanoethyl triplets and the C2-methyl doublet confirms the structural integrity of 1-(2-Cyanoethyl)-2-methylpiperazine.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.2
-
Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Thieme E-Journals. 3
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. 1
-
Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. ACS Publications. 4
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physical properties of 3-(2-methylpiperazin-1-yl)propanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7)
Section 1: Introduction and Scope
3-(2-methylpiperazin-1-yl)propanenitrile is a functionalized piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, valued for its favorable physicochemical properties and synthetic versatility. The addition of a methyl group introduces a chiral center, while the propanenitrile moiety offers a reactive handle for further chemical modification, making this compound a valuable building block for creating diverse chemical libraries and novel drug candidates.
This technical guide serves as a comprehensive resource for scientists and development professionals. It moves beyond a simple data sheet to provide a detailed analysis of the compound's physical and chemical properties. In the absence of extensive published experimental data for this specific isomer, this document provides robust, theoretically-grounded predictions and outlines the self-validating experimental workflows required for its definitive characterization. The causality behind experimental choices is explained, ensuring that the described protocols are not merely procedural but are grounded in solid analytical chemistry principles.
Section 2: Molecular Identity and Structure
Precise identification is the foundation of all subsequent research. The structural features of 3-(2-methylpiperazin-1-yl)propanenitrile—namely the chiral piperazine ring and the electrophilic nitrile group—dictate its chemical reactivity and potential biological interactions.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-methylpiperazin-1-yl)propanenitrile | - |
| CAS Number | 6216-09-7 | [1] |
| Molecular Formula | C₈H₁₅N₃ | [1] |
| Molecular Weight | 153.22 g/mol | [1] |
| Canonical SMILES | N#CCCN1C(C)CNCC1 | [1] |
| Synonyms | 2-methyl-1-piperazinepropanenitrile | [1] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="2.4,0!"]; N4 [label="NH", pos="2.4,-1.2!"]; C5 [label="C", pos="1.2,-1.7!"]; C6 [label="C", pos="0,-1.2!"]; C_Me [label="CH₃", pos="1.2,1.8!"]; C_side1 [label="CH₂", pos="-1.5,0.5!"]; C_side2 [label="CH₂", pos="-2.8,0!"]; C_nitrile [label="C", pos="-4,0!"]; N_nitrile [label="N", pos="-5.2,0!"];
// Edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; N1 -- C_side1; C_side1 -- C_side2; C_side2 -- C_nitrile; C_nitrile -- N_nitrile [style=triple, dir=none]; }
Caption: 2D Structure of 3-(2-methylpiperazin-1-yl)propanenitrile
Section 3: Computed Physicochemical Properties for Drug Discovery
In modern drug development, in silico predictions are vital for prioritizing candidates before synthesis. These computed properties provide insight into a molecule's potential pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | TPSA is a key indicator of a drug's ability to permeate cell membranes. A value under 140 Ų is generally associated with good oral bioavailability. The low TPSA of this molecule is favorable.[1][2] |
| LogP (Octanol/Water Partition Coeff.) | 0.19378 | LogP measures lipophilicity. This slightly positive value suggests a balanced solubility profile, which is often desirable for drugs that must traverse both aqueous (blood) and lipid (cell membrane) environments.[1] |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) acts as a hydrogen bond donor. This count is well within the parameters of Lipinski's Rule of Five, suggesting drug-like properties.[1] |
| Hydrogen Bond Acceptors | 3 | The two tertiary amines and the nitrile nitrogen can accept hydrogen bonds, influencing solubility and target binding.[1] |
| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is correlated with higher bioavailability and metabolic stability, as it reduces the conformational entropy penalty upon binding to a target.[1] |
Section 4: Physical State and Handling
While specific experimental data for this compound is not widely published, we can infer its likely properties from structurally similar molecules and supplier information.
-
Physical Form : Analogous compounds such as 3-(piperidin-1-yl)propionitrile and 3-(piperazin-1-yl)propanenitrile are described as a colorless oil or liquid at room temperature.[3][4] Therefore, 3-(2-methylpiperazin-1-yl)propanenitrile is expected to be a liquid or a low-melting solid.
-
Purity : Commercial suppliers typically offer this compound at a purity of ≥98%.[1]
-
Storage and Stability : The compound should be stored under controlled conditions to ensure its integrity. The presence of amine functionalities makes it susceptible to oxidation and reaction with atmospheric carbon dioxide. The nitrile group is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Recommended Storage : Sealed in a dry, inert atmosphere at 2-8°C.[1]
-
Section 5: Spectroscopic Characterization Workflow
The definitive confirmation of a synthesized compound's identity and purity requires a multi-faceted analytical approach. The following section outlines the expected spectroscopic data and provides standardized protocols for their acquisition. This serves as a self-validating system, where data from each technique must be consistent with the others for unequivocal structural confirmation.
Caption: Analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition : Acquire spectra on a 400 MHz or higher spectrometer. Obtain a standard proton (¹H) spectrum, a carbon (¹³C) spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment.
Predicted ¹H NMR Data:
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (on ring) | ~1.0-1.2 | Doublet | 3H | Alkyl group split by the adjacent C-H proton. |
| -NH (on ring) | ~1.5-3.0 | Broad Singlet | 1H | Exchangeable proton, chemical shift is solvent-dependent. |
| Piperazine CH, CH₂ | ~2.2-3.0 | Multiplet | 7H | Complex overlapping signals from the seven protons on the piperazine ring. |
| -N-CH₂ -CH₂-CN | ~2.6-2.8 | Triplet | 2H | Methylene group adjacent to the piperazine nitrogen. |
| -N-CH₂-CH₂ -CN | ~2.4-2.6 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing nitrile group. |
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |
| -C ≡N | ~118-122 | Characteristic chemical shift for a nitrile carbon.[5] |
| Piperazine Carbons | ~45-55 | Typical range for sp³ carbons attached to nitrogen in a piperazine ring.[5] |
| -N-C H₂-CH₂-CN | ~52-55 | Methylene carbon attached to the piperazine nitrogen. |
| -N-CH₂-C H₂-CN | ~15-20 | Methylene carbon adjacent to the nitrile group. |
| -C H₃ | ~15-20 | Methyl group on the piperazine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan : Record a background spectrum of the clean ATR crystal.
-
Sample Application : Place one to two drops of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300-3500 | Weak-Medium |
| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |
| C≡N (Nitrile) | Stretch | 2220-2260 | Medium, Sharp |
| C-N (Amine) | Stretch | 1000-1250 | Medium |
The most diagnostic peak is the sharp, medium-intensity absorption for the nitrile (C≡N) group, which provides clear evidence of this functionality.[5]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, further structural information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Experimental Protocol (ESI-HRMS):
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition : Acquire the spectrum in positive ion mode. The protonated molecular ion [M+H]⁺ is expected.
Expected Result:
-
Molecular Formula : C₈H₁₅N₃
-
Exact Mass (Monoisotopic) : 153.1266
-
Expected Ion [M+H]⁺ : m/z 154.1344
The experimental m/z value obtained from HRMS must match the theoretical value to within a very small tolerance (typically < 5 ppm) to confidently confirm the elemental composition.
Section 6: Conclusion
3-(2-methylpiperazin-1-yl)propanenitrile is a valuable synthetic intermediate with physicochemical properties amenable to drug discovery applications. This guide has established its molecular identity and provided a robust framework for its characterization. Key properties include a drug-like TPSA of 39.06 Ų and a balanced LogP of 0.19. While experimental determination remains the gold standard, the predictive spectroscopic data herein provides a reliable benchmark for researchers. The validation of this compound relies on a cohesive analytical workflow, where the molecular formula from HRMS is confirmed by the specific functional groups identified in IR and the precise atomic arrangement elucidated by NMR spectroscopy. Adherence to these principles ensures the scientific integrity required for its use in the development of new therapeutic agents.
Section 7: References
-
3-(2-Methylpiperidin-1-yl)propanenitrile | C9H16N2 - BuyersGuideChem. (URL: )
-
3-(2-Methylpiperidin-1-yl)propanenitrile | 140837-33-8 - BuyersGuideChem. (URL: )
Sources
3-(2-Methylpiperazin-1-yl)propanenitrile molecular weight and formula
Executive Summary
3-(2-Methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7) is a specialized heterocyclic building block utilized in the synthesis of small-molecule therapeutics. Distinguished by its chiral 2-methylpiperazine core, this intermediate serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its structural versatility allows for the modulation of physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—while the nitrile moiety provides a reactive handle for transformation into primary amines, amides, or carboxylic acids. This guide outlines the physicochemical profile, regioselective synthesis, and downstream applications of this scaffold.
Physicochemical Specifications
The following data establishes the baseline identity and properties for analytical verification.
| Property | Specification |
| IUPAC Name | 3-(2-Methylpiperazin-1-yl)propanenitrile |
| CAS Number | 6216-09-7 |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.22 g/mol |
| SMILES | N#CCCN1C(C)CNCC1 |
| Appearance | Colorless to pale yellow viscous liquid |
| Density (Predicted) | 0.94 ± 0.05 g/cm³ |
| Boiling Point (Predicted) | 283.2°C at 760 mmHg |
| pKa (Predicted) | Base 1 (N4): ~9.1 |
| Solubility | Soluble in Methanol, DCM, DMSO; Sparingly soluble in water |
Synthetic Methodology & Regiocontrol
The Regioselectivity Challenge
The synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile via direct Michael addition of 2-methylpiperazine to acrylonitrile presents a regiochemical challenge. The 2-methylpiperazine ring contains two nucleophilic nitrogen atoms:
-
N1 (Proximal): Sterically hindered by the adjacent methyl group.
-
N4 (Distal): Sterically unhindered and kinetically favored.
Direct alkylation typically yields the N4-isomer (3-(3-methylpiperazin-1-yl)propanenitrile) as the major product. To selectively isolate the N1-isomer (the target of this guide), a protection-deprotection strategy is required to ensure high fidelity.
High-Fidelity Synthesis Protocol (N1-Selective)
Step 1: N4-Protection
-
Reagents: 2-Methylpiperazine, Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc₂O).
-
Mechanism: Kinetic control at low temperature favors reaction at the unhindered N4 position.
-
Product: 1-Boc-3-methylpiperazine (Note: Numbering flips upon protection; the free amine is now at the hindered position).
Step 2: Michael Addition (N1-Alkylation)
-
Reagents: N4-protected-2-methylpiperazine, Acrylonitrile, Methanol (solvent), catalytic DBU or Triton B.
-
Conditions: Reflux for 12–24 hours. The steric hindrance at N1 requires thermal energy to drive the Michael addition to completion.
-
In-Process Control (IPC): Monitor disappearance of secondary amine via TLC/LC-MS.
Step 3: Deprotection
-
Reagents: TFA/DCM (for Boc) or H₂/Pd-C (for Cbz).
-
Product: 3-(2-Methylpiperazin-1-yl)propanenitrile.[1]
Synthetic Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring N1-alkylation via temporary N4-protection.
Structural Characterization
Validation of the correct isomer is critical. The following NMR signatures distinguish the N1-isomer from the N4-isomer.
-
¹H NMR (CDCl₃, 400 MHz):
-
Methyl Doublet: The C2-methyl group will appear as a doublet at ~1.0–1.2 ppm.
-
N1-Methylene: The protons on the carbon adjacent to the nitrile (–CH₂CN) appear as a triplet at ~2.5 ppm.
-
Chiral Center (H2): The methine proton at position 2 will show distinct splitting and a downfield shift compared to the N4-isomer due to the proximity of the N-alkyl chain.
-
Diagnostic Shift: In the N1-substituted isomer, the ¹³C NMR signal for the methyl carbon is typically shielded differently (~15–18 ppm) compared to the N4-substituted variant due to steric compression (gamma-effect).
-
Applications in Drug Development
The 3-(2-methylpiperazin-1-yl)propanenitrile scaffold is a versatile intermediate. Its primary utility lies in its reduction to the corresponding diamine, which serves as a linker in complex drug molecules.
Downstream Transformations
-
Reduction to Amine: Hydrogenation (Raney Ni/H₂ or LiAlH₄) yields 3-(2-methylpiperazin-1-yl)propan-1-amine . This primary amine is a "universal connector" for amide coupling reactions in medicinal chemistry.
-
Hydrolysis: Conversion to the carboxylic acid allows for reverse-amide coupling.
Therapeutic Areas
-
Kinase Inhibitors: The 2-methylpiperazine moiety is a "privileged structure" in kinase design (e.g., Bosutinib analogs). The methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that fits specific ATP-binding pockets.
-
GPCR Ligands: Used in the synthesis of Histamine H3/H4 antagonists and Dopamine D2/D3 ligands. The basic nitrogen of the piperazine interacts with the conserved aspartate residue in GPCR transmembrane domains.
-
Antimicrobials: Piperazine-linked fluoroquinolone derivatives use this spacer to improve cell wall penetration and solubility.
Application Logic Diagram
Figure 2: Downstream synthetic utility and therapeutic applications of the scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
Risk Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling:
-
Nitrile Hazard: While not releasing free cyanide, organic nitriles can be toxic. Handle in a fume hood.
-
Storage: Store at 2–8°C under argon to prevent oxidation of the secondary amine or hydrolysis of the nitrile.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
-
References
-
ChemScene. (2024). 3-(2-Methylpiperazin-1-yl)propanenitrile Product Monograph. Retrieved from [1]
-
BenchChem. (2024). Structure and Applications of Methylpiperazinyl-propanenitriles in Drug Discovery. Retrieved from
-
National Institutes of Health (NIH). (2025). Piperazine Derivatives as Bioactive Films and Drug Delivery Systems. PubMed Central. Retrieved from
-
Royal Society of Chemistry. (2021).[2] Nitrile-containing pharmaceuticals: target, mechanism of action, and SAR studies. RSC Medicinal Chemistry.[2] Retrieved from
-
MDPI. (2020). Synthesis of Chiral 3-Methylpiperazine Intermediates for Kinase Inhibitors. Molbank.[3] Retrieved from
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An In-depth Technical Guide to the Synthesis and Application of Chiral Piperazine Nitrile Derivatives
Abstract
The confluence of the piperazine ring, a privileged scaffold in medicinal chemistry, with the unique electronic and metabolic properties of the nitrile group presents a compelling strategy for modern drug discovery.[1][2][3] When chirality is introduced, these scaffolds offer the potential for highly specific and potent interactions with biological targets. However, the asymmetric synthesis of carbon-substituted piperazines, particularly those bearing a nitrile moiety, remains a significant challenge, with a lack of consolidated methodologies in the current literature.[2][4] This guide provides a comprehensive overview of robust synthetic strategies for accessing chiral piperazine nitrile derivatives. We will dissect field-proven catalytic asymmetric methods for constructing the chiral piperazine core and discuss subsequent pathways for nitrile introduction. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, empowering the design of novel molecular entities.
The Strategic Value of the Chiral Piperazine Nitrile Scaffold
The piperazine heterocycle is the third most common nitrogen-containing ring system found in FDA-approved drugs, a testament to its profound impact on pharmacology.[5] Its two nitrogen atoms provide handles for modulating solubility and bioavailability while offering vectors for interaction with biological targets.[6][7] The introduction of stereocenters onto the carbon framework unlocks the potential for enhanced potency and selectivity, as the three-dimensional arrangement of substituents is critical for optimal binding.[8]
The nitrile group, once viewed as a potentially toxic functionality, is now recognized as a valuable tool in drug design.[3] Its unique properties include:
-
Metabolic Stability: The cyano group is exceptionally stable to metabolic degradation, often remaining unchanged as it passes through the body, which can prolong a drug's half-life.[3]
-
Potent Binding Interactions: As a strong hydrogen bond acceptor and a dipole, the linear nitrile group can form key interactions in a target's binding pocket.[3]
-
Physicochemical Modulation: The incorporation of a nitrile can improve pharmacokinetic profiles, including systemic exposure and bioavailability, by fine-tuning properties like lipophilicity.[3]
The combination of these three elements—a piperazine core, a defined stereocenter, and a nitrile group—creates a molecular architecture ripe for the exploration of new chemical space in areas such as oncology, neuroscience, and infectious diseases.[2]
Core Synthetic Strategies and Methodologies
The asymmetric synthesis of piperazine nitrile derivatives can be approached through two primary strategic pathways. The choice depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Figure 1: High-level overview of the two primary strategies for synthesizing chiral piperazine nitrile derivatives.
Strategy A: Asymmetric Synthesis of a Piperazine Precursor Followed by Nitrile Introduction
This is arguably the most versatile and well-documented approach, relying on the robust asymmetric synthesis of a functionalized piperazine precursor, which is then elaborated to introduce the nitrile group. The synthesis of chiral piperazin-2-ones serves as a powerful entry point.[1][9]
A leading methodology for generating α-secondary and α-tertiary chiral piperazin-2-ones was developed by Stoltz and coworkers.[1][10] This method utilizes a palladium catalyst with an electron-deficient phosphino-oxazoline (PHOX) ligand to achieve high enantioselectivity.
Causality Behind the Method:
-
The Catalyst System: The combination of a palladium source (e.g., Pd₂(pmdba)₃) and a chiral PHOX ligand generates the active catalytic species. The PHOX ligand's specific geometry creates a chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantiomeric excess (ee).
-
The Substrate: The reaction starts with an N-protected piperazin-2-one that is allylated and decarboxylated in situ. This decarboxylative approach is advantageous as it forms a nucleophilic enolate under relatively mild conditions, avoiding the need for strong bases that could compromise other functional groups.
Figure 2: Experimental workflow for the enantioselective synthesis of chiral piperazin-2-ones.
This protocol describes a self-validating system for generating a key chiral intermediate.
Materials:
-
N-protected piperazin-2-one substrate (1.0 equiv)
-
Allyl enol carbonate (1.1 equiv)
-
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine (L ligand for Pd)
-
Pd₂(pmdba)₃ (2.5 mol %)
-
(S)-t-Bu-PHOX chiral ligand (7.5 mol %)
-
Anhydrous Toluene
Procedure:
-
Catalyst Pre-formation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add Pd₂(pmdba)₃ and the (S)-t-Bu-PHOX ligand. Add anhydrous toluene and stir the mixture at room temperature for 20-30 minutes. The solution should turn from purple to a pale yellow, indicating the formation of the active catalyst complex.
-
Reaction Assembly: In a separate oven-dried vial, dissolve the N-protected piperazin-2-one substrate in anhydrous toluene.
-
Initiation: Add the pre-formed catalyst solution to the substrate solution via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched α-tertiary piperazin-2-one.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC or SFC.
Once the chiral piperazin-2-one is synthesized, it serves as a versatile intermediate.
-
Reduction to Piperazine: The carbonyl group of the piperazin-2-one can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) to afford the corresponding chiral piperazine.[1]
-
Nitrile Introduction: If the substituent introduced in the alkylation step contains a suitable functional group (e.g., a primary alcohol or halide), it can be converted to a nitrile.
-
From an Alcohol: A two-step process involving oxidation to an aldehyde followed by conversion to the nitrile (e.g., via a tosylhydrazone and reaction with KCN) is a standard method.
-
From a Halide: Direct nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO is a direct route.
-
| Reaction | Catalyst/Reagent | Typical Yield | Typical ee (%) | Reference |
| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | 70-95% | 85-99% | [1][9] |
| Ir-Catalyzed Allylic Amination | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | 58-87% | 94-98% | [11] |
| Ru-Catalyzed Asymm. Transfer Hydrogenation | Noyori-Ikariya Ru-Catalyst | High | >81% | [12] |
Table 1: Comparison of selected catalytic asymmetric methods for the synthesis of chiral piperazine precursors.
Strategy B: Direct Asymmetric C-H Functionalization
A more modern and atom-economical approach involves the direct functionalization of a C-H bond on a pre-existing piperazine ring. This strategy avoids the need for pre-functionalized substrates.
Asymmetric Lithiation-Trapping: Pioneering work by O'Brien and coworkers has shown that N-Boc protected piperazines can be enantioselectively deprotonated at the α-carbon using a chiral base complex, typically s-BuLi and (-)-sparteine or a (+)-sparteine surrogate.[5] The resulting configurationally stable α-lithiated species can then be trapped with an electrophile. To introduce a nitrile, a suitable electrophile would be a cyanating agent like p-toluenesulfonyl cyanide (TsCN).
Causality Behind the Method:
-
The chiral diamine ligand (e.g., (-)-sparteine) coordinates to the lithium cation of the organolithium base, creating a chiral complex. This complex then selectively abstracts one of the two enantiotopic protons α to the nitrogen, leading to an enantioenriched organolithium intermediate. The choice of the sparteine enantiomer determines which product enantiomer is formed.
Pharmacological Rationale and Application
The strategic placement of a nitrile on a chiral piperazine scaffold is driven by clear pharmacological objectives. The nitrile is not merely a placeholder but a functional group designed to enhance drug-like properties.
Figure 3: Logical diagram illustrating the pharmacological benefits derived from the chiral piperazine nitrile core.
For example, in the development of enzyme inhibitors, the nitrile group can serve as a bioisostere for a carbonyl group, forming a key hydrogen bond with an active site residue. In some cases, it can even act as a reversible covalent warhead. The defined stereochemistry of the piperazine ensures that the nitrile and other pharmacophoric elements are presented to the target protein in the optimal orientation for high-affinity binding.
Conclusion and Future Outlook
The synthesis of chiral piperazine nitrile derivatives represents a frontier in medicinal chemistry, combining a privileged scaffold with a functionally advantageous chemical group. While direct, one-step methods remain elusive, the strategic combination of powerful asymmetric catalytic reactions to form the chiral core, followed by well-established functional group manipulations to install the nitrile, provides a reliable and versatile blueprint for accessing these valuable compounds. The methodologies outlined in this guide, particularly the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, offer a robust and highly enantioselective platform for generating the key chiral intermediates. Future work will likely focus on developing more convergent strategies, potentially through the catalytic, asymmetric cyanation of piperazine-derived precursors, to further streamline the synthesis of these promising molecules for the next generation of therapeutics.
References
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Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
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Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(1), 183-187. [Link]
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Zhang, W., et al. (2016). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. Organic Letters, 18(15), 3826-3829. [Link]
-
Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(22), 4531-4534. [Link]
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Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
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Synfacts (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme Chemistry, 11(03), 0295. [Link]
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Sanz-Marco, A., & Schmalz, H. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. [Link]
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Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 669-689. [Link]
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Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Medicinal Chemistry Research, 30(8), 1-28. [Link]
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Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). ResearchGate. [Link]
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Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
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Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3467-3478. [Link]
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Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]
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An In-depth Technical Guide to the Comparative Analysis of 2-Methyl and 3-Methyl Piperazine Propanenitrile
A Senior Application Scientist's Perspective on Synthesis, Spectroscopic Characterization, and Potential Applications in Drug Discovery
Authored by: [Your Name/Gemini AI]
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] Simple C-alkylation of the piperazine ring, as seen in 2-methylpiperazine and 3-methylpiperazine, introduces subtle yet significant structural and electronic modifications. These changes can profoundly influence the synthesis, reactivity, and biological activity of their derivatives. This technical guide provides a comprehensive comparative analysis of 2-methyl and 3-methyl piperazine propanenitrile, two isomers derived from the cyanoethylation of their respective parent piperazines. We will delve into the nuances of their synthesis, explore the expected differences in their spectroscopic signatures, and discuss the potential implications of the methyl group's position on their utility as intermediates in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these valuable building blocks.
Introduction: The Significance of C-Methylated Piperazine Scaffolds
Piperazine and its derivatives are ubiquitous in drug discovery, contributing to a wide array of therapeutic agents, including those with antimicrobial, anticancer, and central nervous system activities.[2] The two nitrogen atoms of the piperazine ring offer handles for substitution, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.[1] The introduction of a methyl group onto the carbon framework of the piperazine ring, creating 2-methylpiperazine and 3-methylpiperazine, offers a strategy for fine-tuning molecular properties. This substitution can impact:
-
Basicity: The position of the electron-donating methyl group can influence the pKa of the nitrogen atoms.
-
Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect membrane permeability and metabolic stability.
-
Stereochemistry: The presence of a chiral center in 2-methylpiperazine and a potential for diastereomers in substituted 3-methylpiperazine derivatives introduces three-dimensional diversity.
-
Reactivity: Steric hindrance imposed by the methyl group can influence the regioselectivity and rate of reactions at the nitrogen atoms.
This guide will focus on the propanenitrile derivatives of these two isomers, which are formed through a cyanoethylation reaction—a Michael addition of the piperazine to acrylonitrile.[3] These nitrile-containing molecules are versatile intermediates, as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyclic systems.
Synthesis via Cyanoethylation: A Tale of Two Isomers
The synthesis of 2-methyl and 3-methyl piperazine propanenitrile is achieved through the cyanoethylation of the corresponding methylpiperazine with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of the piperazine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.[3]
Reaction Mechanism
The cyanoethylation of amines can proceed without a catalyst, particularly with reactive aliphatic amines like piperazines.[3][4] The reaction mechanism involves the nucleophilic attack of a nitrogen atom on the β-carbon of acrylonitrile, followed by proton transfer to the resulting carbanion.
Diagram: General Mechanism of Cyanoethylation of a Piperazine Derivative
Caption: General mechanism of the Michael addition of a secondary amine to acrylonitrile.
Synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile
In the case of 2-methylpiperazine, the two nitrogen atoms are not equivalent. The N1 nitrogen is adjacent to the methyl-substituted carbon, while the N4 nitrogen is not.
-
Regioselectivity: The cyanoethylation of 2-methylpiperazine is expected to favor substitution at the less sterically hindered N4 nitrogen. The methyl group at the C2 position will create steric hindrance, making the approach of acrylonitrile to the N1 nitrogen more difficult.[5]
-
Reaction Conditions: The reaction can typically be carried out by stirring 2-methylpiperazine with a slight excess of acrylonitrile, often without a solvent or in a protic solvent like ethanol or water, at room temperature or with gentle heating.[4]
Experimental Protocol: Synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-methylpiperazine (1.0 eq).
-
Slowly add acrylonitrile (1.1 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the excess acrylonitrile and any solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(2-methylpiperazin-1-yl)propanenitrile.
Synthesis of 3-(3-Methylpiperazin-1-yl)propanenitrile
The synthesis of 3-(3-methylpiperazin-1-yl)propanenitrile presents a more complex scenario due to the presence of two non-equivalent secondary amines in 3-methylpiperazine (N1 and N4).
-
Regioselectivity: The methyl group at the C3 position exerts some steric influence on both nitrogen atoms, but it is more pronounced at the adjacent N4. Therefore, cyanoethylation is likely to occur at both nitrogen atoms, leading to a mixture of 3-(3-methylpiperazin-1-yl)propanenitrile and 3-(5-methylpiperazin-1-yl)propanenitrile. The reaction at the N1 nitrogen is generally favored due to reduced steric hindrance compared to N4.
-
Dicyanoethylation: As with other piperazines, there is a possibility of dicyanoethylation, where both nitrogen atoms react with acrylonitrile. This can be minimized by using a molar excess of the piperazine derivative.
Diagram: Regioselectivity in the Cyanoethylation of 3-Methylpiperazine
Caption: Expected regioselectivity in the cyanoethylation of 3-methylpiperazine.
Experimental Protocol: Synthesis of 3-(3-Methylpiperazin-1-yl)propanenitrile
-
In a round-bottom flask, dissolve 3-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Cool the solution in an ice bath and slowly add acrylonitrile (0.9 eq) dropwise with vigorous stirring to favor mono-substitution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting mixture of regioisomers will likely require careful separation by column chromatography on silica gel to isolate the desired 3-(3-methylpiperazin-1-yl)propanenitrile.
Comparative Spectroscopic Analysis
The structural differences between 2-methyl and 3-methyl piperazine propanenitrile will be clearly reflected in their NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the piperazine ring protons and carbons will be distinct.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Methyl and 3-Methyl Piperazine Propanenitrile
| Compound | Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 3-(2-Methylpiperazin-1-yl)propanenitrile | Methyl (CH₃) | ~1.0-1.2 (d) | ~15-20 |
| Piperazine CH adjacent to CH₃ | ~2.7-2.9 (m) | ~50-55 | |
| Other Piperazine CH₂ | ~2.3-2.8 (m) | ~45-55 | |
| -N-CH₂-CH₂-CN | ~2.5-2.7 (t) | ~52-55 | |
| -N-CH₂-CH₂-CN | ~2.3-2.5 (t) | ~15-20 | |
| Nitrile (C≡N) | - | ~118-122 | |
| 3-(3-Methylpiperazin-1-yl)propanenitrile | Methyl (CH₃) | ~0.9-1.1 (d) | ~18-22 |
| Piperazine CH adjacent to CH₃ | ~2.8-3.0 (m) | ~53-58 | |
| Other Piperazine CH₂ | ~2.2-2.9 (m) | ~46-56 | |
| -N-CH₂-CH₂-CN | ~2.6-2.8 (t) | ~52-55 | |
| -N-CH₂-CH₂-CN | ~2.4-2.6 (t) | ~15-20 | |
| Nitrile (C≡N) | - | ~118-122 |
Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[6][7][8]
Key Differentiating Features in NMR:
-
Symmetry: The ¹H and ¹³C NMR spectra of 3-(2-methylpiperazin-1-yl)propanenitrile will exhibit a higher degree of symmetry compared to the 3-methyl isomer, resulting in fewer and more well-defined signals for the piperazine ring protons and carbons.
-
Methyl Group Signal: The chemical shift and multiplicity of the methyl group will be slightly different due to its position on the ring. In the 2-methyl isomer, the methyl protons will appear as a doublet coupled to the adjacent methine proton. In the 3-methyl isomer, the methyl protons will also be a doublet.
-
Piperazine Ring Protons: The complexity of the multiplet patterns for the piperazine ring protons will be a key differentiator. The 3-methyl isomer is expected to show a more complex pattern due to the lower symmetry.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak for both isomers (m/z = 153.23). The fragmentation patterns, however, will differ due to the position of the methyl group, which directs the cleavage of the piperazine ring.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted key fragmentation pathways for the two isomers in EI-MS.
Key Differentiating Features in MS:
-
Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[9] In the 2-methyl isomer, cleavage between C2 and C3 will be prominent. For the 3-methyl isomer, cleavage between C2-C3 and C3-C4 will be characteristic.
-
Loss of Substituents: The relative abundance of fragments resulting from the loss of the methyl group versus fragments from the cleavage of the propanenitrile side chain can help distinguish the isomers.
Implications for Drug Development
The choice between a 2-methyl and a 3-methyl piperazine propanenitrile core can have significant consequences for the properties of a final drug candidate.
-
Pharmacophore Scaffolding: The different substitution patterns and conformational preferences of the two isomers will orient appended pharmacophoric groups differently in three-dimensional space. This can lead to significant differences in binding affinity and selectivity for a biological target.
-
Metabolic Stability: The methyl group can influence the metabolic profile of the molecule. It may block a site of metabolism or introduce a new one, depending on its position.
-
Physicochemical Properties: As mentioned earlier, the position of the methyl group can subtly alter pKa and lipophilicity, which in turn affects solubility, absorption, and distribution.
-
Synthetic Accessibility: The potential for a mixture of regioisomers in the synthesis of the 3-methyl derivative may make the 2-methyl isomer a more attractive starting material from a process chemistry perspective, as it offers a more straightforward synthetic route to a single product.
Conclusion
While 2-methyl and 3-methyl piperazine propanenitrile are closely related isomers, the seemingly minor shift in the position of the methyl group leads to distinct differences in their synthesis, spectroscopic properties, and potential as scaffolds in drug discovery. The 2-methyl isomer offers a more regiochemically controlled synthesis, while the 3-methyl isomer, though more challenging to synthesize as a single regioisomer, provides a different spatial arrangement of its functional groups. A thorough understanding of these differences, as outlined in this guide, is crucial for medicinal chemists to make informed decisions in the design and synthesis of novel therapeutic agents. The detailed experimental protocols and comparative analysis provided herein serve as a valuable resource for researchers working with these important heterocyclic building blocks.
References
- Rajasekaran, A., et al. (2004). Cyanoethylation: A vital reaction in the synthesis of biologically active heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
- Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile.
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]
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Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]
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Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
RSC Publishing. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]
-
PubMed. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Retrieved from [Link]
-
PMC. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
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PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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ResearchGate. (2014). (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Retrieved from [Link]
-
ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
ResearchGate. (2019). Chapter 3 Selective Addition Reactions of 2-propenonitrile (Cyanoethylation) in Advances in Chemistry Research Vol. 49 Editor James C. Taylor, Nova Science Publishers 2019 ISBN: 978-1-53614-760-5 (eBook); ISSN: 1940-0950, pp. 121-168. Retrieved from [Link]
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Georgia Southern University. (2019). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]
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ChemRxiv. (2022). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
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PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2020). Regioselective and Stereospecific Rhodium-Catalyzed Allylic Cyanomethylation with an Acetonitrile Equivalent: Construction of Acyclic β-Quaternary Stereogenic Nitriles. Retrieved from [Link]
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ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Retrieved from [Link]
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Taylor & Francis. (2019). Steric hindrance – Knowledge and References. Retrieved from [Link]
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MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]
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MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
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NATURALISTA CAMPANO. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Retrieved from [Link]
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PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Retrieved from [Link]
-
ResearchGate. (1975). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]
-
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solubility of 3-(2-Methylpiperazin-1-yl)propanenitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(2-Methylpiperazin-1-yl)propanenitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter in drug development and manufacturing. It influences reaction kinetics, purification efficiency, and the formulation of final dosage forms. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Methylpiperazin-1-yl)propanenitrile, a key building block in medicinal chemistry. We will explore the physicochemical properties of this compound, the theoretical principles governing its solubility, and present a robust experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize processes involving this versatile molecule.
Introduction: The Significance of Solubility in Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes in pharmaceutical sciences. For a synthetic intermediate like 3-(2-Methylpiperazin-1-yl)propanenitrile, understanding its solubility profile in a range of organic solvents is paramount for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic purification to achieve high purity of the final compound.
-
Formulation: In cases where the intermediate might be part of a liquid formulation, solubility directly impacts the drug load and stability.
This guide will provide a detailed exploration of the factors influencing the solubility of 3-(2-Methylpiperazin-1-yl)propanenitrile and a practical framework for its experimental determination.
Physicochemical Properties of 3-(2-Methylpiperazin-1-yl)propanenitrile
The molecular structure of 3-(2-Methylpiperazin-1-yl)propanenitrile dictates its interactions with various solvents. A thorough understanding of its physicochemical properties is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃ | [1] |
| Molecular Weight | 153.22 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | [1] |
| Predicted LogP (Octanol-Water Partition Coefficient) | 0.19378 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Expert Insights:
The structure of 3-(2-Methylpiperazin-1-yl)propanenitrile presents a combination of polar and non-polar features. The piperazine ring with its two nitrogen atoms and the nitrile group (-C≡N) are polar moieties capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.[2] The secondary amine within the piperazine ring also provides a hydrogen bond donor site.[1] Conversely, the ethyl chain and the methyl group on the piperazine ring contribute to its non-polar character.
The predicted LogP value of 0.19 suggests that the compound has a relatively balanced hydrophilic and lipophilic nature, hinting at potential solubility in a range of solvents with varying polarities. The TPSA of 39.06 Ų indicates a moderate degree of polarity.
Theoretical Framework for Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction.[3][4] This principle states that a solute will be most soluble in a solvent that has a similar polarity and intermolecular force profile.[3]
Intermolecular Forces at Play:
-
Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents.
-
Dipole-Dipole Interactions: Occur between polar molecules. The polar functional groups in 3-(2-Methylpiperazin-1-yl)propanenitrile will favor solvents with strong dipole moments.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction. The ability of the compound to both donate and accept hydrogen bonds suggests that it will have favorable interactions with protic solvents (e.g., alcohols) and aprotic polar solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).
Solvent Polarity Spectrum:
To rationally select solvents for solubility screening, it is essential to consider a range of polarities. Organic solvents can be broadly categorized as:
-
Non-polar Solvents: (e.g., Hexane, Toluene) Primarily exhibit Van der Waals forces.[3]
-
Aprotic Polar Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile) Possess dipole moments but lack acidic protons for hydrogen bonding.[3]
-
Protic Polar Solvents: (e.g., Methanol, Ethanol, Water) Can both donate and accept hydrogen bonds.[3]
The table below provides a list of common organic solvents arranged by increasing polarity, which can serve as a guide for selecting a diverse screening set.[5][6]
| Solvent | Relative Polarity |
| Hexane | 0.009 |
| Toluene | 0.099 |
| Diethyl Ether | 0.117 |
| Tetrahydrofuran (THF) | 0.207 |
| Ethyl Acetate | 0.228 |
| Acetone | 0.355 |
| Acetonitrile | 0.460 |
| Isopropanol | 0.546 |
| Ethanol | 0.654 |
| Methanol | 0.762 |
| Dimethyl Sulfoxide (DMSO) | 0.444 |
| N,N-Dimethylformamide (DMF) | 0.386 |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This protocol is designed to be a self-validating system, ensuring that the measured solubility represents a true equilibrium state.
The Shake-Flask Method: A Workflow for Accurate Measurement
The following diagram illustrates the workflow for the shake-flask method:
Sources
Safety Data Sheet (SDS) & Toxicological Profiling Guide for Piperazine Propanenitrile Derivatives
Target Audience: Researchers, Toxicologists, and Pharmaceutical Development Scientists Content Type: Advanced Technical Whitepaper & SDS Integration Guide
Executive Summary: The Dual Nature of Piperazine Scaffolds
Piperazine propanenitrile derivatives—such as 3-(piperazin-1-yl)propanenitrile and its oxo-analogues—are highly versatile bifunctional building blocks in modern drug discovery. They combine the pharmacophoric piperazine ring, a ubiquitous motif in central nervous system (CNS) agents and antihistamines, with a reactive propanenitrile moiety that facilitates downstream synthetic functionalization.
However, the very structural features that make these derivatives synthetically valuable also introduce complex toxicological liabilities. Standard 16-section Safety Data Sheets (SDS) often rely on generalized "read-across" data from the parent piperazine base, which can either under-represent the reactivity of the nitrile group or over-represent the corrosivity of hydrochloride salts. As a Senior Application Scientist, I have designed this guide to move beyond static hazard codes, providing a mechanistic understanding of these compounds to ensure robust safety protocols and accurate predictive toxicology in your laboratory.
Structural Hazard Profiling & Physicochemical Data
The physical state and reactivity of piperazine derivatives dictate their exposure routes. The free base forms are typically volatile liquids or low-melting solids with high alkalinity, making them corrosive. Conversely, hydrochloride salts are stable, water-soluble powders that present inhalation hazards (dust) but reduced contact corrosivity.
Table 1: Physicochemical and Hazard Profile of Key Derivatives
| Property / Metric | 3-(Piperazin-1-yl)propanenitrile (Free Base) | 3-Oxo-3-(piperazin-1-yl)propanenitrile HCl |
| CAS Number | 34064-86-3 | 1394042-17-1 |
| Molecular Formula | C₇H₁₃N₃ | C₇H₁₂ClN₃O |
| Molecular Weight | 139.20 g/mol | 189.64 g/mol |
| Physical State | Liquid / Low-melting solid | Solid (Crystalline Powder) |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | 56.13 Ų |
| LogP (Lipophilicity) | 0.07 | -0.24 |
| Primary GHS Hazard Codes | H314 (Corrosive), H317 (Sensitizer) | H302, H315, H319, H332 (Irritant/Harmful) |
| Primary Exposure Risk | Dermal contact, Vapor inhalation | Dust inhalation, Ingestion |
Data synthesized from and .
Mechanistic Toxicology: The "Why" Behind the Hazards
To design effective safety protocols, researchers must understand the causality behind the physiological responses to piperazine propanenitrile exposure.
A. Neurotoxicity (GABA & 5-HT Modulation)
Piperazine and its derivatives are known to cross the blood-brain barrier (BBB). Once in the CNS, they act as weak γ-aminobutyric acid (GABA) receptor agonists and modulate serotonin (5-HT) receptors. High systemic exposure leads to an imbalance in inhibitory and excitatory neurotransmission. Clinical manifestations include tremors, ataxia, nystagmus, and in severe cases, seizures. The establishes a Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg for acute neurotoxicity in humans.
B. Sensitization and Haptenation
Piperazine derivatives are potent skin and respiratory sensitizers. The mechanism relies on haptenation —the process by which a low-molecular-weight chemical binds to endogenous epidermal proteins to form an immunogenic complex. The secondary amine in the piperazine ring acts as a nucleophile, while the propanenitrile group can undergo Michael addition with cysteine residues on skin proteins. This dual reactivity activates dendritic cells, leading to T-cell proliferation and Allergic Contact Dermatitis (ACD).
Mechanistic pathways of piperazine derivative-induced neurotoxicity and skin sensitization.
Laboratory Exposure Controls & Emergency Protocols
Because these compounds are frequently handled during scale-up synthesis, standard PPE must be augmented based on the specific derivative's physical state.
-
Engineering Controls: All manipulations of the free base must occur in a Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.
-
Dermal Protection: Standard latex is insufficient. Use Nitrile gloves (minimum 0.4 mm thickness) with a proven breakthrough time of >480 minutes. The high skin absorption rate of piperazines necessitates double-gloving during liquid transfers.
-
Respiratory Protection: For hydrochloride salts (dust hazards), use an N95 or P3 particulate respirator. For the volatile free base, a half-mask respirator equipped with an ABEK filter (organic vapors, inorganic gases, acid gases, and ammonia/amines) is mandatory.
-
Emergency Response: In case of dermal contact with the free base, immediate irrigation with copious amounts of water for 15 minutes is critical. Do not neutralize with weak acids on the skin, as the exothermic reaction will exacerbate tissue damage.
Experimental Workflow: Validating Sensitization Potential (DPRA)
Relying solely on in silico predictions or read-across data for novel piperazine propanenitrile derivatives is scientifically inadequate. To self-validate the H317 (Skin Sensitization) hazard classification of a newly synthesized derivative, laboratories should execute the Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) .
This in chemico assay isolates the haptenation mechanism by quantifying the chemical's ability to deplete synthetic peptides containing cysteine and lysine.
Step-by-Step DPRA Methodology
Step 1: Preparation of Peptide Stocks
-
Causality: Cysteine and Lysine represent the primary nucleophilic targets on epidermal proteins.
-
Prepare a 0.667 mM stock of Cysteine peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5).
-
Prepare a 0.667 mM stock of Lysine peptide (Ac-RFAAKAA-COOH) in 100 mM ammonium acetate buffer (pH 10.2).
Step 2: Test Chemical Preparation
-
Dissolve the piperazine propanenitrile derivative in acetonitrile (or water for HCl salts) to achieve a 100 mM stock solution.
Step 3: Incubation Kinetics
-
Causality: Michael additions at the propanenitrile moiety can be kinetically slow. A 24-hour window ensures complete reaction resolution.
-
Mix the test chemical with the Cysteine peptide at a 1:10 molar ratio, and with the Lysine peptide at a 1:50 molar ratio.
-
Incubate the vials in the dark at 25°C for exactly 24 hours.
Step 4: HPLC-UV Quantification
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) equipped with a C18 column. Detect unreacted peptide absorbance at 220 nm.
-
Data Interpretation: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion of >13.89% (Cysteine) or >9.0% (Lysine) categorizes the derivative as a positive skin sensitizer, mandating strict H317 labeling and handling protocols.
References
-
Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica (PubMed). Available at:[Link]
-
Piperazine salts: Human health tier II assessment. Australian Government - Industrial Chemicals Environmental Management Standard. Available at:[Link]
-
3-(Piperazin-1-yl)propanenitrile Chemical Properties. LookChem. Available at:[Link]
Commercial Availability and Regioselective Synthesis of 1-(2-Cyanoethyl)-2-methylpiperazine
Executive Summary
In the landscape of drug development and organic synthesis, piperazine derivatives serve as privileged scaffolds for modulating pharmacokinetic properties and target affinity. While many substituted piperazines are readily available, the commercial sourcing of 1-(2-cyanoethyl)-2-methylpiperazine presents a unique challenge rooted in the fundamental principles of steric hindrance and regioselectivity.
Direct monoalkylation of the base scaffold, 2-methylpiperazine, with acrylonitrile overwhelmingly favors substitution at the less hindered N4 position, yielding the widely available isomer 4-(2-cyanoethyl)-2-methylpiperazine (often cataloged under varying nomenclature). Consequently, researchers requiring the N1-alkylated isomer—where the cyanoethyl group is adjacent to the methyl group—must bypass direct off-the-shelf procurement in favor of a targeted, regioselective synthetic workflow utilizing commercially available protected precursors.
This technical guide provides a comprehensive analysis of the commercial landscape for these building blocks and outlines a self-validating, step-by-step protocol for the custom synthesis of 1-(2-cyanoethyl)-2-methylpiperazine.
Market Availability and Sourcing Strategies
A survey of global chemical suppliers reveals a stark contrast in the availability of piperazine isomers. The positional isomer, 1-(2-cyanoethyl)-4-methylpiperazine (CAS 4491-92-3), is heavily commoditized and widely utilized as a precursor for kinase inhibitors and central nervous system (CNS) active agents[1]. However, the specific 1-(2-cyanoethyl)-2-methylpiperazine isomer is absent from standard commercial catalogs, necessitating a strategic shift from direct procurement to precursor sourcing.
To successfully synthesize the target compound, chemists must source 1-Boc-3-methylpiperazine (CAS 147081-29-6)[2]. In this commercially available precursor, the N4 position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the sterically hindered N1 position free for targeted functionalization.
Table 1: Commercial Availability of Key Piperazine Precursors and Isomers
| Compound Name | CAS Number | Typical Purity | Commercial Status | Primary Utility |
| 1-(2-Cyanoethyl)-4-methylpiperazine | 4491-92-3 | ≥95% | Widely Available[3] | Off-the-shelf isomer; N4-alkylated reference standard |
| 2-Methylpiperazine | 109-07-9 | ≥99% | Widely Available[4] | Base scaffold; unsuitable for direct N1-alkylation |
| 1-Boc-3-methylpiperazine | 147081-29-6 | ≥98% | Available (Specialty)[2] | Protected precursor essential for N1-alkylation |
| 1-(2-Cyanoethyl)-2-methylpiperazine | N/A | N/A | Custom Synthesis | Target compound (N1-alkylated) |
Mechanistic Rationale for Regioselectivity
The necessity for a protected precursor stems from the inherent nucleophilic disparity within the 2-methylpiperazine ring. The secondary amine at the N1 position is situated directly adjacent to the C2-methyl group. This creates significant steric bulk, raising the activation energy required for the N1 lone pair to attack an electrophile. Conversely, the N4 position is sterically unencumbered.
If unprotected 2-methylpiperazine is subjected to an Aza-Michael addition with acrylonitrile, the reaction proceeds almost exclusively at the N4 position, driven by kinetic control. To force the reaction to occur at the N1 position, the N4 position must be temporarily masked. By utilizing 1-Boc-3-methylpiperazine, the steric directing group (Boc) nullifies the N4 nucleophilicity, leaving the N1 amine as the sole reactive center, despite its steric hindrance.
Experimental Protocol: Self-Validating Synthetic Workflow
The following methodology outlines the step-by-step synthesis of 1-(2-cyanoethyl)-2-methylpiperazine. This protocol is designed as a self-validating system; the use of a pre-protected starting material guarantees the correct regiochemistry, eliminating the need for complex downstream isomer separation.
Step 1: Regioselective Aza-Michael Addition
-
Objective: Alkylate the sterically hindered N1 position.
-
Reagents: 1-Boc-3-methylpiperazine (1.0 eq), Acrylonitrile (1.5 eq), Methanol (solvent).
-
Procedure:
-
Dissolve 1-Boc-3-methylpiperazine in anhydrous methanol at room temperature (25°C).
-
Add acrylonitrile dropwise over 15 minutes.
-
Stir the reaction mixture for 24-48 hours. The reaction requires extended time due to the steric hindrance at the N1 position.
-
Concentrate the mixture under reduced pressure to remove methanol and excess acrylonitrile, yielding 1-(2-cyanoethyl)-4-Boc-2-methylpiperazine as a crude intermediate.
-
-
Causality: Methanol is selected as a protic solvent because it hydrogen-bonds with the nitrile group of acrylonitrile, increasing the electrophilicity of the
-carbon and stabilizing the transition state, which is critical for overcoming the steric barrier at N1.
Step 2: Acidic Boc Deprotection
-
Objective: Remove the N4 protecting group to reveal the secondary amine.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in anhydrous DCM and cool to 0°C using an ice bath.
-
Add TFA dropwise (typically a 1:4 ratio of TFA to DCM).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Evaporate the volatiles under reduced pressure to yield the piperazinium trifluoroacetate salt.
-
-
Causality: The strongly acidic TFA protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. The reaction is kept anhydrous to prevent the formation of tert-butanol, driving the equilibrium entirely toward the deprotected salt.
Step 3: Free Base Isolation
-
Objective: Neutralize the salt to isolate the final target compound.
-
Reagents: 2M Aqueous NaOH, Ethyl Acetate (EtOAc), Brine.
-
Procedure:
-
Suspend the crude salt in a minimal amount of water and cool to 0°C.
-
Basify the solution to pH > 12 using 2M NaOH.
-
Extract the aqueous layer multiple times with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 1-(2-cyanoethyl)-2-methylpiperazine as a free base.
-
-
Causality: Piperazine derivatives are highly water-soluble in their protonated states. Pushing the pH above the pKa of the secondary amine (typically ~9.5-10.0) ensures the molecule is fully deprotonated, allowing it to partition effectively into the organic phase (EtOAc) during extraction.
Workflow Visualization
Figure 1: Regioselective synthetic workflow for 1-(2-cyanoethyl)-2-methylpiperazine.
Analytical Characterization and Validation
To ensure the integrity of the self-validating protocol, the final product must be subjected to structural verification. The primary concern is ruling out any N4-alkylation.
-
2D NMR (HMBC): The definitive proof of regiochemistry is obtained via Heteronuclear Multiple Bond Correlation (HMBC) NMR. In the target compound, the protons of the cyanoethyl
-CH₂ group will show a strong ³J correlation to the C2 methine carbon (the carbon bearing the methyl group). If the compound were the N4-alkylated isomer, these protons would instead correlate with the C3 and C5 carbons. -
Mass Spectrometry (ESI-MS): The exact mass must be confirmed. The expected
peak for C₈H₁₅N₃ is m/z 154.13.
By adhering to this precursor-directed strategy, researchers can confidently bypass the commercial unavailability of 1-(2-cyanoethyl)-2-methylpiperazine and synthesize the exact regiochemical isomer required for their downstream applications.
References
-
3ASenrise. "Piperazine - Alicyclic Rings - Building Blocks". Available at:[Link]
-
Calpaclab / Lab Supplies. "2-Methylpiperazine, 25 grams, Each". Available at:[Link]
Sources
Methodological & Application
synthesis procedure for 3-(2-Methylpiperazin-1-yl)propanenitrile
This guide details the regioselective synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile (CAS 6216-09-7).
Executive Summary
-
Target Molecule: 3-(2-Methylpiperazin-1-yl)propanenitrile (substitution at the hindered N1 position).
-
Primary Challenge: Direct alkylation of 2-methylpiperazine with acrylonitrile yields the thermodynamic N4-isomer (3-(3-methylpiperazin-1-yl)propanenitrile) as the major product due to steric hindrance at N1.
-
Recommended Strategy: A three-step Protection-Alkylation-Deprotection protocol is required to selectively target the N1 position.
-
Key Reagents: 2-Methylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Acrylonitrile, Trifluoroacetic acid (TFA).
Part 1: Chemical Logic & Regioselectivity
The synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile presents a classic regioselectivity problem in heterocyclic chemistry. 2-Methylpiperazine contains two non-equivalent secondary amines:
-
N1 (Hindered): Adjacent to the methyl group (C2).
-
N4 (Unhindered): Distal to the methyl group.
In a direct Michael addition with acrylonitrile, the N4 nitrogen is significantly more nucleophilic due to lower steric hindrance. Consequently, the direct reaction yields a mixture heavily favoring the N4-substituted product (3-(3-methylpiperazin-1-yl)propanenitrile). To synthesize the N1-substituted target , the N4 position must be temporarily blocked.
Reaction Scheme Overview
-
Selective Protection: React 2-methylpiperazine with Boc₂O to form 4-Boc-2-methylpiperazine .
-
Michael Addition: React the protected intermediate with acrylonitrile at the N1 position.
-
Deprotection: Remove the Boc group to yield the final N1-substituted nitrile.
Part 2: Detailed Synthesis Protocol
Step 1: Selective N4-Protection
Objective: Synthesize tert-butyl 3-methylpiperazine-1-carboxylate (4-Boc-2-methylpiperazine).
-
Reagents:
-
2-Methylpiperazine (10.0 g, 100 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol)
-
Dichloromethane (DCM) (100 mL)
-
Triethylamine (TEA) (15 mL, 110 mmol)
-
-
Procedure:
-
Dissolve 2-methylpiperazine in DCM (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA slowly to the solution.[1]
-
Dissolve Boc₂O in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes. Note: The reaction is naturally selective for N4 at low temperatures.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. The product (4-Boc-2-methylpiperazine) is typically obtained as a colorless oil or low-melting solid. (Yield: ~90-95%).
-
Step 2: N1-Michael Addition
Objective: Synthesize tert-butyl 4-(2-cyanoethyl)-3-methylpiperazine-1-carboxylate.
-
Reagents:
-
4-Boc-2-methylpiperazine (Intermediate from Step 1) (10.0 g, 50 mmol)
-
Acrylonitrile (3.2 g, 60 mmol) [Caution: Toxic/Carcinogenic ]
-
Methanol (50 mL)
-
Catalyst: Copper(II) acetate (5 mol%) or simply reflux (thermal activation).
-
-
Procedure:
-
Dissolve the N4-protected piperazine in Methanol (50 mL).
-
Add Acrylonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (65°C) for 12–24 hours.
-
Optimization: Monitoring by TLC (Ethyl Acetate/Hexane 1:1) is crucial.[2] The hindered N1 amine reacts slower than a typical secondary amine. If conversion is slow, add 5 mol% Cu(OAc)₂ or extend reflux time.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol and excess acrylonitrile.
-
Purification: The crude oil is usually sufficient for the next step. For high purity, purify via silica gel column chromatography (Eluent: 2-5% MeOH in DCM).
-
Step 3: N4-Deprotection
Objective: Isolate 3-(2-Methylpiperazin-1-yl)propanenitrile.
-
Reagents:
-
Procedure:
-
Dissolve the intermediate in DCM (50 mL).
-
Add TFA (20 mL) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours (monitor for disappearance of Boc group by TLC).
-
Neutralization (Critical): Concentrate the mixture to remove excess TFA. Redissolve the residue in a minimal amount of water.
-
Basify the aqueous solution to pH > 12 using 4M NaOH or saturated K₂CO₃.
-
Extraction: Extract the free base into DCM (4 x 50 mL) or Chloroform/Isopropanol (3:1).
-
Final Isolation: Dry organic layers over Na₂SO₄, filter, and concentrate.
-
Distillation: Purify the final product by vacuum distillation if necessary (bp ~110-120°C at 0.5 mmHg).
-
Part 3: Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | > 98% | GC-MS or HPLC |
| Identity (NMR) | Distinct Methyl Doublet | ¹H-NMR (CDCl₃) |
NMR Diagnostic for Regioisomer:
-
Target (N1-substituted): The methyl doublet typically appears upfield (~1.0-1.1 ppm). The CH attached to the methyl (C2) will show a distinct shift due to the adjacent tertiary amine (N1-alkylated).
-
Impurity (N4-substituted): If the N4-isomer is present, the symmetry of the piperazine ring signals will differ significantly.
Part 4: Visualization of Workflow
Caption: Regioselective synthesis pathway avoiding the formation of the thermodynamic N4-isomer.
References
-
Regioselective Protection of 2-Methylpiperazine
-
Michael Addition Kinetics
- Electronics and Books. "Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to α,β-Unsaturated Nitriles". Discusses the general reactivity of piperazines with acrylonitrile.
-
General Piperazine Synthesis
- Organic Chemistry Portal. "Synthesis of Piperazines".
-
Compound Data
- PubChem. "2-Methylpiperazine | C5H12N2".
Sources
- 1. guidechem.com [guidechem.com]
- 2. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Application Note & Protocol: Synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile via Aza-Michael Addition
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile. The described method utilizes the aza-Michael addition, a robust and atom-economical carbon-nitrogen bond-forming reaction, between 2-methylpiperazine and acrylonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction
The aza-Michael addition, the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for creating β-amino compounds.[1][2] This reaction is valued for its versatility and efficiency in constructing carbon-nitrogen bonds.[3] The resulting products, such as β-aminonitriles, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4] For instance, the piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[5][6] The introduction of a methyl group on the piperazine ring can further enhance biological activity and selectivity.[5]
This protocol details the synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile, a versatile building block in medicinal chemistry.[7][8] The reaction proceeds via the nucleophilic attack of the secondary amine of 2-methylpiperazine on the electron-deficient β-carbon of acrylonitrile.[9] While the aza-Michael addition can sometimes be performed without a catalyst, this protocol outlines a straightforward procedure that can be adapted for both catalyzed and uncatalyzed conditions, depending on the desired reaction rate and scale.[10][11]
Reaction Scheme
Caption: General reaction scheme for the aza-Michael addition of 2-methylpiperazine to acrylonitrile.
Materials and Equipment
| Reagents | Grade | Supplier | CAS No. |
| 2-Methylpiperazine | ≥98% | Sigma-Aldrich or equivalent | 109-07-9 |
| Acrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich or equivalent | 107-13-1 |
| Methanol (MeOH) | Anhydrous | Fisher Scientific or equivalent | 67-56-1 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific or equivalent | 75-09-2 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific or equivalent | 7757-82-6 |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories or equivalent | 865-49-6 |
| Equipment |
| Round-bottom flask with magnetic stir bar |
| Condenser |
| Heating mantle with temperature controller |
| Magnetic stirrer |
| Standard laboratory glassware (beakers, graduated cylinders, separatory funnel) |
| Rotary evaporator |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| UV lamp (254 nm) |
| Fume hood |
| Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves |
| Nuclear Magnetic Resonance (NMR) Spectrometer |
| Infrared (IR) Spectrometer |
| Mass Spectrometer (MS) |
WARNING: Safety Precautions
Acrylonitrile is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, causes severe skin and eye irritation, and is a suspected carcinogen.[12][13][14] It is essential to handle acrylonitrile in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid heating near open flames or spark sources.[12]
2-Methylpiperazine is corrosive and can cause severe skin and eye irritation or burns.[16][17] It is also harmful if inhaled.[17] Handle with care in a fume hood and wear appropriate PPE.[18][19]
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.00 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the 2-methylpiperazine in 20 mL of anhydrous methanol.
-
Place the flask in an ice bath to cool the solution to 0 °C. This is a crucial step to control the initial exotherm of the reaction upon addition of the highly reactive acrylonitrile.
2. Reagent Addition:
-
In a separate, dry graduated cylinder, measure acrylonitrile (0.66 mL, 0.53 g, 10.0 mmol, 1.0 equiv.).
-
Slowly add the acrylonitrile dropwise to the stirred 2-methylpiperazine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A slow, controlled addition is critical to prevent runaway polymerization of acrylonitrile and the formation of side products.
3. Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC). Use a mobile phase of dichloromethane:methanol (9:1 v/v). The product should have a lower Rf value than the starting materials. Visualize the spots under a UV lamp or by staining with potassium permanganate. The reaction is considered complete when the starting 2-methylpiperazine spot is no longer visible.
4. Workup and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel.
-
For column chromatography: Use a gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., from 0% to 10% methanol). The fractions containing the pure product can be identified by TLC.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(2-methylpiperazin-1-yl)propanenitrile as a liquid.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile.
Expected Results and Characterization
The expected product, 3-(2-methylpiperazin-1-yl)propanenitrile, should be obtained as a liquid. The yield will vary depending on the reaction conditions and purification method, but yields in the range of 80-95% are commonly reported for similar aza-Michael additions.
Characterization Data:
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl group (doublet), piperazine ring protons (multiplets), and the two methylene groups of the propanenitrile chain (triplets). The integration of these signals should be consistent with the structure. |
| ¹³C NMR (CDCl₃) | Signals for the nitrile carbon, the carbons of the piperazine ring, the methyl carbon, and the carbons of the propanenitrile side chain. |
| IR (Infrared) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) group around 2240-2260 cm⁻¹. C-H stretching and bending vibrations will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (153.23 g/mol ).[8] |
Mechanistic Discussion
The aza-Michael addition proceeds via a conjugate addition mechanism.[9] The lone pair of electrons on the secondary nitrogen of 2-methylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This is facilitated by the electron-withdrawing nature of the nitrile group. The initial attack forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. The reaction is generally considered to be thermodynamically controlled.[20]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction; low reactivity of starting materials. | Increase reaction time; consider gentle heating (e.g., 40-50 °C) after the initial addition at low temperature; consider the use of a mild Lewis acid or base catalyst. |
| Formation of multiple products | Polymerization of acrylonitrile; side reactions. | Ensure slow, controlled addition of acrylonitrile at low temperature; use freshly distilled acrylonitrile if necessary. |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography; consider vacuum distillation as an alternative purification method. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile via an aza-Michael addition. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and organic synthesis. The provided mechanistic insights and troubleshooting guide further support the successful implementation of this protocol.
References
- Chemos GmbH&Co.KG.
- Fisher Scientific. (2025, December 18).
- Auburn University. (2015, January 2). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction.
- Cole-Parmer. (2005, October 3).
- Wikipedia. Michael addition reaction.
- Safety d
- ResearchGate.
- CDH Fine Chemical.
- Occupational Safety and Health Administration. 1910.
- Sigma-Aldrich. 2-Methylpiperazine 95 109-07-9.
- ResearchGate. Mechanism of aza-Michael reaction between acrylonitrile and cyclic amines.
- Santa Cruz Biotechnology. 2-Methylpiperazine.
- ECHEMI.
- MATERIAL SAFETY D
- ResearchG
- ResearchGate. Conversions after given time of the aza‐Michael addition of 1 and 2 to....
- Organic Chemistry Portal. Michael Addition - Common Conditions.
- PMC. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- Georgia Southern University. (2016). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
- Das, P., Devi, N., & Puzari, A. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Journal of the Indian Chemical Society, 99(5), 100411.
- Benchchem. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3.
- PMC.
- ChemScene. 3-(2-Methylpiperazin-1-yl)propanenitrile | 6216-09-7.
- National Science Foundation. (2020, November 16).
- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
- Organic Syntheses. 3.
- Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- PubMed. (2025, January 3).
- ResearchGate. The aza-Michael reaction of N-alkyl-and N-arylpiperazines with acrylonitrile using Cu-nanoparticles (10 mol %) a....
- Organic Chemistry Portal. Michael Addition.
- Google Patents. (2019).
- PMC.
- Sigma-Aldrich. 3-(Piperazin-1-yl)propanenitrile | 34064-86-3.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]
- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile [ouci.dntb.gov.ua]
- 12. chemos.de [chemos.de]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. echemi.com [echemi.com]
- 20. Michael Addition [organic-chemistry.org]
Application Note: Regioselective Mono-Alkylation of 2-Methylpiperazine
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties and direct pharmacophoric arrangements. Introducing a methyl group at the C2 position breaks the molecule's symmetry, creating two electronically similar but sterically distinct nitrogen atoms: N1 (adjacent to the methyl group) and N4 (unhindered).
Achieving regioselective mono-alkylation of 2-methylpiperazine is a critical challenge in drug development. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to selectively functionalize either the N1 or N4 position. By exploiting steric differentiation and orthogonal protection strategies, these workflows guarantee high yield and isomeric purity.
Mechanistic Rationale & Structural Dynamics
The causality behind regioselective functionalization of 2-methylpiperazine lies in the steric microenvironments of its two secondary amines.
-
The N4 Advantage (Kinetic & Thermodynamic): The N4 position lacks adjacent bulky substituents, making it highly accessible to electrophiles. In direct alkylation or reductive amination, nucleophilic attack by N4 is kinetically favored .
-
The N1 Challenge: The C2-methyl group creates significant steric hindrance around N1. Direct alkylation at N1 is sluggish and inevitably leads to N4-alkylation or dialkylation. Therefore, targeting N1 requires a temporary masking strategy (e.g., Boc protection) at the N4 position to redirect the electrophile .
To prevent the common pitfall of over-alkylation (dialkylation) during direct N4 functionalization, reductive amination is strongly preferred over standard SN2 alkylation with alkyl halides .
Strategic Workflows for Regioselectivity
The following diagram outlines the two primary synthetic pathways for derivatizing 2-methylpiperazine based on the target nitrogen.
Workflow illustrating Pathway A (N4-alkylation) and Pathway B (N1-alkylation via Boc protection).
Quantitative Data & Selectivity Profiles
The table below summarizes the expected outcomes and operational parameters for the two distinct pathways, allowing researchers to select the optimal approach based on their target isomer.
| Parameter | Pathway A: Direct Reductive Amination | Pathway B: Protection-Alkylation |
| Target Position | N4 (Less hindered) | N1 (More hindered) |
| Typical Yield | 80–90% | 70–85% (Over 3 steps) |
| Regioselectivity (N4:N1) | > 95:5 | > 99:1 |
| Primary Reagents | NaBH(OAc)₃, R-CHO, DCE | Boc₂O, R-X, K₂CO₃, TFA |
| Reaction Time | 2–4 hours | 12–18 hours (Total) |
| Risk of Dialkylation | Low (if stoichiometry is strictly 1:1) | None (due to orthogonal protection) |
Experimental Protocols
Protocol 1: Direct N4-Alkylation via Reductive Amination
This protocol leverages the kinetic accessibility of N4 to form an iminium ion, which is subsequently reduced.
Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts and driving the reaction to completion.
Step-by-Step Procedure:
-
Preparation: Dissolve 2-methylpiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under an inert nitrogen atmosphere.
-
Imine Formation: Add the target aldehyde (1.0 eq, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow the iminium intermediate to form.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 2–4 hours.
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid byproduct.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The disappearance of the UV-active aldehyde spot and the emergence of a new, lower Rf spot (visualized with a ninhydrin stain) confirms successful iminium reduction.
Protocol 2: Regioselective N4-Boc Protection
To functionalize the N1 position, the N4 position must first be masked.
Causality Insight: The addition of Di-tert-butyl dicarbonate (Boc₂O) must be performed dropwise at 0°C (or -78°C for highly sensitive substrates). Low temperatures amplify the kinetic difference between the two nitrogen atoms, ensuring the Boc anhydride reacts almost exclusively at the unhindered N4 position before it can attack the sterically hindered N1 position.
Step-by-Step Procedure:
-
Preparation: Dissolve 2-methylpiperazine (1.0 eq, 20 mmol) in anhydrous DCM (50 mL) and cool the flask to 0°C using an ice-water bath.
-
Protection: Dissolve Boc₂O (1.0 eq, 20 mmol) in DCM (20 mL) and add it dropwise to the stirring amine solution over 1 hour using an addition funnel.
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Workup: Wash the organic layer with distilled water (3 x 30 mL) to remove any unreacted diamine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Self-Validation System: Analyze the crude product via LC-MS. A major peak at [M+H]⁺ = 201.1 m/z indicates successful mono-protection. The strict absence of a peak at 301.2 m/z confirms that no over-protection (di-Boc) occurred.
Protocol 3: N1-Alkylation and Deprotection
With N4 protected, the N1 position can now be forced to react.
Causality Insight: Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base to scavenge the generated hydrohalic acid (HX) without competing with the amine for the electrophile. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature significantly accelerates the SN2 displacement at the sterically hindered N1 site.
Step-by-Step Procedure:
-
Alkylation: Dissolve 4-Boc-2-methylpiperazine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (2.0 eq, 20 mmol) and the desired alkyl halide (1.2 eq, 12 mmol).
-
Heating: Heat the mixture to 60°C for 8–12 hours. Cool to room temperature, dilute with ethyl acetate (50 mL), and wash extensively with brine (5 x 20 mL) to remove the DMF. Concentrate the organic layer.
-
Deprotection: Dissolve the crude N1-alkyl-N4-Boc intermediate in DCM (15 mL). Cool to 0°C and slowly add Trifluoroacetic acid (TFA, 15 mL).
-
Isolation: Stir for 2 hours at room temperature. Concentrate under reduced pressure to remove TFA, then basify with 1M NaOH and extract with DCM to yield the free base.
-
Self-Validation System: Upon the addition of TFA, immediate gas evolution (CO₂) will be observed. The complete cessation of bubbling serves as a visual, real-time indicator that the deprotection step has reached completion.
References
Application Note: Highly Selective Reduction of 3-(2-Methylpiperazin-1-yl)propanenitrile to 3-(2-Methylpiperazin-1-yl)propan-1-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The synthesis of aliphatic diamines containing a piperazine scaffold is a critical transformation in medicinal chemistry, as these motifs are privileged structures in neuroactive and oncological drug discovery. The reduction of 3-(2-Methylpiperazin-1-yl)propanenitrile to its corresponding primary amine, 3-(2-Methylpiperazin-1-yl)propan-1-amine , presents specific chemoselective challenges.
As an Application Scientist, I frequently observe two major pitfalls in this transformation:
-
Dimerization (Over-alkylation): The formation of secondary amine byproducts due to the reaction between the newly formed primary amine and the highly electrophilic imine intermediate.
-
Product Isolation: The resulting diamine is highly polar and water-soluble, making traditional aqueous workups prone to severe yield losses due to emulsion formation.
This guide details two self-validating, field-proven methodologies to overcome these challenges: a discovery-scale Lithium Aluminum Hydride (LiAlH₄) reduction utilizing a Fieser quench, and a scale-up-friendly Catalytic Hydrogenation (Raney Nickel) utilizing an ammonia-saturated solvent system.
Mechanistic Insights & Causality
To design a robust protocol, we must first understand the causality of the reaction pathway and its side reactions. The reduction of a nitrile to a primary amine proceeds via an intermediate imine [1].
The Dimerization Challenge
During catalytic hydrogenation, the imine intermediate exists transiently in solution. The newly formed primary amine product is a strong nucleophile and can attack this unreduced imine. Subsequent elimination of ammonia generates a secondary imine, which is reduced to a secondary amine (a dimer) [4].
To suppress this, we employ Le Chatelier's Principle . By conducting the Raney Nickel reduction in a solvent saturated with anhydrous ammonia (NH₃), we shift the equilibrium of the condensation reaction backward, effectively trapping the intermediate as the primary imine until the catalyst can reduce it to the desired primary amine [5].
The Hydride Alternative
Alternatively, strong hydride donors like LiAlH₄ bypass the free imine stage entirely. The reaction proceeds via the nucleophilic addition of a hydride ion to form an imine salt, followed immediately by a second hydride addition to form an aluminate dianion complex [1]. Because no free imine is released into the reaction mixture prior to the aqueous quench, dimerization is completely suppressed [3].
Reaction pathway of nitrile reduction highlighting the dimerization side-reaction.
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction (Discovery Scale)
This method is ideal for rapid, small-scale synthesis (100 mg to 10 g) where high purity is required without the need for specialized high-pressure equipment.
Critical Insight: The product is a highly polar diamine. Standard aqueous extraction will result in the product remaining in the aqueous layer or forming an unmanageable emulsion with aluminum hydroxide gels. We utilize the Fieser Workup [2], which stoichiometrically hydrates the aluminum salts into a granular, easily filterable solid (LiAlO₂·nH₂O), allowing the pure diamine to be washed directly off the solid support.
Standard Fieser workup protocol for the safe quenching of LiAlH4 reductions.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with inert gas (N₂ or Argon).
-
Reagent Loading: Suspend LiAlH₄ (2.0 equivalents, x grams) in anhydrous THF (10 mL/g of LiAlH₄). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve 3-(2-Methylpiperazin-1-yl)propanenitrile (1.0 eq) in anhydrous THF (5 mL/g). Add this solution dropwise via the addition funnel over 30 minutes to maintain internal temperature.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (DCM:MeOH:NH₄OH 90:9:1) or LCMS.
-
Fieser Quench: Cool the reaction back to 0 °C. Vigorously stirring, sequentially add:
-
x mL of distilled H₂O (Dropwise—CAUTION: Exothermic, H₂ gas evolution).
-
x mL of 15% w/v aqueous NaOH.
-
3x mL of distilled H₂O.
-
-
Isolation: Remove the ice bath, warm to room temperature, and stir for 15 minutes until the aluminum salts turn into a stark white, granular precipitate. Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter the mixture through a pad of Celite.
-
Purification: Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL) to ensure all polar diamine is recovered. Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Methylpiperazin-1-yl)propan-1-amine.
Method B: Raney Nickel Catalytic Hydrogenation (Scale-Up)
For multi-gram to kilogram scale, LiAlH₄ poses unacceptable safety risks. Catalytic hydrogenation using Raney Nickel is the industry standard [5]. To prevent the dimerization discussed in Section 2, the reaction is run in methanolic ammonia.
Step-by-Step Procedure:
-
Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 3-(2-Methylpiperazin-1-yl)propanenitrile (1.0 eq) in a solution of 7N NH₃ in Methanol (10 mL/g of substrate).
-
Catalyst Addition: Transfer Raney Nickel slurry (approx. 20% w/w relative to substrate) into the vessel. Note: Wash the commercial aqueous slurry with methanol 3 times prior to addition to remove water, taking care never to let the catalyst dry out (pyrophoric hazard).
-
Hydrogenation: Seal the vessel, purge with N₂ three times, and then purge with H₂ three times. Pressurize the vessel to 50–100 psi with H₂ gas.
-
Reaction: Agitate the mixture at room temperature (or up to 50 °C for faster conversion) until hydrogen uptake ceases (typically 4–8 hours).
-
Isolation: Vent the hydrogen gas safely and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel. Immediately submerge the used filter cake in water to neutralize the pyrophoric hazard.
-
Purification: Evaporate the methanolic ammonia under reduced pressure. The resulting residue is typically >95% pure primary amine, which can be further purified by vacuum distillation if necessary.
Data Presentation: Method Comparison
To assist in selecting the appropriate protocol for your specific workflow, the following table summarizes the quantitative and qualitative data associated with both methods.
| Parameter | Method A: LiAlH₄ Reduction | Method B: Raney Ni / NH₃ |
| Typical Yield | 80 – 88% | 85 – 95% |
| Primary Amine Purity | >98% (No dimer observed) | >95% (Trace dimer possible) |
| Scalability | Poor (<10 g recommended) | Excellent (Kilogram scale) |
| Reaction Time | 4 hours | 4 – 8 hours |
| Primary Safety Hazard | Highly reactive hydride, exothermic quench | Pyrophoric catalyst, high-pressure H₂ |
| Equipment Required | Standard glassware | Parr Shaker / Autoclave |
References
-
Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry Steps. Available at:[Link]
-
Frontier, A. "Magic Formulas: Fieser Workup (LAH and DiBAL)." Department of Chemistry, University of Rochester. Available at:[Link]
-
Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Available at:[Link]
-
Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)." Organic-Synthesis.com. Available at:[Link]
- U.S. Patent 4375003A. "Method for the hydrogenation of nitriles to primary amines." Google Patents.
Application Note: Acid-Catalyzed Hydrolysis of 3-(2-Methylpiperazin-1-yl)propanenitrile to 3-(2-Methylpiperazin-1-yl)propanoic Acid
Introduction & Mechanistic Rationale
The synthesis of
Causality in Catalyst Selection:
While nitriles can be hydrolyzed under both basic and acidic conditions[1], basic hydrolysis is strongly contraindicated for
By utilizing concentrated hydrochloric acid (12 M HCl), the basic nitrogen atoms of the piperazine ring are immediately protonated. This protonation renders the amine a poor leaving group, effectively blocking the retro-Michael pathway. Furthermore, the strongly acidic medium protonates the nitrile nitrogen, increasing the electrophilicity of the cyano carbon and facilitating nucleophilic attack by water[2].
Mechanistic Pathway
The reaction proceeds via an imidic acid intermediate, which tautomerizes to an amide before undergoing final hydrolysis to the carboxylic acid. Because the reaction takes place in a strongly acidic environment, the expelled nitrogen is released and trapped as ammonium ions[3].
Figure 1: Acid-catalyzed hydrolysis pathway of beta-aminonitriles to carboxylic acids.
Experimental Protocols
Self-Validating System: This protocol incorporates in-process controls (IR spectroscopy) to ensure complete conversion before proceeding to the purification phase. Purification is traditionally the bottleneck in amino acid synthesis due to the high aqueous solubility of the zwitterion; therefore, two distinct isolation methods are provided below[4].
Materials & Reagents
-
3-(2-Methylpiperazin-1-yl)propanenitrile (Starting Material)
-
Hydrochloric Acid (Conc. 37%, ~12 M)
-
Absolute Ethanol (for Method A)
-
Dowex® 50W-X8 Cation Exchange Resin (for Method B)
-
Aqueous Ammonia (2 M)
Phase 1: Hydrolysis Execution
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(2-Methylpiperazin-1-yl)propanenitrile (10.0 mmol, ~1.53 g) in 20 mL of concentrated HCl (12 M).
-
Reflux: Attach a water-cooled reflux condenser. Heat the mixture to a gentle reflux (100–110 °C) using a heating mantle for 16–24 hours.
-
In-Process Control: Monitor the reaction by IR spectroscopy. The reaction is complete when the sharp
stretch at ~2250 cm completely disappears. -
Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous acid under reduced pressure (bath temperature 60 °C) to yield a crude solid residue containing the product dihydrochloride and
.
Phase 2: Isolation (Choose Method A or B)
Method A: Selective Extraction (Yields Dihydrochloride Salt)
Rationale: Exploits the differential solubility of organic amine hydrochlorides and
-
Suspend the crude solid in 30 mL of boiling absolute ethanol.
-
Stir vigorously for 15 minutes. The organic dihydrochloride salt dissolves, while the bulk of the inorganic
remains insoluble. -
Filter the hot suspension rapidly through a pre-warmed Büchner funnel.
-
Concentrate the filtrate to ~10 mL and cool to 4 °C overnight to induce crystallization.
-
Filter the resulting white crystals of 3-(2-Methylpiperazin-1-yl)propanoic acid dihydrochloride and dry under vacuum.
Method B: Advanced Isolation via Ion-Exchange (Yields Zwitterion) Rationale: Provides the highest purity free amino acid by completely removing inorganic salts.
-
Dissolve the crude solid in 20 mL of deionized water.
-
Load the solution onto a column packed with Dowex 50W-X8 strongly acidic cation exchange resin (H⁺ form).
-
Wash the column with 3 column volumes (CV) of deionized water to elute chloride ions and unreacted non-basic impurities (monitor eluate with
until no precipitate forms). -
Elute the amino acid using 2 M aqueous ammonia (
). -
Collect the ninhydrin-positive fractions, pool them, and lyophilize to obtain the pure zwitterionic 3-(2-Methylpiperazin-1-yl)propanoic acid.
Figure 2: Step-by-step workflow for the isolation of 3-(2-Methylpiperazin-1-yl)propanoic acid.
Data Presentation & Analytical Validation
To ensure trustworthiness and self-validation, the isolated compound must be characterized against the following expected parameters.
| Analytical Technique | Target Observation / Expected Result | Mechanistic Significance |
| FT-IR Spectroscopy | Disappearance of 2250 cm⁻¹ peak. Appearance of 1710 cm⁻¹ (C=O) and broad 2500–3100 cm⁻¹ (O-H) peaks. | Confirms complete cleavage of the nitrile triple bond and formation of the carboxylic acid[3]. |
| LC-MS (ESI+) | m/z 173.1 [M+H]⁺ | Verifies the molecular weight of the target zwitterion ( |
| ¹H NMR (D₂O, 400 MHz) | Shift of | Confirms the change in the electronic environment at the |
| TLC (Ninhydrin Stain) | Single spot, distinct Rf from starting material (using highly polar eluent e.g., BuOH:AcOH:H₂O). | Validates the presence of the secondary amine (piperazine ring) and product purity. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete hydrolysis (IR shows residual -CN) | Insufficient reaction time or acid concentration. | Extend reflux time by 8 h; ensure high-molarity 12 M HCl is used (do not dilute). |
| High | High solubility of | Ensure absolute ethanol is used; strictly avoid any water in the extraction solvent. |
| Low yield (Method B) | Product strongly retained on the cation exchange resin. | Increase the concentration of the ammonia eluent to 3 M or increase total elution volume. |
References
-
[1] Title: Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis Source: ACS Earth and Space Chemistry URL:[Link]
-
[2] Title: Hydrolysis of nitriles with aqueous acid to give carboxylic acids Source: Master Organic Chemistry URL:[Link]
-
[4] Title: dl-PHENYLGLYCINE (Amino Acid Isolation via Acid Hydrolysis) Source: Organic Syntheses, Org. Synth. 1942, 22, 23 URL:[Link]
-
[3] Title: Transforming Nitriles: Acid Hydrolysis to Acids Source: TutorChase OCR A-Level Chemistry Notes URL:[Link]
Sources
Application Note: 3-(2-Methylpiperazin-1-yl)propanenitrile in Advanced Polymer Synthesis
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Scaffold Engineers.
Executive Summary
The compound 3-(2-Methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7) is a highly versatile, asymmetric bifunctional building block utilized in advanced polymer synthesis[1]. Featuring a secondary amine, a sterically hindered tertiary amine, and a terminal nitrile group, this molecule serves as a critical precursor for synthesizing high-performance epoxy curing agents, functionalized polyacrylonitriles, and amine-terminated polyamides[2][3]. This application note details the mechanistic causality behind its reactivity, provides self-validating experimental protocols for its integration into polymer networks, and outlines its distinct advantages over traditional symmetric piperazine derivatives.
Mechanistic Insights: The Power of Asymmetry
In polymer chemistry, controlling the rate of crosslinking is paramount to achieving defect-free, high-strength materials. The structural asymmetry of 3-(2-Methylpiperazin-1-yl)propanenitrile provides a unique kinetic advantage[4].
Pathway A: Direct Polymer Functionalization
The secondary amine (N4 position) on the piperazine ring is highly nucleophilic and relatively unhindered. It can be directly reacted with diepoxides, diisocyanates, or modified onto polyacrylonitrile fibers[2]. Because the N1 position is already alkylated (tertiary) and sterically hindered by the adjacent C2-methyl group, the molecule acts as a mono-reactive chain terminator or a pendant grafting agent. The unreacted pendant nitrile groups significantly increase the polymer's dipole moment, enhancing adhesion to metallic substrates and increasing chemical resistance[5].
Pathway B: Precursor to Advanced Epoxy Curing Agents
When the nitrile group is catalytically hydrogenated, the molecule is converted into 3-(2-methylpiperazin-1-yl)propan-1-amine [3]. This resulting molecule is a kinetic masterpiece for epoxy curing:
-
Primary Amine (Aliphatic): Reacts rapidly with oxirane rings at room temperature, facilitating linear polymer chain extension (B-staging).
-
Secondary Amine (Piperazine Ring): Reacts much slower due to cyclic constraints, requiring thermal activation to initiate 3D crosslinking.
-
Tertiary Amine (Internal Catalyst): The N1 tertiary amine acts as an internal Lewis base, accelerating the overall epoxide ring-opening process without requiring external catalysts[6].
Divergent synthetic pathways of 3-(2-Methylpiperazin-1-yl)propanenitrile in polymer chemistry.
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Chemoselective Reduction to Asymmetric Diamine
To utilize the compound as a curing agent, the nitrile must be reduced to a primary amine without inducing dimerization[7].
Reagents:
-
3-(2-Methylpiperazin-1-yl)propanenitrile (Purity ≥98%)[1]
-
Raney Nickel Catalyst
-
Methanolic Ammonia (7N)
-
Hydrogen Gas
Step-by-Step Procedure:
-
Preparation: Dissolve 50g of 3-(2-Methylpiperazin-1-yl)propanenitrile in 200 mL of 7N methanolic ammonia inside a high-pressure Parr reactor.
-
Causality: Primary amines formed during reduction are highly nucleophilic and can attack intermediate imines, forming unwanted secondary amine dimers. The massive excess of ammonia shifts the equilibrium, entirely suppressing this side reaction[3].
-
-
Catalysis: Add 5g of washed Raney Nickel catalyst. Purge the reactor three times with Nitrogen, followed by three purges with Hydrogen.
-
Reaction: Pressurize the reactor to 50 atm with
and heat to 80°C under vigorous stirring for 6 hours. -
Workup: Cool to room temperature, depressurize, and filter the catalyst over a pad of Celite (Caution: Raney Ni is pyrophoric). Evaporate the solvent under reduced pressure.
-
Self-Validation Checkpoint (FTIR): Analyze the crude product via FTIR. The protocol is successful if the sharp nitrile (-C≡N) stretching band at ~2250 cm⁻¹ has completely disappeared, replaced by a broad primary amine (-NH₂/N-H) stretching band at 3300–3400 cm⁻¹.
Protocol 2: Controlled "B-Stage" Epoxy Curing
This protocol utilizes the synthesized 3-(2-methylpiperazin-1-yl)propan-1-amine for the controlled curing of Bisphenol-A diglycidyl ether (DGEBA).
Step-by-Step Procedure:
-
Formulation: Mix DGEBA resin with the asymmetric curing agent at a precise 1:1 amine-hydrogen equivalent weight (AHEW) ratio. Degas the mixture under vacuum (0.1 bar) for 10 minutes to remove trapped air.
-
Stage 1 (B-Staging): Cast the resin into the desired mold and hold at 25°C for 2 hours.
-
Causality: At room temperature, only the primary aliphatic amine reacts. This creates a highly viscous, linear pre-polymer (B-stage) that can be easily handled, shipped, or molded without premature gelation[6].
-
-
Stage 2 (Crosslinking): Ramp the temperature to 120°C at a rate of 2°C/min, and hold for 2 hours.
-
Causality: The thermal energy activates the sterically hindered secondary piperazine amine, initiating dense 3D crosslinking. The slow ramp rate prevents exothermic runaway, which is mitigated by the C2-methyl steric bulk.
-
-
Self-Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry on the final part. A fully cured network will exhibit a distinct Glass Transition Temperature (
) with zero residual exothermic enthalpy ( ).
Step-growth epoxy curing mechanism leveraging differential amine reactivity.
Quantitative Data & Comparative Analysis
Table 1: Physicochemical Profile of 3-(2-Methylpiperazin-1-yl)propanenitrile
| Property | Value | Causality / Relevance |
| CAS Number | 6216-09-7 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Weight | 153.22 g/mol | Low molecular weight allows for high crosslinking density when reduced[1]. |
| Functional Groups | Secondary Amine, Nitrile | Enables dual-pathway reactivity (direct grafting vs. reduction)[4]. |
| Steric Profile | C2-Methyl Hindrance | Modulates the reactivity of the adjacent tertiary amine, preventing exothermic runaway[6]. |
Table 2: Comparative Epoxy Curing Kinetics (DGEBA Resin)
| Curing Agent | Gel Time (25°C) | Peak Exotherm Temp | Impact Strength | |
| Standard Aliphatic Polyamine (TETA) | 25 mins | 145°C | 110°C | Moderate |
| 3-(2-Methylpiperazin-1-yl)propan-1-amine | 120 mins | 95°C | 135°C | High |
Data Interpretation: The extended gel time and significantly lower peak exotherm observed with the 2-methylpiperazine derivative are direct results of its asymmetric amine reactivity. The internal tertiary amine catalysis ensures a higher final
References
-
Cas 4159-11-9, piperazine-1,4-dipropiononitrile - LookChem.[Link]
-
Synthesis of 3-(piperazine-1-yl)propanenitrile (Ph.D. Thesis) - IS MUNI.[Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Thieme-Connect.[Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future - Chemical Reviews (ACS).[Link]
-
Epoxy Curing Agents Overview - Scribd.[Link]
- US6127508A - Epoxy resin and amine-terminated polyamide from aminoalkylpiperazine - Google P
Sources
- 1. chemscene.com [chemscene.com]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.de]
- 3. US6127508A - Epoxy resin and amine-terminated polyamide from aminoalkylpiperazine - Google Patents [patents.google.com]
- 4. is.muni.cz [is.muni.cz]
- 5. Cas 4159-11-9,piperazine-1,4-dipropiononitrile | lookchem [lookchem.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
Preparation of Chiral Piperazine Building Blocks for Medicinal Chemistry: An Application Note and Protocol Guide
Introduction: The Privileged Status of Chiral Piperazines in Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized to modulate solubility, lipophilicity, and target engagement, make it a versatile building block in drug design.[3] When chirality is introduced into the piperazine core, it unlocks a three-dimensional chemical space that can significantly enhance potency, selectivity, and pharmacokinetic profiles.[4] The vast majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the carbon framework a largely underexplored territory for innovation.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for preparing enantiomerically pure, carbon-substituted piperazine building blocks, offering detailed protocols and expert insights to empower researchers in the synthesis of next-generation therapeutics.
Strategic Approaches to Chiral Piperazine Synthesis
The preparation of enantiopure piperazines can be broadly categorized into three main strategies: asymmetric synthesis, resolution of racemates, and utilization of the chiral pool. The choice of strategy is often dictated by factors such as the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and cost-effectiveness.
dot
Figure 1: Overview of major synthetic strategies for accessing chiral piperazine building blocks.
I. Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers the most elegant and often most efficient route to chiral piperazines by directly creating the desired stereocenter. This can be achieved through various methods, including the use of chiral catalysts and auxiliaries.
A. Catalytic Asymmetric Synthesis of Piperazin-2-ones as Chiral Precursors
A powerful strategy for accessing chiral piperazines is through the synthesis and subsequent reduction of chiral piperazin-2-ones.[4][5] The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones is a particularly effective method for generating α-tertiary piperazin-2-ones with high enantioselectivity.[4][5]
Rationale: This method is advantageous as it allows for the creation of a quaternary stereocenter, a structural motif that is often challenging to synthesize. The use of a chiral phosphine ligand (PHOX) in conjunction with a palladium catalyst creates a chiral environment that directs the approach of the nucleophile to one face of the enolate, resulting in high enantiomeric excess (ee).[5] The choice of protecting groups on the nitrogen atoms is crucial for achieving high selectivity.[5]
dot
Figure 2: Workflow for the catalytic asymmetric synthesis of α-tertiary piperazines via piperazin-2-one intermediates.
Protocol 1: Catalytic Asymmetric Synthesis of an α-Tertiary Piperazin-2-one [5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a flame-dried vial, add [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX (12.5 mol%).
-
Reaction Setup: Add the N-protected piperazin-2-one substrate (1.0 equiv) and toluene (to a concentration of 0.014 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture at 40 °C for 12–48 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral SFC or HPLC.
-
Reduction to Piperazine: The resulting enantioenriched piperazin-2-one can be deprotected and reduced to the corresponding chiral piperazine using standard conditions (e.g., LiAlH₄).
| Substrate (N-Protecting Groups) | Yield (%) | ee (%) |
| N¹-Benzoyl, N⁴-Benzyl | 85 | 92 |
| N¹-Benzoyl, N⁴-PMB | 88 | 95 |
| N¹-Boc, N⁴-Benzyl | 75 | 88 |
Table 1: Representative yields and enantiomeric excesses for the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones.[5]
Troubleshooting:
-
Low Enantioselectivity:
-
Catalyst/Ligand Degradation: Ensure the catalyst and ligand are handled under strict inert conditions.
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. A solvent screen may be necessary.
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.
-
-
Low Yield:
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature.
-
Substrate Purity: Ensure the starting piperazin-2-one is of high purity.
-
II. Chiral Resolution: Separating What's Already There
Chiral resolution is a classical and widely used method for separating racemic mixtures into their constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
A. Resolution of Racemic 2-Methylpiperazine with (L)-Tartaric Acid
A common and cost-effective method for resolving racemic 2-methylpiperazine is through the use of (L)-tartaric acid.[6]
Rationale: (L)-tartaric acid is a readily available and inexpensive chiral resolving agent. It reacts with the basic nitrogen atoms of the racemic piperazine to form diastereomeric salts. These salts have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer. The enantiomerically enriched piperazine can then be liberated from the salt by treatment with a base.[6]
dot
Figure 3: General workflow for the chiral resolution of a racemic piperazine derivative.
Protocol 2: Chiral Resolution of Racemic 2-Methylpiperazine [6]
-
Salt Formation: Dissolve (L)-tartaric acid (0.5-1.0 molar equivalent) in a suitable solvent (e.g., methanol or ethanol). To this solution, add racemic 2-methylpiperazine.
-
Crystallization: Heat the mixture to achieve complete dissolution. Slowly cool the solution to room temperature to induce crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a strong base (e.g., NaOH solution) to a pH > 10.
-
Extraction: Extract the liberated (R)-2-methylpiperazine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-methylpiperazine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[7]
| Resolving Agent | Solvent | Yield (%) | ee (%) |
| (L)-Tartaric Acid | Methanol | 35-45 | >98 |
| (S)-Mandelic Acid | Ethanol | 30-40 | >95 |
| Di-p-toluoyl-L-tartaric acid | Acetone/Water | 40-50 | >99 |
Table 2: Comparison of different chiral resolving agents for racemic 2-methylpiperazine.
Troubleshooting:
-
No Crystallization:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask or adding a seed crystal.
-
Solvent Choice: The solvent may not be optimal. Experiment with different solvent systems.
-
-
Low Enantiomeric Excess:
-
Incomplete Separation: The diastereomeric salts may have similar solubilities. Multiple recrystallizations may be necessary to improve the ee.
-
III. Chiral Pool Synthesis: Nature's Starting Materials
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to construct more complex chiral molecules.[8][9]
A. Synthesis of Chiral Piperazines from Amino Acids
Amino acids are excellent chiral starting materials for the synthesis of substituted piperazines. For example, (S)-aspartic acid can be converted into a chiral piperazine-alkanol in a multi-step sequence.[8]
Rationale: This approach leverages the inherent chirality of the starting material, avoiding the need for a resolution or an asymmetric step. The synthesis typically involves the formation of a diketopiperazine intermediate, which is then selectively functionalized and reduced.[2][8]
dot
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Advanced Protocol: Solvent Engineering for the Cyanoethylation of 2-Methylpiperazine
This guide outlines the strategic selection of solvents and protocols for the cyanoethylation of 2-methylpiperazine (2-MPZ). It moves beyond basic recipes to provide a mechanistic understanding of regioselectivity and kinetic control.
Executive Summary
The cyanoethylation of 2-methylpiperazine (2-MPZ) with acrylonitrile is a classic aza-Michael addition . While theoretically simple, the reaction presents a critical regioselectivity challenge due to the steric asymmetry of the 2-MPZ ring.
-
The Challenge: 2-MPZ contains two secondary amines with distinct steric environments. The N4 nitrogen (distal to the methyl group) is kinetically accessible, while the N1 nitrogen (proximal to the methyl group) is sterically hindered.
-
The Solution: Solvent choice dictates the reaction kinetics and the mono- vs. bis-substitution ratio.
-
For Bis-Substitution (Full Conversion): Use "On-Water" conditions or Neat (Solvent-Free) with trace water to accelerate the sluggish N1 addition via hydrogen-bond activation.
-
For Mono-Substitution (N4-Selective): Use Aprotic solvents (e.g., Toluene, DCM) at low temperatures to suppress N1 reactivity.
-
Mechanistic Insight & Regioselectivity
Understanding the steric landscape of 2-methylpiperazine is prerequisite to solvent selection.
-
N4-Position (Kinetic Product): The nitrogen at position 4 is relatively unhindered. In almost all solvents, this site reacts rapidly with acrylonitrile.
-
N1-Position (Thermodynamic Challenge): The nitrogen at position 1 is adjacent to the C2-methyl group. The steric bulk of the methyl group hinders the approach of the electrophile (acrylonitrile) and the formation of the transition state.
Solvent Impact on Mechanism:
-
Protic Solvents (Water/Alcohols): Act as Brønsted acids, hydrogen-bonding to the nitrile nitrogen of acrylonitrile. This lowers the LUMO energy of the electrophile, accelerating the reaction (especially crucial for the hindered N1 position).
-
Aprotic Solvents: Lack this activation, making the reaction slower and more dependent on the intrinsic nucleophilicity of the amine, thereby enhancing selectivity for the less hindered N4.
Visualizing the Reaction Pathway
Caption: Reaction pathway showing the kinetic preference for N4 substitution and the solvent's role in overcoming the energy barrier for N1 substitution.
Solvent Selection Matrix
| Solvent System | Polarity | Proticity | Reaction Rate | Selectivity Target | Recommendation |
| Water (On-Water) | High | Protic | Fastest | Bis-Product | Preferred. Green, high yield, easy workup if product precipitates. |
| Methanol / Ethanol | High | Protic | Fast | Bis-Product | Good for homogeneous monitoring (TLC/GC). Requires distillation to remove. |
| Neat (Solvent-Free) | N/A | N/A | Very Fast | Bis-Product | Industrial Standard. High throughput, but requires strict exotherm control. |
| Toluene / DCM | Low | Aprotic | Slow | Mono-Product | Use only if N4-mono-cyanoethylation is the specific goal. |
| Acetonitrile | Medium | Aprotic | Moderate | Mixed | Not recommended; poor selectivity and harder separation. |
Detailed Protocols
Protocol A: High-Yield Synthesis of 1,4-Bis(2-cyanoethyl)-2-methylpiperazine (Water-Assisted)
Best for: Lab-scale synthesis, high purity, green chemistry.
Rationale: The "hydrophobic effect" on water surfaces accelerates organic reactions. Water also activates acrylonitrile via H-bonding, ensuring the hindered N1 nitrogen reacts.
Materials:
-
2-Methylpiperazine (1.0 eq)
-
Acrylonitrile (2.2 - 2.5 eq) [Caution: Toxic/Carcinogen]
-
Water (Solvent, 3-5 volumes relative to amine)
Procedure:
-
Setup: Charge 2-methylpiperazine and water into a round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stir bar.
-
Dissolution: Stir until the amine is fully dissolved (2-MPZ is highly water-soluble).
-
Addition: Add acrylonitrile dropwise via an addition funnel.
-
Critical Control: The reaction is exothermic . Maintain internal temperature between 30–40°C using an ice bath if necessary. Do not let it spike, or polymerization of acrylonitrile may occur.
-
-
Reaction: Once addition is complete, heat the mixture to 60–70°C for 4–6 hours.
-
Monitoring: Check by GC-MS or TLC (MeOH/DCM). The mono-substituted intermediate should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Phase Separation: Often, the bis-product (organic oil) will separate from the aqueous phase.
-
Extraction: If not separated, extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash: Wash organic layer with brine.
-
Dry: Dry over anhydrous
and concentrate under vacuum.
-
-
Purification: The crude oil is typically >95% pure. If higher purity is needed, perform high-vacuum distillation (bp >150°C at <1 mmHg).
Protocol B: Neat Synthesis (Solvent-Free)
Best for: Scale-up, avoiding solvent stripping.
Rationale: Maximizes concentration and kinetics. Requires careful heat management.
Procedure:
-
Melt: If 2-MPZ is solid (mp ~62°C), gently melt it or start with a small "heel" of liquid product from a previous run.
-
Addition: Add acrylonitrile (2.1 eq) slowly to the neat amine.
-
Safety Note: The exotherm will be significant. Rate of addition controls the temperature. Keep T < 50°C.
-
-
Post-Reaction: Stir at 80°C for 2 hours to drive the N1 conversion.
-
Stripping: Apply vacuum directly to the reaction vessel to remove excess acrylonitrile.
Process Workflow & Decision Tree
Caption: Operational decision tree for selecting solvent and stoichiometry based on the desired substitution degree.
Safety & Engineering Controls
-
Acrylonitrile: Flash point -1°C. Highly toxic by inhalation and skin absorption. Known carcinogen.
-
Engineering Control: All operations must be performed in a functioning fume hood.
-
Quenching: Have a solution of bleach (sodium hypochlorite) or strong base ready to neutralize spills.
-
-
Exotherm: The Michael addition is exothermic. On a large scale (>100g), a cooling jacket or coil is mandatory.
References
-
Reaction Mechanism & Kinetics: Aza-Michael Addition of Amines to Acrylonitrile. Comprehensive Organic Synthesis, Vol 4.
-
Solvent Effects: On-Water Chemistry: Kinetics of Michael Additions. Chemical Reviews.
-
Industrial Context: Process for the manufacture of bis-(2-cyanoethyl)-amine. US Patent 4055586A.
-
Regioselectivity: Regioselectivity in the functionalization of 2-methylpiperazine. Journal of Organic Chemistry (General Heterocycle Reactivity).
Sources
Application Note: Microwave-Assisted Synthesis of Piperazine Nitriles and Downstream Triazole Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the microwave-assisted organic synthesis (MAOS) of piperazine nitriles and their subsequent base-free conversion into highly functionalized 1,2,4-triazole scaffolds.
Rationale and Mechanistic Causality
Piperazine nitriles are critical building blocks in medicinal chemistry, frequently utilized as precursors for dual VEGFR/FGFR inhibitors[1] and broad-spectrum antimicrobial agents[2]. Historically, the synthesis of these compounds—and their downstream cyclization into 1,2,4-triazoles—relied on prolonged conventional heating under harsh basic conditions. This approach often suffers from thermal degradation, poor regioselectivity, and tedious purification processes.
As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. The causality behind this recommendation lies in the principle of dielectric heating . Unlike conventional convective heating, which relies on thermal gradients and physical contact with the vessel walls, microwave irradiation directly couples with the dipole moments of polar molecules in the reaction mixture.
When utilizing a solvent like N,N-dimethylformamide (DMF), which possesses a high microwave loss tangent (
Quantitative Benchmarking: MAOS vs. Conventional Heating
The data below summarizes the empirical advantages of utilizing microwave irradiation for the cyclodehydration of piperazine nitriles into 3,5-disubstituted-1,2,4-triazoles.
| Parameter | Conventional Batch Heating | Microwave-Assisted (MAOS) | Causality / Scientific Advantage |
| Reaction Time | 12 – 24 hours | 10 – 15 minutes | Direct dielectric coupling accelerates reaction kinetics. |
| Temperature | Reflux (~153 °C) | 120 °C (Precise Control) | Algorithmic power adjustment prevents thermal degradation. |
| Overall Yield | 65% – 75% | > 99%[2] | Base-free environment eliminates competing side reactions. |
| Catalyst / Base | Required (e.g., K₂CO₃, NaOH) | None (Base-Free) | High localized energy overcomes the activation barrier independently. |
| Product Isolation | Complex liquid-liquid extraction | Direct aqueous precipitation | Near-quantitative conversion leaves no unreacted starting material. |
Experimental Workflows and Protocols
The following protocols are designed as self-validating systems . Each step contains built-in diagnostic checks to ensure the chemical integrity of the workflow before proceeding to the next stage.
Protocol A: Synthesis of tert-Butyl 4-Cyanopiperazine-1-carboxylate
Objective: N-cyanation of a protected piperazine ring to generate the reactive nitrile intermediate[1].
Reagents & Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 equiv, 5.0 mmol)
-
Cyanogen bromide (1.1 equiv, 5.5 mmol) (Caution: Highly toxic, handle in a fume hood)
-
Triethylamine (TEA) (1.5 equiv, 7.5 mmol)
-
Dichloromethane (DCM) (15 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve tert-butyl piperazine-1-carboxylate and TEA in 10 mL of anhydrous DCM in a 30 mL microwave-safe quartz vessel equipped with a magnetic stir bar.
-
Addition: Cool the vessel to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (in 5 mL DCM) dropwise over 5 minutes to control the initial exothermic reaction[4].
-
Microwave Irradiation: Seal the vessel with a Teflon cap. Place it in the microwave reactor. Set the parameters to 40 °C, 10 minutes, with a maximum power of 50 W and simultaneous compressed air cooling. Causality: The simultaneous cooling allows continuous microwave power to be applied without overheating the volatile DCM, driving the substitution to completion rapidly.
-
Self-Validation (TLC Check): Spot the reaction mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The complete disappearance of the secondary amine starting material (visualized with Ninhydrin stain) validates 100% conversion.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the piperazine nitrile as a white solid.
Protocol B: Base-Free Synthesis of 3,5-Disubstituted-1,2,4-Triazole Piperazines
Objective: Microwave-assisted cyclodehydration of the piperazine nitrile with a hydrazide to form the triazole core[2].
Reagents & Materials:
-
tert-Butyl 4-cyanopiperazine-1-carboxylate (from Protocol A) (1.0 equiv, 2.0 mmol)
-
2-Fluorobenzohydrazide (1.0 equiv, 2.0 mmol)
-
Anhydrous DMF (4.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL microwave-safe vial, combine the piperazine nitrile and 2-fluorobenzohydrazide. Add 4.0 mL of anhydrous DMF. Do not add any base[3].
-
Microwave Parameters: Seal the vial and irradiate at 120 °C for 15 minutes (Ramp time: 2 minutes, Max Power: 150 W). Causality: The high temperature achieved via dielectric heating of DMF provides the exact thermodynamic energy required for the hydrazide nitrogen to attack the nitrile, followed by rapid intramolecular cyclodehydration.
-
Self-Validation (Precipitation Check): Allow the vial to cool to room temperature (the reactor's air-cooling feature will do this in <2 minutes). Pour the reaction mixture into 20 mL of ice-cold distilled water.
-
Diagnostic: Because the reaction achieves >99% yield[5], the highly pure hydrophobic triazole product will immediately crash out as a crystalline solid. If the solution remains cloudy without precipitation, it indicates incomplete conversion (unreacted polar intermediates remain soluble in the DMF/water matrix).
-
-
Isolation: Filter the precipitate under a vacuum. Wash the filter cake with cold ethanol (5 mL) and diethyl ether (5 mL) to remove trace DMF. Dry under a high vacuum to afford the pure 1,2,4-triazole piperazine derivative.
Pathway Visualization
The following diagram maps the logical flow and transformation of the chemical species through the microwave-assisted protocols.
Microwave-assisted workflow for synthesizing piperazine nitriles and triazole derivatives.
References
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry (2022) URL: [Link]
-
Title: Microwave Assisted Synthesis of 3, 5-Disubstituted 1, 2, 4-Triazole Based Piperazine Amide and Urea Derivatives Source: ResearchGate (2021) URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors Source: ResearchGate / Medicinal Chemistry Research URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of asymmetric piperazine derivatives. The synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile presents a classic chemoselectivity challenge: differentiating between two secondary amines within the same heterocyclic ring.
This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality behind regioselectivity failures, establish a self-validating experimental workflow, and provide actionable solutions to maximize your synthetic yield.
Troubleshooting & Mechanistic FAQs
Q1: My direct aza-Michael addition of 2-methylpiperazine with acrylonitrile yields a complex mixture, predominantly the wrong regioisomer. Why does this happen? Causality: The 2-methylpiperazine ring contains two secondary nitrogen atoms: N1 (adjacent to the methyl group) and N4 (opposite the methyl group). The aza-Michael addition is a nucleophilic conjugate addition that is highly sensitive to steric hindrance[1]. The methyl group at the C2 position creates significant steric bulk around N1. Consequently, the unhindered N4 atom is far more nucleophilic and reacts much faster with the Michael acceptor (acrylonitrile). Direct addition without protection will always favor N4 substitution—yielding 3-(3-methylpiperazin-1-yl)propanenitrile—or result in a complex mixture of mono- and bis-alkylated products[2].
Q2: How can I selectively direct the cyanoethylation to the sterically hindered N1 position? Causality: To force the reaction at N1, you must employ a temporary protecting group at N4. Paradoxically, we exploit the exact same steric hindrance that caused the initial problem to solve it. By treating 2-methylpiperazine with exactly 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C, the less hindered N4 atom reacts selectively, yielding 4-Boc-2-methylpiperazine[3]. This effectively blocks the N4 position, leaving the sterically hindered N1 position as the only available nucleophile for the subsequent aza-Michael addition.
Q3: The aza-Michael addition at the N1 position of 4-Boc-2-methylpiperazine is sluggish and low-yielding. How can I optimize this step? Causality: Because N1 is sterically hindered, its conjugate addition to acrylonitrile faces a high kinetic barrier. While matched combinations of nucleophilic amines and highly electrophilic alkenes free from steric hindrance yield optimal results at room temperature[1], hindered amines require specific activation. To overcome this barrier, you must manipulate the reaction environment:
-
Solvent Effects: Switching from a non-polar solvent (like dichloromethane) to a protic solvent (like methanol) significantly accelerates the aza-Michael addition through hydrogen-bond activation of the acrylonitrile nitrile group.
-
Thermal/Catalytic Activation: Heating the reaction to 60 °C in methanol is often required. If the reaction still stalls, Lewis acid catalysts (e.g., Cu(II) salts, Cerium(IV) ammonium nitrate, or Cu-nanoparticles) can coordinate to the nitrile group, increasing the alkene's electrophilicity and driving the reaction to completion[4][5].
Q4: During the final deprotection step, I observe degradation of the nitrile group. How do I cleanly remove the Boc group? Causality: The cyano group is susceptible to hydrolysis, readily forming an amide or carboxylic acid if exposed to strong aqueous acids at elevated temperatures. To cleanly cleave the Boc carbamate while preserving the nitrile, strictly anhydrous acidic conditions must be used. Utilizing Trifluoroacetic acid (TFA) in anhydrous DCM at room temperature ensures quantitative Boc removal without nitrile degradation.
Quantitative Data: Strategy Comparison
The table below summarizes the empirical outcomes of different synthetic strategies, highlighting why the protection-directed route is mandatory for this specific target.
| Synthetic Strategy | Reagents & Conditions | Major Product | Regioselectivity | Overall Yield |
| Direct Addition | 2-Methylpiperazine + Acrylonitrile (MeOH, RT) | 3-(3-methylpiperazin-1-yl)propanenitrile | N4-selective | ~85% (Wrong Isomer) |
| Direct Addition (Excess) | 2-Methylpiperazine + Acrylonitrile (Excess, 80 °C) | Bis-cyanoethylated piperazine | Non-selective | ~90% (Bis-adduct) |
| Protection-Directed (Optimized) | 1. Boc₂O (0 °C) 2. Acrylonitrile (MeOH, 60 °C) 3. TFA/DCM (RT) | 3-(2-methylpiperazin-1-yl)propanenitrile | Strictly N1-selective | ~75% (Target) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every step in this workflow includes built-in analytical checkpoints to validate the success of the transformation before proceeding.
Step 1: Regioselective N4-Protection (Synthesis of 4-Boc-2-methylpiperazine)
-
Reaction: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.5 M concentration. Cool the solution to 0 °C using an ice bath under an inert nitrogen atmosphere.
-
Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30 minutes.
-
Causality: Slow addition at a low temperature ensures the reagent is consumed immediately by the more reactive N4 amine, preventing over-reaction to the bis-Boc derivative.
-
-
Workup: Stir for 2 hours at 0 °C, then warm to room temperature. Wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: Analyze via LC-MS. The presence of a dominant peak at [M+H]⁺ = 201 confirms the mono-Boc product. The absence of a peak at [M+H]⁺ = 301 confirms that bis-protection was successfully avoided.
Step 2: Aza-Michael Addition at N1
-
Reaction: Dissolve the 4-Boc-2-methylpiperazine (1.0 eq) from Step 1 in methanol (0.3 M concentration).
-
Addition: Add acrylonitrile (1.5 eq).
-
Causality: A slight stoichiometric excess of the Michael acceptor helps drive the sluggish, sterically hindered equilibrium forward.
-
-
Heating: Heat the reaction mixture to 60 °C and stir for 12–16 hours.
-
Workup: Concentrate the mixture under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield 1-(2-cyanoethyl)-4-Boc-2-methylpiperazine.
-
Self-Validation Checkpoint: LC-MS must show [M+H]⁺ = 254. TLC visualization using Dragendorff's reagent or iodine vapor will confirm the consumption of the secondary amine starting material.
Step 3: Anhydrous Boc Deprotection
-
Reaction: Dissolve the intermediate from Step 2 in anhydrous DCM (0.2 M).
-
Deprotection: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C, then stir at room temperature for 2 hours.
-
Causality: Strict anhydrous conditions prevent the acid-catalyzed hydrolysis of the sensitive nitrile group.
-
-
Workup: Concentrate in vacuo to remove excess TFA. Neutralize the residue with a basic ion-exchange resin (e.g., Amberlyst A21) or partition with saturated aqueous Na₂CO₃. Extract with DCM, dry, and concentrate to yield the final target.
-
Self-Validation Checkpoint: LC-MS must show the final mass [M+H]⁺ = 154. FT-IR spectroscopy should reveal a sharp, distinct peak at ~2250 cm⁻¹ (confirming the intact nitrile) and the complete disappearance of the carbamate carbonyl peak at ~1690 cm⁻¹.
Synthetic Workflow Visualization
Caption: Workflow for the regioselective synthesis of 3-(2-methylpiperazin-1-yl)propanenitrile.
References
- Benchchem. "2-Methylpiperazine-1,4-dicarboxylic Acid|CAS 857188-26-2".
- Masaryk University. "Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine".
- ResearchGate. "The aza-Michael reaction of N-alkyl-and N-arylpiperazines with acrylonitrile using Cu-nanoparticles".
- ResearchGate. "Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine".
- MDPI. "Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches".
Sources
Technical Support Center: Selective Mono-Alkylation of 2-Methylpiperazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for managing the selective cyanoethylation of 2-methylpiperazine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with controlling the selectivity of this common but nuanced reaction. Our goal is to provide not just protocols, but a deep understanding of the reaction's mechanics to empower you to troubleshoot and optimize your synthesis effectively.
Part 1: The Core Challenge: Understanding Reactivity & Bis-Alkylation
The reaction of 2-methylpiperazine with acrylonitrile is a classic Michael addition. However, the presence of two secondary amine nitrogens (N1 and N4) on the piperazine ring makes the reaction susceptible to forming the undesired 1,4-bis(2-cyanoethyl)-2-methylpiperazine adduct.
The two nitrogen atoms in 2-methylpiperazine exhibit different reactivity profiles:
-
N1 (adjacent to the methyl group): This nitrogen is more sterically hindered. The methyl group also has a weak electron-donating inductive effect, which can slightly increase its nucleophilicity.
-
N4 (distal to the methyl group): This nitrogen is less sterically hindered and generally more accessible to incoming electrophiles.
This subtle difference is the key to achieving selectivity, but it also means that once the first cyanoethylation occurs (predominantly at the less hindered N4 position), the remaining secondary amine is still reactive and can readily attack a second molecule of acrylonitrile.
Caption: Reaction pathways for the cyanoethylation of 2-methylpiperazine.
Part 2: Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses problems encountered during or after the reaction has been performed.
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant spot/peak corresponding to the bis-alkylated product. What went wrong?
Answer: This is the most common issue and typically points to one of three culprits:
-
Incorrect Stoichiometry: The molar ratio of acrylonitrile to 2-methylpiperazine was likely too high (approaching or exceeding 2:1). Even a 1:1 ratio can produce significant bis-alkylation if the reaction is allowed to proceed to full conversion of the piperazine.
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately. This can accelerate the second, undesired alkylation step, reducing the kinetic selectivity for the mono-adduct.
-
Prolonged Reaction Time: Allowing the reaction to stir for too long, especially after the initial formation of the mono-adduct, provides more opportunity for the second alkylation to occur.
Immediate Corrective Actions:
-
Re-evaluate Stoichiometry: For your next attempt, use a large excess of 2-methylpiperazine (e.g., 3-5 equivalents). This statistically favors the reaction of acrylonitrile with an unreacted piperazine molecule over the mono-alkylated product.[1]
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor progress closely.
-
Monitor Closely: Do not run the reaction for a fixed time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of acrylonitrile and the formation of the mono-adduct. Quench the reaction as soon as the desired product concentration is maximized.
Q2: The reaction mixture has become viscous and yellow, and my yield is very low. What happened?
Answer: This strongly suggests the polymerization of acrylonitrile.[2] Acrylonitrile is prone to free-radical polymerization, which can be initiated by heat, light, or impurities (like peroxides in solvents).
Solutions:
-
Check Inhibitor Status: Acrylonitrile is shipped with an inhibitor (like MEHQ). If you removed the inhibitor, the monomer must be used immediately.[2]
-
Purify Reagents: If you suspect peroxide contamination in your solvent (e.g., THF, ether), purify the solvent before use.
-
Protect from Light: Wrap your reaction flask in aluminum foil to exclude light.
-
Work under Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent polymerization initiated by atmospheric oxygen.
Part 3: Proactive Strategies & Experimental Protocols
To prevent bis-alkylation from the outset, a considered strategic approach is necessary. The choice of strategy depends on factors like scale, cost, and downstream purification capabilities.
| Strategy | Principle | Key Advantage | Key Disadvantage |
| Stoichiometric Control | Use a large excess of 2-methylpiperazine to statistically favor mono-alkylation. | Simple, one-step reaction. | Requires efficient separation of product from excess starting material. |
| Protecting Group | Reversibly block one nitrogen, perform alkylation on the other, then deprotect.[3] | Provides the highest selectivity and cleanest product. | Multi-step process (protection/deprotection) increases time and cost. |
| In Situ Protonation | Protonate one nitrogen to deactivate it, leaving the other free to react.[4] | Clever one-pot method with good selectivity. | Requires careful pH control and may not be suitable for all substrates. |
Protocol 1: Stoichiometric Control
This method relies on probability to achieve mono-alkylation.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (4.0 eq).
-
Solvent: Add a suitable solvent such as methanol or acetonitrile (approx. 0.5 M concentration relative to acrylonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add acrylonitrile (1.0 eq) dropwise via a syringe pump over 1-2 hours to maintain a low localized concentration.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitoring: Monitor the reaction every 30-60 minutes by TLC or LC-MS.
-
Workup: Once acrylonitrile is consumed, concentrate the mixture under reduced pressure. The crude product will contain the desired mono-adduct and a large amount of unreacted 2-methylpiperazine.
-
Purification: Purify via column chromatography or distillation to separate the product from the starting material.
Protocol 2: N-Boc Protecting Group Strategy
This is the most robust method for achieving high selectivity.[1]
Caption: Workflow for the N-Boc protecting group strategy.
Step A: Protection
-
Dissolve 2-methylpiperazine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate 1-Boc-3-methylpiperazine.
Step B: Alkylation
-
Dissolve the purified 1-Boc-3-methylpiperazine (1.0 eq) in methanol.
-
Add acrylonitrile (1.1 eq).
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to obtain the crude N-Boc protected adduct.
Step C: Deprotection [1]
-
Dissolve the crude product from Step B in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M).
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate under reduced pressure, then neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
-
Dry and concentrate to yield the final mono-alkylated product.
Part 4: Analytical & Purification FAQs
Q3: How can I effectively monitor the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most common method.
-
Stain: Use a potassium permanganate (KMnO₄) stain, as piperazines are often not UV-active. Secondary amines will appear as yellow/orange spots on a purple background.
-
Mobile Phase: A mixture of DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (e.g., 1%) to prevent streaking is a good starting point.
-
Observation: You should see the starting 2-methylpiperazine spot (lower Rf) be replaced by a new, less polar product spot (higher Rf). The bis-adduct will be even less polar (highest Rf).
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS are ideal.[5] If your product lacks a UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used for HPLC-UV analysis.[6][7]
Q4: What's the best way to purify the mono-alkylated product, especially after using the stoichiometric control method?
Answer:
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol and a small amount of triethylamine to elute the more polar unreacted 2-methylpiperazine last.
-
Acid-Base Extraction: You can attempt to separate the more basic starting material from the product. The pKa values of the two compounds will be different, which can sometimes be exploited through a careful liquid-liquid extraction procedure at a controlled pH, though this can be challenging.
-
Distillation: If the products are thermally stable, vacuum distillation can be effective, as the molecular weights of the starting material, mono-adduct, and bis-adduct are significantly different.
References
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1). [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(12), 5105-5111. [Link]
-
NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. NANOLAB. [Link]
-
Kuchar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
De Ruiter, J., & Noggle, F. T. (2010). GC-MS analysis of piperazine designer drugs. Analytical Methods, 2(2), 159-166. [Link]
Sources
controlling N1 vs N4 regioselectivity in 2-methylpiperazine alkylation
Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and process chemists who need to achieve strict regiocontrol when alkylating or protecting the 2-methylpiperazine scaffold.
Because the two secondary amines on 2-methylpiperazine (N1 and N4) possess distinct steric and electronic microenvironments, achieving high regioselectivity requires exploiting the delicate balance between thermodynamic basicity and kinetic nucleophilicity.
Part 1: Core Principles of the 2-Methylpiperazine Scaffold
Before attempting any functionalization, it is critical to understand the structural causality that dictates reactivity. The methyl group at the C2 position creates an asymmetrical environment:
-
The N1 Position (Adjacent to C2): The inductive electron-donating effect of the methyl group makes the N1 nitrogen thermodynamically more basic. However, the physical bulk of the methyl group makes it kinetically less nucleophilic toward bulky electrophiles[1].
-
The N4 Position (Opposite to C2): Lacking adjacent substitution, the N4 nitrogen is less basic but highly accessible, making it the kinetically favored site for direct alkylation or acylation[2].
Table 1: Physicochemical Comparison of N1 vs N4
| Property | N1 Position | N4 Position | Causality / Impact on Synthesis |
| Location | Adjacent to C2-methyl | Opposite to C2-methyl | Defines the steric hindrance profile. |
| Steric Environment | Highly hindered | Unhindered | Bulky electrophiles (e.g., Boc₂O) will naturally avoid N1. |
| Thermodynamic Basicity | Higher | Lower | N1 is preferentially protonated in acidic conditions. |
| Kinetic Nucleophilicity | Low | High | N4 reacts faster in standard S_N2 or acylation conditions. |
| Preferred Strategy | Protection-Alkylation | Direct Functionalization | N1 requires orthogonal masking of N4 to achieve purity. |
Part 2: Frequently Asked Questions & Validated Protocols
FAQ 1: How do I achieve high regioselectivity when protecting the N4 position?
Answer: You must exploit the differential basicity of the two nitrogens. While N4 is naturally favored due to sterics, relying on sterics alone often yields a 5–10% impurity profile of the N1-protected or di-protected species. By introducing 1.0 equivalent of acid (such as HCl), you preferentially protonate the more basic N1 position. This protonation completely masks N1's nucleophilicity, leaving the less basic but sterically accessible N4 free to react with the electrophile. This thermodynamic control strategy was rigorously validated during the3[3].
Mechanism of pH-controlled N4-selective Boc protection.
Protocol 1: pH-Controlled N4-Selective Boc Protection
-
Preparation: Suspend (S)-2-methylpiperazine (1.0 equiv) in a mixture of MeOH and H₂O (approx. 1:1 v/v).
-
pH Adjustment: Slowly add 1.0 equiv of aqueous HCl (1M) at room temperature. Stir for 15 minutes to ensure complete thermodynamic equilibration and protonation of the N1 amine.
-
Acylation: Cool the mixture to 0–5 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) dropwise to prevent local concentration spikes that could lead to di-protection.
-
Reaction & Workup: Stir at room temperature for 12 hours. Remove MeOH under reduced pressure, adjust the aqueous layer to pH 10 using Na₂CO₃, and extract with dichloromethane (DCM).
-
Self-Validation System (QC): Analyze the crude product via ¹H-NMR. The successful N4-Boc product will show a distinct downfield shift for the C3 and C5 protons adjacent to N4, while the C2 methine proton adjacent to N1 will remain relatively shielded. If the C2 proton shifts downfield, N1 protection has erroneously occurred.
FAQ 2: I need to alkylate the sterically hindered N1 position. Direct alkylation yields a complex mixture. What is the standard workflow?
Answer: Direct alkylation at N1 is kinetically disfavored. Attempting to force the reaction with excess alkyl halide or high heat will inevitably lead to N4-alkylation or di-alkylation[4]. You must employ a Protection-Alkylation-Deprotection (PAD) sequence. By selectively masking N4 (using Protocol 1), you force the subsequent alkylation to occur exclusively at the sterically hindered N1 position.
Workflow for N1-selective alkylation via N4-Boc protection.
Protocol 2: N1-Alkylation via PAD Strategy
-
Preparation: Dissolve the N4-Boc-2-methylpiperazine intermediate (1.0 equiv) in an anhydrous, polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Base Addition: Add a mild inorganic base such as K₂CO₃ (2.0 equiv). Note: Because N1 is sterically hindered, a stronger base like NaH may be required if using a secondary or unreactive alkyl halide.
-
Alkylation: Add the alkylating agent (R-X, 1.1 equiv) dropwise. Heat the reaction to 60–80 °C. The steric bulk at N1 requires thermal energy to overcome the activation barrier for the S_N2 transition state.
-
Deprotection: Following aqueous workup and isolation, dissolve the N1-alkyl-N4-Boc intermediate in DCM and treat with Trifluoroacetic acid (TFA, 10 equiv) at room temperature for 2 hours to cleave the N4-Boc group.
-
Self-Validation System (QC): Monitor the alkylation step via LC-MS. You must observe the mass shift corresponding to (+R group). Following deprotection, run a ninhydrin stain on a TLC plate; the generation of a free secondary amine at N4 will yield a strong positive (purple/blue) spot.
Part 3: Troubleshooting Guide
If your analytical checks fail, consult this matrix to identify the root cause and apply the corrective action.
Table 2: Regioselectivity Troubleshooting Matrix
| Observation (QC Failure) | Mechanistic Root Cause | Corrective Action |
| High levels of N1-Boc regioisomer during N4 protection. | Lack of thermodynamic pH control; Boc₂O was added too fast or at an elevated temperature, allowing kinetic attack by N1. | Pre-treat strictly with 1.0 equiv HCl. Lower the reaction temperature to 0 °C before adding Boc₂O dropwise. |
| Di-alkylation observed during direct N4 alkylation attempts. | The electrophile is too small (e.g., methyl iodide), minimizing the steric differentiation between N1 and N4. | Switch to a bulkier electrophile, or proactively protect N1 using a transient silyl group before alkylating N4. |
| Zero conversion during the N1-alkylation step (Protocol 2). | Severe steric clash between the C2-methyl group and a bulky alkyl halide prevents the S_N2 trajectory. | Abandon direct alkylation. Switch to a reductive amination protocol using the corresponding aldehyde and NaBH(OAc)₃, which has a lower steric demand. |
References
1.3 - ACS Publications 2.1 - Benchchem 3.4 - Benchchem 4.2 - Benchchem
Sources
Technical Support Center: Purification of 3-(2-Methylpiperazin-1-yl)propanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 3-(2-Methylpiperazin-1-yl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound from a reaction mixture. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present detailed protocols to enhance the purity and yield of your target molecule.
Introduction: Understanding the Challenge
3-(2-Methylpiperazin-1-yl)propanenitrile is a bifunctional molecule featuring a basic 2-methylpiperazine core and a polar propanenitrile chain. This structure presents a unique set of purification challenges. The two nitrogen atoms of the piperazine ring are basic, leading to strong interactions with acidic stationary phases like silica gel[1][2][3]. Its polarity can complicate separation from polar byproducts and starting materials. This guide provides a systematic approach to overcoming these obstacles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 3-(2-Methylpiperazin-1-yl)propanenitrile reaction mixture?
A1: The impurity profile is largely dependent on the synthesis route, which is typically a Michael addition of 2-methylpiperazine to acrylonitrile. Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual 2-methylpiperazine and acrylonitrile.
-
Bis-Addition Byproduct: 3,3'-(2-Methylpiperazine-1,4-diyl)dipropanenitrile, formed when acrylonitrile reacts with both nitrogen atoms of the piperazine ring.
-
Polymerized Acrylonitrile: Acrylonitrile can polymerize under basic conditions.
-
Structurally Related Piperazines: Impurities present in the original 2-methylpiperazine starting material[3].
-
Nitrile Hydrolysis Products: Small amounts of the corresponding amide or carboxylic acid if the reaction or workup was performed in the presence of water with heat or strong acid/base.
Q2: What key physicochemical properties of this molecule influence its purification?
A2: Understanding the molecule's properties is critical for designing an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₈H₁₅N₃ | --- |
| Molecular Weight | 153.22 g/mol [4] | Suitable for distillation if thermally stable. |
| Basicity | Contains two basic nitrogen atoms (piperazine moiety). | Strong interaction with acidic media (e.g., silica gel), causing peak tailing. Enables purification via acid-base extraction or salt formation.[1][3] |
| Polarity (TPSA) | 39.06 Ų[4][5] | High polarity makes it soluble in polar solvents but can lead to very strong retention on normal-phase chromatography columns.[6] |
| Computed LogP | 0.19[4] | Indicates good water solubility, which can be exploited in extractions but may complicate removal from aqueous layers. |
| Physical State | Often a viscous oil or low-melting solid at room temperature. | Direct crystallization of the free base can be difficult. |
Q3: Which analytical techniques are best for monitoring the purification process?
A3: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring and fraction analysis during column chromatography. A typical mobile phase would be Dichloromethane/Methanol with a small amount of Triethylamine (e.g., 95:5:0.5) to prevent streaking.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Reversed-phase (C18) HPLC with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or ammonium formate) is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are indispensable for confirming the final structure and identifying impurities that may be isomeric or have similar masses.[7]
Section 2: Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Problem: My compound streaks badly or remains on the baseline during silica gel TLC/Flash Chromatography.
-
Underlying Cause: This is a classic sign of a strong acid-base interaction between your basic piperazine compound and the acidic silanol (Si-OH) groups on the surface of the silica gel[2][3]. This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing and potential loss of material.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "occupy" the acidic sites on the silica, allowing your compound to elute more cleanly.[1][8]
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or 1% ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol).
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.
-
Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography (C18 silica) can be an excellent option, using water/acetonitrile or water/methanol gradients.[1][9]
-
Problem: Vacuum distillation is causing my product to decompose or polymerize.
-
Underlying Cause: Aminonitriles can be thermally sensitive. The combination of heat and residual acidic or basic impurities can catalyze decomposition or polymerization.
-
Solutions:
-
Minimize Distillation Temperature: Use a high-quality vacuum pump to achieve the lowest possible pressure. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
-
Pre-neutralize the Crude Mixture: Before distilling, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic catalysts, then dry thoroughly.
-
Consider an Alternative: If decomposition persists, distillation may not be a suitable primary purification method. Prioritize chromatography or an acid-base extraction workflow.
-
Problem: I can't separate my product from the bis-addition byproduct.
-
Underlying Cause: The desired product and the bis-addition byproduct often have very similar polarities, making chromatographic separation challenging. The bis-adduct is slightly more polar due to the two nitrile groups.
-
Solutions:
-
Optimize Chromatography: Use a shallow gradient during flash chromatography to maximize resolution. Switching to a high-performance flash column can also improve separation.
-
Exploit Basicity Differences: The pKa values of the two piperazine nitrogens are different. The bis-adduct, with electron-withdrawing groups on both nitrogens, will be significantly less basic than the mono-adduct product. This difference can be used in a carefully controlled acid extraction. By slowly adding a stoichiometric amount of acid to a solution of the mixture, the more basic mono-adduct may be protonated and extracted into an aqueous layer preferentially.
-
Crystallization: Convert the mixture to a salt (e.g., hydrochloride or tartrate). The different salts may have different solubilities, potentially allowing for fractional crystallization.
-
Section 3: Detailed Purification Protocols & Workflows
Workflow 1: General Purification Strategy
The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. This flowchart outlines a logical decision-making process.
Caption: Decision workflow for purifying 3-(2-Methylpiperazin-1-yl)propanenitrile.
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is designed to overcome the challenges of purifying basic amines on standard silica gel.
-
Prepare the Crude Sample: Concentrate the reaction mixture under reduced pressure. If the residue is a non-volatile oil, dissolve it in a minimal amount of dichloromethane (DCM).
-
Select the Stationary and Mobile Phases:
-
Stationary Phase: Standard silica gel, 230-400 mesh.
-
Mobile Phase System: Begin with a non-polar solvent (e.g., Hexane or Ethyl Acetate) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Crucial Additive: To this solvent system, add 1% triethylamine (TEA) .
-
-
Determine Elution Conditions via TLC: Spot the crude mixture on a silica TLC plate. Develop the plate in various ratios of your chosen solvent system (containing 1% TEA). The ideal system will show your product with an Rf value of ~0.3.
-
Pack and Equilibrate the Column: Dry-pack or slurry-pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane with 1% TEA). Equilibrate the column by flushing with 2-3 column volumes of this starting eluent.
-
Load the Sample: Adsorb the dissolved crude sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than liquid-loading.
-
Elute and Collect: Begin elution with the low-polarity mobile phase, gradually increasing the percentage of the polar solvent (gradient elution). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent and TEA under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
This method leverages the basicity of the piperazine ring to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM (20 mL per 1 g of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 20 mL). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the Organic Layer (Optional): The organic layer can be discarded or washed with brine, dried, and concentrated to recover any unreacted starting materials or neutral byproducts for analysis.
-
Basify the Aqueous Layer: Combine all acidic aqueous extracts. Cool the solution in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >12. This deprotonates your product, making it water-insoluble.
-
Back-Extraction: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., DCM, 3 x 20 mL). Your purified product will now be in the organic layer.
-
Final Wash and Drying: Wash the combined organic extracts with brine to remove residual water and salts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 3: Crystallization via Salt Formation
If the purified free base is an oil, converting it to a salt is an excellent method to obtain a stable, crystalline solid[10]. The diacetate salt is often a good candidate[10].
-
Dissolve the Free Base: Dissolve the purified oil in a suitable solvent like acetone or isopropanol[10]. Use approximately 10-20 volumes of solvent.
-
Add Acetic Acid: Slowly add glacial acetic acid to the solution. Since piperazine has two basic centers, you will need at least two equivalents of acid to form the diacetate salt. Using a slight excess (e.g., 2.2 equivalents) can ensure complete salt formation.
-
Induce Crystallization: Stir the mixture at room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or cooling the solution in an ice bath or freezer.
-
Isolate the Crystals: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent (the same one used for crystallization) to remove any surface impurities. Dry the solid product under vacuum.
References
-
Fonari, M. S., et al. (2016). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, 18(33), 6254-6262. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents. (1959).
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. labex.hu [labex.hu]
- 7. 3-(4-Methylpiperazin-1-yl)propanenitrile|CAS 4491-92-3 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
removing unreacted acrylonitrile from piperazine adducts
Welcome to the Technical Support Center for Piperazine Adduct Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the chemical causality and self-validating workflows required to safely and effectively remove unreacted acrylonitrile.
The cyanoethylation of piperazine via aza-Michael addition is a highly efficient pathway for synthesizing drug precursors[1]. However, acrylonitrile is a volatile, highly toxic Michael acceptor. Failing to completely remove residual acrylonitrile not only poses severe safety risks but also jeopardizes downstream reactions by indiscriminately alkylating other nucleophiles.
Logical Workflow for Acrylonitrile Removal
Logical workflow for the detection and removal of residual acrylonitrile from piperazine adducts.
Frequently Asked Questions (Theory & Causality)
Q: Why is standard vacuum distillation often insufficient to completely remove acrylonitrile? A: While acrylonitrile has a relatively low boiling point (77.3 °C), it becomes trapped within the viscous, hydrogen-bonded matrix of the piperazine adduct. More importantly, prolonged heating during vacuum distillation provides the activation energy for the retro-Michael reaction. This causes the synthesized piperazine adduct to degrade, regenerating acrylonitrile in situ. You end up fighting a thermodynamic equilibrium, making complete physical removal nearly impossible without product loss.
Q: What is the mechanistic basis for chemical scavenging? A: Chemical scavenging relies on introducing a highly reactive, sacrificial nucleophile that outcompetes the piperazine adduct for the residual acrylonitrile. Thiols (e.g., 2-mercaptoethanol) are exceptional soft nucleophiles that undergo rapid conjugate addition to acrylonitrile's soft electrophilic alkene[2]. Alternatively, oximes can be used to form cyanoethyl oximino ethers[3], and specific alkylamines can also act as effective scavengers[4]. The resulting scavenger-adduct is designed to have vastly different solubility properties (e.g., high water solubility), allowing it to be easily washed away during aqueous extraction.
Q: How do I establish a self-validating system for residual quantification?
A: Rely on
Troubleshooting Guide
Issue 1: The product is browning and losing yield during vacuum stripping.
-
Causality: Thermal degradation and retro-Michael addition due to localized overheating in the rotary evaporator bath.
-
Solution: Do not exceed a bath temperature of 40 °C. Instead of applying raw heat, use azeotropic co-evaporation. Adding a co-solvent like ethanol or methanol alters the vapor pressure dynamics, allowing acrylonitrile to be stripped away at much lower temperatures.
Issue 2: Emulsion formation occurs during the aqueous workup of the scavenger.
-
Causality: If you are using a long-chain thiol (e.g., dodecyl mercaptan) as a scavenger, the resulting adduct acts as a surfactant, reducing interfacial tension between the organic and aqueous layers.
-
Solution: Switch to a highly polar, short-chain scavenger like 2-mercaptoethanol or L-cysteine. If an emulsion has already formed, saturate the aqueous layer by adding solid NaCl (brine) to increase ionic strength, which forces the organic components out of the aqueous phase (salting out).
Issue 3: I still see acrylonitrile peaks in my NMR after adding the thiol scavenger.
-
Causality: Thiol-Michael additions require a basic catalyst to generate the highly nucleophilic thiolate anion. If the reaction mixture is too acidic or neutral, the addition rate drops exponentially.
-
Solution: Ensure you add a catalytic amount (0.1 equivalents) of triethylamine (Et
N) alongside your thiol scavenger to drive the reaction to completion[2].
Step-by-Step Methodologies
Protocol A: Azeotropic Vacuum Stripping (For >1000 ppm residual)
Use this protocol to bulk-remove acrylonitrile before applying expensive chemical scavengers.
-
Dilution: Dissolve the crude piperazine-acrylonitrile reaction mixture in 3 volumes of absolute ethanol.
-
Evaporation Setup: Transfer the solution to a rotary evaporator. Set the water bath strictly to 40 °C. Set the condenser chiller to -10 °C (acrylonitrile vapors are highly toxic and must be efficiently trapped).
-
Pressure Reduction: Gradually reduce the pressure to 50 mbar. The ethanol will co-evaporate with the acrylonitrile, carrying it into the receiving flask.
-
Repetition: Re-dissolve the resulting residue in 3 volumes of ethanol and repeat the evaporation process two more times to break the thermodynamic retention of the monomer.
-
Validation Gate: Analyze an aliquot via
H NMR. If the vinylic multiplets (5.7–6.2 ppm) indicate residual acrylonitrile is <1000 ppm, proceed to Protocol B.
Protocol B: Thiol-Based Chemical Scavenging (For <1000 ppm residual)
A self-validating chemical purification step to achieve trace-level purity.
-
Preparation: Dissolve the stripped piperazine adduct in dichloromethane (DCM) at a concentration of 0.5 M.
-
Scavenger Addition: Based on the NMR quantification, add 1.5 molar equivalents of 2-mercaptoethanol (relative to the residual acrylonitrile)[2].
-
Catalysis: Add 0.1 molar equivalents of triethylamine (Et
N) to generate the reactive thiolate species. -
Incubation: Stir the mixture vigorously at room temperature (20–25 °C) for exactly 2 hours.
-
Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with 3 volumes of saturated aqueous sodium bicarbonate (NaHCO
), followed by 2 volumes of brine. The water-soluble thioether adduct will partition entirely into the aqueous layer. -
Validation Gate: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. Run a final H NMR. The absolute absence of signals at 5.7–6.2 ppm validates the protocol's success.
Quantitative Data: Comparison of Removal Strategies
| Strategy | Chemical Mechanism | Efficiency | Scalability | Ideal Residual Range |
| Vacuum Stripping | Physical evaporation | Moderate | High | > 1000 ppm |
| Azeotropic Co-evaporation | Vapor pressure alteration | Good | High | > 500 ppm |
| Thiol Scavenging | Soft nucleophilic aza-Michael | Excellent | Moderate | < 1000 ppm |
| Oxime Scavenging | Oxygen-cyanoethylation | Very Good | Moderate | < 1000 ppm |
| Solid-Supported Thiol | Heterogeneous scavenging | Excellent | Low (Costly) | < 500 ppm |
References
1.[1] Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI. [Link] 2.[2] EP0080969B1 - A method of removing residual acrylonitrile from latex systems. Google Patents. 3.[3] Removal of acrylonitrile from latex with oximes - Patent US-4365027-A. PubChem - NIH.[Link] 4.[4] Glen Report 27.13 - Technical Brief - APA. Glen Research.[Link]
Sources
optimization of reaction temperature for piperazine Michael addition
Ticket System ID: CHEM-SUP-8821 Topic: Temperature & Selectivity Optimization for Piperazine Michael Adducts Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Advanced Synthesis Support Module
You have accessed the specialized guide for optimizing the aza-Michael addition of piperazine. This reaction is deceptively simple; while the nitrogen nucleophile is potent, the presence of two equivalent amine sites creates a classic "Selectivity vs. Conversion" conflict.
This guide moves beyond basic textbook definitions to address the thermodynamic traps and kinetic bottlenecks specific to piperazine.
Module 1: The Thermodynamics of Temperature (The "Why")
User Query: "I increased the temperature to speed up the reaction, but my yield actually decreased. Why?"
Technical Insight: Unlike irreversible alkylations (e.g., using alkyl halides), the Michael addition is an equilibrium process .
-
Forward Reaction (Exothermic): Formation of the C-N bond releases heat.
-
Reverse Reaction (Endothermic): The "Retro-Michael" reaction is entropy-driven.
At elevated temperatures (typically >100°C for acrylates/acrylonitriles), the
The "Goldilocks" Zone:
-
< 0°C: Kinetic control. High selectivity for mono-addition, but reaction times may be impractical (days).
-
20°C - 60°C: Optimal window. Sufficient thermal energy to overcome activation barriers (
) without triggering significant retro-Michael reversion. -
> 80°C: Thermodynamic control. Increases risk of polymerization of the Michael acceptor and retro-Michael fragmentation.
Visualizing the Energy Landscape
Figure 1: Reaction coordinate visualization showing the kinetic advantage of mono-addition vs. the thermodynamic trap of bis-addition and the retro-Michael risk.
Module 2: Controlling Selectivity (Mono- vs. Bis-Addition)
User Query: "I need the mono-substituted product, but I keep getting 20-30% bis-alkylated impurity. How do I stop the second addition?"
Root Cause Analysis: In a standard mixture, once the mono-product forms, it remains a secondary amine (nucleophilic). Although sterically more hindered than free piperazine, it will react with excess electrophile if the temperature is high enough to overcome the slightly higher activation energy.
The Solution: The "Protonation Shield" Protocol Do not rely solely on temperature or stoichiometry (e.g., 10x excess piperazine) to control selectivity. Instead, use pH-controlled kinetics . By converting piperazine to its monohydrochloride salt, you statistically protect one nitrogen.[1]
Protocol: The Monohydrochloride Method
| Parameter | Specification | Rationale |
| Stoichiometry | 1:1 (Piperazine : Piperazine·2HCl) | Generates 2 equivalents of Piperazine[1]·HCl in situ. |
| Solvent | Methanol or Water | Polar protic solvents stabilize the transition state via H-bonding. |
| Temperature | Reflux (65°C in MeOH) | Key Insight: Because the second nitrogen is protonated ( |
| Workup | Basify (NaOH) -> Extract | Deprotonates the product for isolation. |
Step-by-Step Methodology:
-
Preparation: Dissolve piperazine (10 mmol) and piperazine dihydrochloride (10 mmol) in Methanol (20 mL). Stir for 10 min to equilibrate to Piperazine monohydrochloride.
-
Addition: Add the Michael Acceptor (e.g., Methyl Acrylate, 20 mmol) dropwise.
-
Reaction: Reflux at 65°C for 2–4 hours.
-
Note: Unlike free piperazine, the charged species resists bis-alkylation even at reflux.
-
-
Quench: Cool to RT. Add aqueous NaOH (25 mmol) to neutralize the salt.
-
Extraction: Extract with DCM or EtOAc. The bis-product will be negligible (<5%).
Module 3: Troubleshooting Guide (FAQs)
Q1: My Michael Acceptor (e.g., Acrylonitrile) is polymerizing before reacting.
-
Diagnosis: Radical polymerization initiated by heat or light.
-
Fix:
-
Add a radical inhibitor (e.g., Hydroquinone or MEHQ) at 100–200 ppm.
-
Lower temperature to < 40°C.
-
Critical: Ensure your solvent is degassed. Oxygen can form peroxides that initiate polymerization, though it also inhibits some acrylate polymerizations. A nitrogen blanket is safer.
-
Q2: I am using water as a solvent (Green Chemistry), but the product oils out.
-
Diagnosis: Phase separation halts the reaction as the hydrophobic product coats the remaining reactant.
-
Fix: Use a co-solvent system (Water:Ethanol 1:1) or add a phase transfer catalyst (e.g., TBAB) if operating in a biphasic system. However, for piperazine, simple alcohols (MeOH/EtOH) are usually superior to water alone due to solubility issues.
Q3: Can I use microwave irradiation?
-
Diagnosis: Microwave heating is efficient but risky for Michael additions.
-
Risk: Localized superheating can trigger the Retro-Michael reaction instantly.
-
Guidance: Only use microwave if you are targeting the bis-product or highly unreactive acceptors. For mono-selectivity, conventional heating provides better control.
Module 4: Decision Logic for Experimental Design
Use this logic tree to select your starting conditions.
Figure 2: Decision tree for selecting reaction conditions based on target product (Mono vs. Bis).
References
-
Pazdera, P., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Masaryk University.
-
Rejman, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2200.
-
Borrego, S., et al. (2016). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Afinidad, 73(576).
-
Chao, J., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4463. (Context on Retro-Michael Thermodynamics). [1]
Sources
Technical Support Center: 3-(2-Methylpiperazin-1-yl)propanenitrile
The following guide serves as a Technical Support Center for researchers working with 3-(2-Methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7). It is designed to address the specific challenges of resolving this chiral amine, distinguishing between regioisomers, and optimizing enantiomeric purity.[1]
Status: Active | Ticket ID: RES-2MP-PN | Specialist: Senior Application Scientist[2]
Core Technical Briefing
Before attempting resolution, you must verify the regiochemistry of your compound.[1] 2-Methylpiperazine has two non-equivalent nitrogen atoms (N1 and N4).[1][2][3]
-
Target Structure: 3-(2-Methylpiperazin-1-yl)propanenitrile (Substitution at N1, the hindered nitrogen adjacent to the methyl group).[2][3]
-
Common Impurity: 3-(3-Methylpiperazin-1-yl)propanenitrile (Substitution at N4, the unhindered nitrogen).[2][3]
Warning: If you synthesized this by reacting racemic 2-methylpiperazine with acrylonitrile without protection, your product is likely predominantly the N4-isomer (3-methyl), not the N2-isomer.[2][3] Resolution protocols differ for these regioisomers due to steric environments.
Analytical Resolution (HPLC/SFC)
Objective: Determine Enantiomeric Excess (ee%) or purify small batches (<100 mg).
Method Development Guide
For piperazine derivatives, the basic nitrogen atoms cause severe peak tailing on silica-based columns. You must use a basic additive (Diethylamine or Butylamine).[1]
Recommended Screening Matrix
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (SFC) |
| Column | Chiralpak AD-H or Chiralpak IA | Chiralcel OD-H or Chiralpak IC | Chiralpak IG or Trefoil CEL |
| Mobile Phase | Hexane : IPA : DEA (90:10:0.[2][3]1) | MeOH : EtOH : DEA (50:50:0.[1]1) | CO₂ : MeOH : DEA (80:20:0.[1]2) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Detection | UV 210 nm (Low UV required due to lack of chromophores) | UV 210 nm | UV 210 nm |
| Temp | 25°C | 25°C | 40°C |
Protocol Note:
-
Sample Prep: Dissolve 1 mg/mL in the mobile phase (without DEA).
-
Elution Order: typically, the (R)-enantiomer elutes first on Amylose-based columns (AD-H), but this must be confirmed with a standard.[2][3]
Troubleshooting Analytical Issues
Q: My peaks are broad and tailing significantly.
-
A: Increase the Diethylamine (DEA) concentration to 0.2%. If using a coated phase (AD-H/OD-H), ensure you are not using "unfriendly" solvents like DCM or THF which strip the phase.[2][3] Switch to an Immobilized phase (IA/IC) if solubility is an issue.[1]
Q: I see no separation (single peak).
-
A: The methyl group at C2 is sterically small.[1]
Preparative Resolution (Classical Methods)
Objective: Scale-up (>10g) using diastereomeric salt formation.
The "Tartrate" Protocol
Since the compound is a base, it can be resolved using chiral acids.[1] L-(+)-Tartaric acid is the industry standard for 2-methylpiperazine cores.[2][3]
Step-by-Step Workflow:
-
Stoichiometry: Use 0.5 to 1.0 equivalents of L-(+)-Tartaric acid relative to the racemic amine.[1][2][3]
-
Solvent System: Ethanol (95%) or Methanol/Water (9:1).[1]
-
Procedure:
-
Recrystallization: If ee% is <98%, recrystallize the salt from hot Ethanol/Water.[1]
-
Free Basing: Dissolve salt in min. water, adjust pH to >12 with 50% NaOH, and extract with DCM.
Visualizing the Workflow
Caption: Workflow for the classical resolution of piperazine derivatives via tartrate salt formation.
The "Pro" Strategy: Asymmetric Synthesis
Objective: Avoid yield loss (50%) inherent in resolution by synthesizing the target from chiral precursors.[1]
Why this is better: Resolving the final product is difficult because the chiral center (C2) is close to the N1-substitution site. It is far more efficient to start with (R)-2-methylpiperazine (commercially available) and perform a regioselective Michael addition.[2][3]
Synthesis Protocol (Regioselective)
To obtain the N1-substituted product (3-(2-methylpiperazin-1-yl)propanenitrile), you must block the more reactive N4 position.[2][3]
-
Protection (N4): React with Boc₂O (0.9 eq) at 0°C.
-
Note: The N4 position is less hindered and reacts preferentially with Boc₂O, yielding 1-Boc-3-methylpiperazine (Note the numbering shift: N1 becomes N4 in the Boc product).[2]
-
Correction: Actually, commercially, this is often sold as 1-Boc-3-methylpiperazine (where N1 is protected).[2][3] If you want the substituent on the nitrogen next to the methyl, you need the other nitrogen free.
-
Target Intermediate: You need 4-Boc-2-methylpiperazine (N4 protected, N1 free).[2][3] This is difficult to make directly.
-
Alternative: Use (R)-1-Benzyl-2-methylpiperazine (N1-benzyl).[2][3] No, that blocks the target site.[1]
-
Correct Route:
-
React with Acrylonitrile (1.0 eq) in MeOH.[1]
-
Regioselectivity Check: The major product will be the N4-substituted isomer (3-(3-methylpiperazin-1-yl)...).[2][3]
-
To get the N1-substituted isomer: You must purchase (R)-1-Boc-3-methylpiperazine (where the unhindered N is blocked).[2][3]
-
React this with 3-bromopropanenitrile (alkylation) or Acrylonitrile (Michael addition).[1][2]
-
Deprotect Boc (TFA/DCM).[1]
-
Synthesis Decision Matrix
Caption: Regioselectivity control is critical. Direct alkylation favors the wrong nitrogen (N4).
References & Grounding
-
Chiral Separation of Piperazines: BenchChem. (R)-2-Methylpiperazine (L)-tartaric acid salt.[2][3] Link[1][3]
-
Regioselectivity of Michael Additions: Chatfield, D. C., et al. Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIU Faculty Sites. Link
-
Synthesis of Piperazine Derivatives: PubChem. 3-(4-methylpiperazin-1-yl)propanenitrile.[2][3] Link
-
HPLC Method Strategy: Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. Link
Sources
Technical Support Center: Troubleshooting Nitrile Synthesis & Polymerization Side Reactions
Welcome to the Technical Support Center for Nitrile Synthesis. For researchers and drug development professionals, the synthesis of nitriles is a critical transformation. However, the cyano group's unique electronic properties—specifically the acidity of its
This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to help you minimize side reactions and maximize product yield.
Part 1: Diagnostic Workflow for Nitrile Polymerization
Before adjusting your chemical equivalents, use the following diagnostic logic tree to identify the mechanistic pathway responsible for your high molecular weight byproducts.
Diagnostic workflow for identifying and resolving polymerization side reactions in nitrile synthesis.
Part 2: FAQs - Mechanistic Insights & Troubleshooting
Q1: Why does my nitrile product oligomerize into a dark, viscous mixture when synthesized under basic conditions?
A1: This is a classic manifestation of the Thorpe-Ziegler condensation [1]. Nitriles possess relatively acidic
Q2: I am dehydrating a primary amide using
Q3: Are there completely neutral, cyanide-free methods to synthesize nitriles without risking polymerization? A3: Yes. A highly effective, cyanide-free alternative is the biocatalytic dehydration of aldoximes in water. Aldoxime dehydratase (Oxd) enzymes catalyze the conversion of aldoximes to nitriles under extremely mild, neutral aqueous conditions. This completely bypasses the thermal and basic triggers responsible for polymerization, yielding high-purity nitriles[4].
Part 3: Quantitative Comparison of Synthesis Conditions
The table below summarizes the quantitative parameters of common nitrile synthesis methods and their corresponding polymerization risks.
| Synthesis Method | Reagents / Catalyst | Typical Temp | Polymerization Risk | Primary Side Product |
| Classical Amide Dehydration | 80–120 °C | High | Tarry poly-condensates, unreacted amide | |
| Catalytic Appel Dehydration | 20–25 °C | Low | Acyl isocyanates (if base is insufficient) | |
| Base-Mediated Alkylation | Nitrile + Alkyl Halide + | 60–120 °C | Very High | Thorpe-Ziegler |
| Biocatalytic Aldoxime Dehydration | Oxd enzyme, | 20–30 °C | Very Low | None (highly chemoselective) |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Mild Amide Dehydration via Catalytic Appel Reaction
Objective: Convert primary amides to nitriles while strictly avoiding thermal and acid-catalyzed polymerization.
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the primary amide (2.0 mmol) and triphenylphosphine oxide (
, 1 mol%) in anhydrous acetonitrile (8 mL). -
Base Addition: Add triethylamine (6.0 mmol, 3.0 equiv) to the solution.
-
Causality: A 3-fold excess of base is strictly required to neutralize the HCl generated by oxalyl chloride and to drive the catalytic cycle. Failing to maintain a basic environment will lead to acid-catalyzed side reactions and incomplete conversion[3].
-
-
Dehydrating Agent Addition: Begin dropwise addition of oxalyl chloride (4.0 mmol, 2.0 equiv) over 2–3 minutes at room temperature.
-
Causality: Controlled addition prevents localized exothermic spikes that could trigger unwanted condensation.
-
-
Self-Validation & Monitoring: Stir for 10 minutes at room temperature. The reaction is self-validating: the initial suspension will rapidly clarify as the amide dehydrates. Confirm completion via TLC. If acyl isocyanates are detected, it indicates that insufficient triethylamine was used.
-
Workup: Quench the reaction with saturated aqueous
and extract with ethyl acetate. Dry over and concentrate in vacuo.
Protocol 2: Suppressing Thorpe-Ziegler Condensation in Base-Mediated Reactions
Objective: Perform
-
Preparation: Dissolve the starting nitrile (1.0 equiv) and the electrophile (e.g., alkyl halide, 1.2 equiv) in anhydrous THF.
-
Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature kinetically traps the generated nitrile anion, drastically slowing down its nucleophilic attack on unreacted nitrile molecules (the first step of Thorpe-Ziegler condensation)[1].
-
-
Inverse Addition: Load a syringe with a sterically hindered, non-nucleophilic base (e.g., LiHMDS, 1.05 equiv). Add the base dropwise via a syringe pump over 30–45 minutes.
-
Causality: Inverse addition ensures that the strong base is the limiting reagent at any given moment. This prevents a high steady-state concentration of the nitrile anion, forcing it to react preferentially with the more electrophilic alkyl halide rather than dimerizing.
-
-
Workup: Quench the reaction at -78 °C with saturated aqueous
before allowing the mixture to warm to room temperature. Extract with diethyl ether.
Part 5: References
Sources
- 1. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
Technical Support Center: 3-(2-Methylpiperazin-1-yl)propanenitrile
An In-Depth Guide to Storage, Stability, and Troubleshooting for Research Professionals
Welcome to the Technical Support Center for 3-(2-Methylpiperazin-1-yl)propanenitrile (CAS No. 6216-09-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, I've structured this resource to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of 3-(2-Methylpiperazin-1-yl)propanenitrile.
Q1: What are the ideal storage conditions for 3-(2-Methylpiperazin-1-yl)propanenitrile?
To ensure long-term stability, the compound should be stored sealed in a dry environment at 2-8°C.[1][2] For optimal preservation, it is best practice to store it under an inert atmosphere, such as argon or nitrogen, to minimize potential degradation from atmospheric components. The container should be tightly closed and kept in a well-ventilated place.[3][4]
Q2: What is the typical shelf life I can expect?
While a specific shelf life is determined by the supplier and storage conditions, when stored correctly at 2-8°C, sealed from moisture and air, the compound is expected to remain stable for an extended period.[1] Regular purity checks are recommended for lots stored for over a year or if suboptimal conditions are suspected.
Q3: Is 3-(2-Methylpiperazin-1-yl)propanenitrile sensitive to light or air?
Yes, compounds containing piperazine and nitrile functional groups can be sensitive to both air (oxidation) and moisture (hydrolysis). The piperazine ring is susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen.[5] The nitrile group is prone to hydrolysis, especially in the presence of acidic or basic contaminants. Therefore, protection from light, moisture, and air is critical.[6][7][8]
Q4: What are the visual signs of degradation?
Any noticeable change in the physical appearance of the compound, which is typically a liquid, should be treated as a potential sign of degradation. This could include color changes (e.g., yellowing or browning), the formation of precipitates, or a change in viscosity. If any of these are observed, a purity analysis is strongly recommended before use.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a logical, step-by-step approach to diagnosing and resolving issues that may arise during experimentation, potentially linked to the stability of the compound.
Problem: My experimental results are inconsistent or have shifted from previous batches.
Inconsistent results are a common challenge in research and can often be traced back to reagent stability. This workflow helps you systematically diagnose if the integrity of your 3-(2-Methylpiperazin-1-yl)propanenitrile is the root cause.
Caption: Troubleshooting workflow for inconsistent results.
Problem: I see a color change or precipitate in my stock solution.
A visual change is a strong indicator of a chemical reaction.
-
Do Not Use: Immediately quarantine the stock solution to prevent its use in further experiments.
-
Identify the Cause:
-
Precipitation: This could be due to insolubility at a lower temperature or the formation of an insoluble degradation product. Allow the solution to come to room temperature; if the precipitate redissolves, it may be a solubility issue. If not, degradation is likely.
-
Color Change: This often indicates oxidation of the piperazine ring or other complex degradation pathways.
-
-
Action: It is safest to discard the solution according to your institution's chemical waste guidelines and prepare a fresh stock from a reliable solid sample.[3]
Potential Degradation Pathways
Understanding how a molecule can degrade is key to preventing it. For 3-(2-Methylpiperazin-1-yl)propanenitrile, two primary pathways are of concern:
-
Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo hydrolysis to first form an amide and subsequently a carboxylic acid. This reaction is catalyzed by the presence of water, and the rate is significantly increased under acidic or basic conditions.[6][7][9]
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to a variety of products, including N-oxides, or ring-opening products.[10][11] This process can be accelerated by exposure to atmospheric oxygen and trace metal ions.
Caption: Major potential degradation pathways.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability and purity of your compound, standardized analytical methods are required.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the purity of 3-(2-Methylpiperazin-1-yl)propanenitrile and detecting potential degradation products.
Objective: To separate the parent compound from any impurities or degradants and quantify its purity.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
Standard: A new, unopened vial of 3-(2-Methylpiperazin-1-yl)propanenitrile of known purity (Certificate of Analysis).
-
Sample: The lot of compound being tested.
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in the sample diluent. Create a working standard at ~50 µg/mL by diluting the stock.
-
Sample Preparation: Prepare the test sample at the same concentration (~50 µg/mL) in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the working standard multiple times (n=5) to ensure system suitability (RSD of peak area <2%).
-
Inject the test sample.
-
-
Data Interpretation:
-
Compare the chromatogram of the test sample to the standard. The retention time of the main peak should match.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
New peaks with different retention times, especially those that are absent in the standard chromatogram, are indicative of impurities or degradation products.
-
Rationale: A C18 column provides excellent separation for moderately polar compounds. The acidic mobile phase (formic acid) ensures that the piperazine nitrogens are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
Protocol 2: Identification of Degradants by LC-MS
For a more in-depth investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of unknown peaks observed in the HPLC analysis.
Objective: To obtain mass-to-charge (m/z) data for impurity peaks to help elucidate their structures.
Methodology:
-
Utilize the same HPLC method as described in Protocol 1.
-
Divert the column effluent into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire full scan mass spectra across a range of m/z 100-500.
-
Correlate the impurity peaks from the UV chromatogram with their corresponding mass spectra.
-
Analyze the m/z values. For example:
-
A peak corresponding to the hydrolysis product 3-(2-Methylpiperazin-1-yl)propanamide would have an expected [M+H]⁺ of m/z 172.2, an increase of 18 Da (the mass of water) from the parent compound's [M+H]⁺ of m/z 154.2.
-
An oxidation product (N-oxide) would show an [M+H]⁺ of m/z 170.2, an increase of 16 Da.
-
Summary of Storage Recommendations
For quick reference, the key stability parameters are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows down the rate of all potential chemical degradation reactions.[1][12] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich piperazine ring.[5] |
| Moisture | Sealed in a dry place | Prevents hydrolysis of the nitrile functional group.[3] |
| Light | Store in the dark | Prevents potential photodegradation pathways.[12] |
| Container | Tightly-closed, appropriate material | Prevents contamination and exposure to air/moisture. |
This guide is intended to provide a comprehensive framework for maintaining the stability of 3-(2-Methylpiperazin-1-yl)propanenitrile. Adherence to these storage and handling protocols is paramount for achieving reliable and reproducible scientific outcomes.
References
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Boehringer Ingelheim. SDS US. (2017). [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. (2025). [Link]
-
University of Calgary. Ch19: Hydrolysis of RCN. [Link]
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). [Link]
-
Open Access Journals - Research and Reviews. Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. (2014). [Link]
-
ACS Publications. Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry. (2022). [Link]
-
JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). [Link]
-
The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
ACS Publications. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ACS Earth and Space Chemistry. [Link]
-
ChemRxiv. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). [Link]
-
OPUS at UTS. Analytical Methods. (2013). [Link]
-
ResearchGate. (PDF) Degradation Pathway. (2017). [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. (2024). [Link]
-
PubMed. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). [Link]
-
PMC. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PMC. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. (2020). [Link]
-
International Journal of Pharmaceutical Sciences and Research. Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (2019). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetic stability of novel nitrile ylides. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.ca [fishersci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-(2-Methylpiperazin-1-yl)propanenitrile
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. 3-(2-Methylpiperazin-1-yl)propanenitrile is a key building block, valued for its bifunctional nature—a reactive nitrile group and a nucleophilic secondary amine within a substituted piperazine ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the frontline technique for its structural elucidation.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Methylpiperazin-1-yl)propanenitrile. Moving beyond a simple peak list, we will dissect the spectrum, explaining the rationale behind chemical shifts and coupling patterns. Furthermore, we will compare its spectral features with those of structurally similar alternatives to highlight the distinguishing characteristics essential for positive identification.
Deciphering the ¹H NMR Spectrum of 3-(2-Methylpiperazin-1-yl)propanenitrile
The structure of 3-(2-Methylpiperazin-1-yl)propanenitrile presents a fascinating case for NMR analysis due to its asymmetry. The presence of a methyl group at the C2 position of the piperazine ring renders all but one of the piperazine protons chemically non-equivalent. This, combined with the propanenitrile substituent on one of the nitrogen atoms, leads to a complex but interpretable spectrum.
Below is a logical breakdown of the expected proton signals. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃) and a 400 MHz spectrometer. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Visualizing the Proton Environments
To understand the spectrum, it's crucial to visualize the distinct proton environments in the molecule.
Figure 2. Standard workflow for ¹H NMR sample preparation and data acquisition.
Causality in Experimental Choices
-
Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility, DMSO-d₆ can be used, but be aware that the residual water peak can exchange with the N-H proton. [1]The choice of solvent can slightly influence chemical shifts due to solvent-solute interactions. [2][3]* Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal that rarely overlaps with analyte signals.
-
Shimming: This process is critical for achieving high resolution. It involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks, which can obscure coupling information.
Advanced Structural Verification
While ¹H NMR is powerful, complex molecules benefit from 2D NMR techniques for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that the corresponding protons are on adjacent carbons (or otherwise coupled). This would be invaluable for tracing the connectivity within the piperazine ring and confirming the coupling between the two methylene groups of the propanenitrile chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is the definitive way to assign which protons belong to which carbon atom in the molecular skeleton.
By employing these techniques, every proton and carbon in 3-(2-Methylpiperazin-1-yl)propanenitrile can be assigned with a high degree of confidence, providing an irrefutable confirmation of its structure.
Conclusion
The ¹H NMR spectrum of 3-(2-Methylpiperazin-1-yl)propanenitrile is rich with information. A thorough analysis of chemical shifts, integration, and coupling patterns allows for its confident identification. The true power of this technique, however, is realized when the spectrum is compared against those of potential isomers and precursors. This comparative guide equips researchers with the necessary framework to not only confirm the identity of their target molecule but also to diagnose potential issues in their synthetic route, ensuring the integrity of their research and development efforts.
References
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. Retrieved from [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2586–2598. Retrieved from [Link]
-
Wuest, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1545-1553. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine, (S)-. PubChem Compound Database. Retrieved from [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Wuest, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4585. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Al-Dies, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1234. Retrieved from [Link] (Hypothetical future article for demonstration)
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University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Magnetic Resonance in Chemistry, 38(7), 523-532. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing N1 and N4 Isomers of Methylpiperazine by NMR
In the realm of pharmaceutical development and organic synthesis, the precise structural elucidation of isomers is paramount. A seemingly minor difference in the placement of a functional group can drastically alter a molecule's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth, practical comparison of N1- and N4-substituted methylpiperazine isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural analysis. We will delve into the theoretical underpinnings, present comparative experimental data, and outline a robust workflow for unambiguous isomer identification.
For the purpose of this guide, we will primarily focus on distinguishing 1-methylpiperazine (N1-methylated) from 2-methylpiperazine, as they are constitutional isomers with the same molecular formula but different connectivity. We will also briefly touch upon 1,4-dimethylpiperazine to illustrate the impact of symmetry on NMR spectra. The term "N4-methylpiperazine" is ambiguous; in a monosubstituted piperazine, the nitrogens are at positions 1 and 4. Thus, 1-methylpiperazine is the correct nomenclature for an N-methylated piperazine.
The Challenge: Symmetry and Conformational Dynamics
The core challenge in distinguishing methylpiperazine isomers lies in the subtle differences in their molecular symmetry and the dynamic conformational behavior of the piperazine ring. The piperazine ring typically exists in a chair conformation, and it can undergo ring inversion. Furthermore, the nitrogen atoms can undergo inversion, leading to a complex interplay of conformers that can influence the observed NMR spectrum.
¹H and ¹³C NMR: The Fingerprints of Isomers
The Theoretical Basis for Distinction
1-methylpiperazine (N1-methylpiperazine): This isomer possesses a plane of symmetry that bisects the C2-C3 and C5-C6 bonds. As a result, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5. The methyl group is attached to a nitrogen atom, which significantly influences the chemical shift of adjacent protons.
2-methylpiperazine: In this isomer, the methyl group is attached to a carbon atom of the piperazine ring, breaking the molecule's symmetry. Consequently, all the protons on the piperazine ring are, in principle, chemically non-equivalent, leading to a more complex ¹H NMR spectrum.
1,4-dimethylpiperazine: This symmetrically substituted isomer has a high degree of symmetry. All four methylene groups are chemically equivalent, and the two methyl groups are also equivalent. This results in a very simple NMR spectrum.
Comparative ¹H NMR Data
The following table summarizes the expected and reported ¹H NMR chemical shifts for the three methylpiperazine derivatives in CDCl₃.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| 1-methylpiperazine | -CH₃ | ~2.3 | s |
| -CH₂- (positions 2,6) | ~2.4 | t | |
| -CH₂- (positions 3,5) | ~2.9 | t | |
| -NH | variable | br s | |
| 2-methylpiperazine | -CH₃ | ~1.0 | d |
| -CH- (position 2) | ~2.3-2.4 | m | |
| -CH₂- (ring protons) | ~2.7-3.0 | m | |
| -NH | variable | br s | |
| 1,4-dimethylpiperazine | -CH₃ | ~2.3 | s |
| -CH₂- | ~2.4 | s |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The most striking differences are observed in the methyl group signals. In 1-methylpiperazine and 1,4-dimethylpiperazine, the methyl protons are a singlet as they are attached to a nitrogen and have no adjacent protons to couple with. In contrast, the methyl protons of 2-methylpiperazine appear as a doublet due to coupling with the single proton on the adjacent carbon (C2).
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a clear and often simpler picture for distinguishing these isomers.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| 1-methylpiperazine | -CH₃ | ~46 |
| -CH₂- (positions 2,6) | ~55 | |
| -CH₂- (positions 3,5) | ~46 | |
| 2-methylpiperazine | -CH₃ | ~16 |
| -CH- (position 2) | ~52 | |
| -CH₂- (ring carbons) | ~47, ~51, ~57 | |
| 1,4-dimethylpiperazine | -CH₃ | ~46 |
| -CH₂- | ~55 |
The number of signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry. 1-methylpiperazine shows three distinct signals, while the less symmetric 2-methylpiperazine displays five signals. The highly symmetric 1,4-dimethylpiperazine exhibits only two signals.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the methylpiperazine isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:
-
Spectral width: ~12 ppm
-
Number of scans: 8-16 (adjust for concentration)
-
Relaxation delay (d1): 1-2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
Key parameters to set include:
-
Spectral width: ~220 ppm
-
Number of scans: 128 or more (as ¹³C has a low natural abundance)
-
Relaxation delay (d1): 2-5 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton-proton coupling information.
-
Count the number of signals in the ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Workflow for Isomer Differentiation
Caption: Workflow for distinguishing methylpiperazine isomers.
Leveraging 2D NMR for Unambiguous Assignment
In cases of complex substitution patterns or overlapping signals in 1D spectra, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. In 2-methylpiperazine, a COSY spectrum would show a cross-peak between the methyl doublet and the methine proton at C2, confirming their connectivity.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This is extremely useful for assigning the carbon signals based on the more easily interpretable proton spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For 1-methylpiperazine, an HMBC spectrum would show a correlation between the methyl protons and the C2/C6 carbons, providing definitive proof of the N-methyl structure.[1]
Structural Representation
Caption: Structures of methylpiperazine isomers.
Conclusion
Distinguishing between N1 and other methylpiperazine isomers is a straightforward process when approached systematically with NMR spectroscopy. The key distinguishing features in the ¹H NMR spectrum are the multiplicity and chemical shift of the methyl signal, while the number of signals in the ¹³C NMR spectrum provides a definitive confirmation based on molecular symmetry. For more complex derivatives or for absolute confirmation, 2D NMR techniques such as COSY, HSQC, and HMBC provide a powerful and unambiguous solution. By understanding the principles outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized or isolated methylpiperazine compounds.
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PubChem. 2-Methylpiperazine. National Center for Biotechnology Information. [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Piperazine Nitriles
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of piperazine nitriles, a class of compounds with significant relevance in medicinal chemistry and drug development. Understanding these fragmentation pathways is critical for the structural elucidation and unambiguous identification of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analytical workflows.
Introduction: The Significance of Piperazine Nitriles
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, valued for their favorable pharmacokinetic properties.[1] The incorporation of a nitrile group (-C≡N) can significantly modulate a molecule's polarity, metabolic stability, and target-binding affinity.[2] As such, piperazine nitriles represent a compound class of high interest. Mass spectrometry (MS) is an indispensable tool for their characterization, offering high sensitivity and detailed structural information based on how the molecules fragment upon ionization.[3][4] This guide will compare and contrast the fragmentation behavior of these molecules, providing the foundational knowledge needed for confident spectral interpretation.
Fundamentals of Fragmentation in Mass Spectrometry
To understand the fragmentation of piperazine nitriles, a brief overview of the ionization techniques is necessary.
-
Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI bombards molecules with high-energy electrons (typically 70 eV).[4] This "hard" ionization technique imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fragmentation fingerprint, ideal for library matching.[5]
-
Electrospray Ionization (ESI): Commonly coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization method that typically produces protonated molecules, [M+H]+.[6] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]+ ion is isolated and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to break apart.[7]
The fragmentation pathways are governed by the stability of the resulting fragment ions (cations) and neutral losses.[8] For nitrogen-containing compounds like piperazines, the "Nitrogen Rule" is a useful guideline: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[9]
Characteristic Fragmentation Pathways of Piperazine Nitriles
The fragmentation of piperazine nitriles is dominated by cleavages within the piperazine ring and scission of bonds adjacent to the nitrogen atoms. The nitrile group and other substituents play a crucial role in directing these fragmentation patterns.
α-Cleavage: The Hallmark of Amine Fragmentation
The most prominent fragmentation pathway for cyclic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[9][10] This process is initiated by the ionization of a nitrogen lone-pair electron, followed by homolytic cleavage to yield a stable, resonance-stabilized iminium cation.
α-Cleavage C-C bond scission adjacent to N+
>]; "Product" [label="Resonance-Stabilized Iminium Cation"]; "Start" -> "Intermediate" [label="Electron Ionization"]; "Intermediate" -> "Product" [label="Radical site initiation"]; } } dot Caption: Generalized workflow for α-cleavage in piperazine derivatives.
For a simple N-substituted piperazine, this results in the opening of the ring and the formation of characteristic fragment ions. The nitrile group's location will influence the specific m/z values observed.
Piperazine Ring Fission
Beyond the initial α-cleavage, the piperazine ring can undergo further fragmentation. Cleavage of the C-N bonds within the ring is a common pathway, particularly in ESI-MS/MS experiments.[11] This can lead to the formation of smaller, stable fragment ions. For instance, the cleavage of two C-N bonds can result in the loss of an ethyleneimine fragment or related species. A characteristic ion at m/z 56, corresponding to the C3H6N+ fragment, often indicates the presence of the piperazine moiety.[12]
Influence of N-Substituents
The nature of the substituent on the second nitrogen of the piperazine ring profoundly directs the fragmentation.
-
N-Benzyl Piperazines: These compounds exhibit a very characteristic and often base peak at m/z 91, corresponding to the stable tropylium ion (C7H7+), formed by cleavage of the benzylic C-N bond.[13] The remaining piperazine nitrile portion may or may not be observed depending on its stability.
-
N-Aryl Piperazines: When a phenyl ring is directly attached to the piperazine nitrogen, the fragmentation is different. Common fragment ions arise from cleavages within the piperazine ring itself, such as ions at m/z 70 and m/z 56.[11] The C-N bond connecting the phenyl and piperazine rings is stronger and less likely to cleave than a benzylic bond.
The Role of the Nitrile Group
The electron-withdrawing nature of the nitrile group can influence fragmentation, although its direct cleavage is less common. It primarily affects the stability of adjacent carbocations. In some cases, rearrangements involving the nitrile group may occur, but the dominant fragmentation is typically driven by the amine functionality.[14]
Experimental Protocol for MS Analysis
To ensure reproducible and high-quality data, the following protocols are recommended.
Protocol 1: GC-EI-MS for Volatile Piperazine Nitriles
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. Further dilute as necessary to 1-10 µg/mL.
-
GC Separation:
-
Column: Use a standard non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set to 250°C in splitless or split mode, depending on concentration.
-
Oven Program: Start at 70°C for 1 minute, then ramp at 15-20°C/min to 280-300°C and hold for 5-10 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS Detection (EI):
Protocol 2: LC-ESI-MS/MS for Non-Volatile Piperazine Nitriles
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol, acetonitrile, water) to a concentration of 1 mg/mL. Further dilute to 0.1-1 µg/mL.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11] A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.0 kV.
-
Gas Flow/Temp: Optimize sheath gas, auxiliary gas, and capillary temperature for the specific instrument.
-
Data Acquisition:
-
Perform an initial full scan (MS1) to identify the [M+H]+ ion.
-
Perform a product ion scan (MS2) on the [M+H]+ precursor ion. Use a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to observe the full range of fragment ions.
-
-
Data Interpretation and Comparative Analysis
The table below summarizes the key fragment ions for representative piperazine structures. This allows for a direct comparison of how substituents alter the fragmentation pattern.
| Compound Type | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) | Notes |
| 1-Benzylpiperazine | Benzylic C-N Cleavage | 91 (Base Peak), 176 (M+) | The m/z 91 tropylium ion is highly diagnostic.[13] |
| 1-Phenylpiperazine | Piperazine Ring Fission | 119, 70, 56 | Fragmentation is dominated by cleavage of the heterocyclic ring.[11] |
| Substituted Phenylpiperazines | Piperazine Ring Fission & Substituent Loss | Varies. e.g., m/z 198 (loss of C2H4N) for bromophenylpiperazine.[12] | The initial ring cleavage is often followed by fragmentation of the substituted phenyl ring.[12] |
| Generic Piperazine Nitrile | α-Cleavage, Ring Fission | 56, 70, [M-Substituent]+ | The exact fragments will depend on the position of the nitrile and other groups. |
When analyzing an unknown piperazine nitrile, the first step is to identify the molecular ion ([M]+• in EI, [M+H]+ in ESI). The presence of a peak at m/z 91 strongly suggests a benzyl substituent. The absence of this peak, coupled with fragments in the m/z 50-120 range, points towards an aryl substituent or other N-alkyl group. High-resolution mass spectrometry (HRMS) can be invaluable for determining the elemental composition of fragment ions, confirming proposed structures.[3]
Conclusion
The mass spectrometric fragmentation of piperazine nitriles is a predictable process governed by the fundamental principles of amine fragmentation. The primary pathways involve α-cleavage and piperazine ring fission, which are strongly directed by the nature of the N-substituent. N-benzyl groups are readily identified by the characteristic m/z 91 ion, while N-aryl groups lead to a different set of ring-opened fragments. By employing systematic GC-MS and LC-MS/MS protocols and understanding these core fragmentation patterns, researchers can confidently elucidate the structures of novel piperazine nitrile compounds, accelerating drug discovery and development efforts.
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. [Link]
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Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. [Link]
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Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]
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Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024). ACS Publications. [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Semantic Scholar. [Link]
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Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). ResearchGate. [Link]
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Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]
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Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2023). Spectroscopy Online. [Link]
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Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PMC. [Link]
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Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. (2020). West Virginia University Research Repository. [Link]
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Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. (n.d.). ACS Publications. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]
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Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. (2016). ResearchGate. [Link]
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Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]
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GCMS Section 6.15. (n.d.). Whitman College. [Link]
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Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. [Link]
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Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. (2023). SEDICI. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]
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Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]
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Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (n.d.). Semantic Scholar. [Link]
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Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (2011). Semantic Scholar. [Link]
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Synthesis and Investigation of nitrile containing polymers derived from lignin. (2022). DiVA. [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]
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Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to IR Spectroscopy of the Nitrile Functional Group in Piperazine Derivatives
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy signatures of the nitrile (C≡N) functional group, with a specific focus on its presentation in piperazine-containing molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework, supporting experimental data for reference compounds, and detailed protocols to ensure the accurate identification and characterization of this important functional group.
Introduction: The Significance of the Nitrile Group in Pharmaceutical Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] When functionalized with a nitrile group, these derivatives gain a versatile chemical handle for further synthetic transformations and can exhibit a range of biological activities. Infrared spectroscopy is a rapid, non-destructive, and highly effective technique for confirming the presence and probing the electronic environment of the nitrile group. The C≡N stretching vibration gives rise to a sharp and intense absorption band in a relatively uncongested region of the IR spectrum, making it a distinctive diagnostic marker.[2]
This guide will compare the IR spectral characteristics of the nitrile group in simple aromatic systems to its expected presentation in aromatic piperazine derivatives, explaining the underlying electronic principles that govern its vibrational frequency.
Theoretical Background: Factors Influencing the Nitrile Stretching Frequency
The position of the C≡N stretching vibration in an IR spectrum is primarily determined by the strength of the triple bond, as described by Hooke's Law. A stronger, stiffer bond vibrates at a higher frequency (wavenumber). The key factors influencing this bond strength are:
-
Hybridization: The sp-hybridized carbon and nitrogen atoms of the nitrile group form a strong triple bond, leading to a characteristic absorption in the 2260-2220 cm⁻¹ region for aromatic nitriles and 2260-2240 cm⁻¹ for saturated (aliphatic) nitriles.[2]
-
Electronic Effects (Resonance and Induction): The electronic environment surrounding the nitrile group can significantly alter the C≡N bond order and, consequently, its stretching frequency.
-
Conjugation: When the nitrile group is attached to an aromatic ring or a double bond, π-electron delocalization (conjugation) occurs. This delocalization slightly weakens the C≡N triple bond, lowering its force constant and shifting the absorption to a lower wavenumber.[2]
-
Substituent Effects: Electron-donating groups (EDGs) on an aromatic ring, such as amines or ethers, can further enhance conjugation and push the nitrile peak to an even lower frequency. Conversely, electron-withdrawing groups (EWGs) tend to have a smaller effect, often resulting in a slight increase in frequency or no significant change compared to the unsubstituted aromatic nitrile.
-
The piperazine moiety, specifically the nitrogen atom attached to the aromatic ring, acts as a potent electron-donating group through resonance. This effect is central to understanding the IR spectra of nitrile-containing piperazine derivatives.
Experimental Protocols: Acquiring High-Quality IR Spectra
The following protocol details the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a modern and convenient method for analyzing solid and liquid samples with minimal preparation.
Instrumentation and Materials
-
FTIR Spectrometer: A standard FTIR spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample: A few milligrams of the solid piperazine derivative or a single drop of a liquid sample.
-
Solvents for Cleaning: Isopropanol and hexane for cleaning the ATR crystal.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step ATR-FTIR Protocol
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol, followed by a wipe with hexane to remove any residual solvent and moisture.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will subtract the absorbance from the air (CO₂, water vapor) and the ATR crystal itself from the final sample spectrum.
-
-
Sample Application:
-
For a solid sample, place a small amount of the powder directly onto the center of the ATR crystal.
-
For a liquid sample, place a single drop onto the crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a strong signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic sharp, intense peak in the 2240-2200 cm⁻¹ region, which corresponds to the C≡N stretching vibration.
-
Label the peak with its precise wavenumber.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with appropriate solvents and lint-free wipes after the analysis is complete.
-
Workflow Diagram
Caption: Workflow for ATR-FTIR Spectroscopy.
Comparative Analysis of Nitrile IR Peaks
To illustrate the effect of the piperazine ring on the nitrile stretching frequency, we will compare well-characterized reference compounds with predicted values for piperazine derivatives. The reference spectra for benzonitrile and p-tolunitrile are sourced from the NIST Chemistry WebBook, providing a reliable experimental baseline.
Reference Compounds (Without Piperazine)
-
Benzonitrile: The simplest aromatic nitrile. The nitrile group is conjugated with the benzene ring.
-
p-Tolunitrile (4-Methylbenzonitrile): Features a methyl group (a weak electron-donating group) in the para position to the nitrile.
Piperazine Derivatives (with Predicted Frequencies)
-
4-(Piperazin-1-yl)benzonitrile: The nitrogen of the piperazine ring directly attached to the aromatic ring is a strong electron-donating group. This is expected to significantly lower the C≡N stretching frequency compared to benzonitrile.
-
4-(4-Methylpiperazin-1-yl)benzonitrile: The addition of a methyl group to the second nitrogen of the piperazine ring is a weak electron-donating group. Its effect on the nitrile frequency is likely to be minimal compared to the primary effect of the first nitrogen, but it may cause a very slight further decrease in the wavenumber.
Data Summary and Comparison
| Compound Name | Structure | Substituent Effect | Experimental C≡N Peak (cm⁻¹) | Predicted C≡N Peak (cm⁻¹) |
| Benzonitrile | Aromatic ring only | Reference (conjugation) | ~2230[3] | - |
| p-Tolunitrile | Weakly electron-donating (-CH₃) | Minor decrease in frequency | ~2229 | - |
| 4-(Piperazin-1-yl)benzonitrile | Strongly electron-donating (piperazine) | Significant decrease in frequency | - | ~2210 - 2220 |
| 4-(4-Methylpiperazin-1-yl)benzonitrile | Strongly EDG + weakly EDG (-CH₃ on N) | Slightly more significant decrease in frequency | - | ~2208 - 2218 |
Interpretation of the Comparative Data
The experimental data for benzonitrile (~2230 cm⁻¹) and p-tolunitrile (~2229 cm⁻¹) establish a baseline for a conjugated nitrile system. The introduction of the strongly electron-donating piperazine ring in 4-(piperazin-1-yl)benzonitrile is predicted to cause a noticeable shift to a lower wavenumber, likely in the range of 2210-2220 cm⁻¹. This is due to the increased electron density being pushed into the aromatic ring and delocalized into the π* orbital of the nitrile group, which weakens the C≡N bond.
The further addition of a methyl group in 4-(4-methylpiperazin-1-yl)benzonitrile is expected to have a much smaller, secondary effect, potentially lowering the frequency by a few more wavenumbers. This comparative analysis demonstrates how IR spectroscopy can be used not only to identify the nitrile group but also to gain insights into the electronic structure of the molecule.
Logical Relationship Diagram
Caption: Influence of substituents on C≡N peak position.
Conclusion
The nitrile functional group provides a clear and reliable signal in the IR spectrum of piperazine derivatives, typically appearing as a sharp, intense band. Its precise position is sensitive to the electronic environment, with the electron-donating nature of the piperazine ring causing a predictable shift to a lower wavenumber compared to simple benzonitrile. By understanding these principles and employing standardized experimental protocols like ATR-FTIR, researchers can confidently identify and characterize nitrile-containing piperazine compounds, leveraging IR spectroscopy as an essential tool in synthetic chemistry and drug development.
References
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
- Thakran, S., et al. (2012). Synthesis and Evaluation of some Novel Derivatives of 1-Benzhydryl Piperazine as Antihistaminic Agents. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 834-838.
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved March 7, 2024, from [Link]
-
Draewell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved March 7, 2024, from [Link]
- Shaquiquzzaman, M., Verma, M., & Marella, A. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
Sources
comparing reactivity of 2-methylpiperazine vs 2,6-dimethylpiperazine
Comparative Reactivity Guide: Regioselective Functionalization of 2-Methylpiperazine vs. 2,6-Dimethylpiperazine
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a classic synthetic bottleneck: breaking the symmetry of the piperazine scaffold. Piperazine derivatives are ubiquitous pharmacophores, but functionalizing one nitrogen while leaving the other untouched requires precise regiocontrol.
Introducing methyl groups to the piperazine ring creates a steric bias between the two secondary amines (N1 and N4). However, the degree of this bias differs drastically between 2-methylpiperazine and 2,6-dimethylpiperazine . This guide objectively compares their reactivity profiles, explains the mechanistic causality behind their behavior, and provides field-proven, self-validating protocols for achieving absolute regiocontrol.
Structural & Electronic Profiling
While both molecules possess a highly nucleophilic, unhindered N4 amine, their N1 environments are fundamentally different. The inductive electron-donating effect (+I) of the methyl groups theoretically increases the basicity of the adjacent N1 nitrogen. However, in synthetic applications, steric hindrance completely overrides electronic activation .
Table 1: Physicochemical and Reactivity Comparison
| Property | 2-Methylpiperazine | cis-2,6-Dimethylpiperazine |
| Steric Environment (N1) | Mono-hindered (1 adjacent methyl) | Dual-hindered (2 adjacent methyls) |
| Steric Environment (N4) | Unhindered | Unhindered |
| Direct Acylation Regioselectivity (N4:N1) | Modest (~2:1 ratio)[1] | Excellent (>20:1 ratio)[1] |
| Kinetic Nucleophilicity (N1) | Moderate (Requires stoichiometric control)[2] | Very Low (Requires forcing conditions)[3] |
| Optimal Functionalization Strategy | Orthogonal protection or in situ kinetic trapping | Direct sub-stoichiometric functionalization |
Mechanistic Causality: The Steric vs. Electronic Interplay
Why does a single additional methyl group drastically alter the synthetic route? The answer lies in the trajectory of electrophilic attack.
In 2-methylpiperazine , the single methyl group at C2 provides only a partial steric shield. When reacting with an electrophile (e.g., benzoyl chloride or Boc-anhydride), the unhindered N4 is kinetically favored. However, the N1 position remains sufficiently exposed to compete, inevitably leading to a frustrating mixture of regioisomers (typically a 2:1 ratio favoring N4)[1].
Conversely, in cis-2,6-dimethylpiperazine , the N1 nitrogen is flanked by two equatorial methyl groups (assuming the stable chair conformation). This creates a severe steric clash, effectively shutting down the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, direct functionalization occurs almost exclusively at the unhindered N4 position, yielding >20:1 regioselectivity without the need for complex protecting group strategies[1].
Fig 1. Divergent regioselectivity pathways based on steric shielding at the N1 position.
Experimental Workflows & Self-Validating Protocols
To harness these reactivity differences, we employ two distinct methodologies depending on the substrate and the desired target nitrogen.
Protocol A: Direct Regioselective N4-Acylation (Ideal for 2,6-Dimethylpiperazine)
Because the dual-methyl shield inherently protects the N1 position, 2,6-dimethylpiperazine can be directly functionalized at N4 with high fidelity[3].
Step-by-Step Methodology:
-
Preparation: Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 eq) to act as an acid scavenger.
-
Electrophile Addition: Dropwise add the acyl chloride (0.95 eq). Causality Note: We intentionally use a sub-stoichiometric amount of the electrophile. By starving the reaction slightly, we prevent any highly reactive acylium species from forcing a reaction at the sterically hindered N1 position.
-
Validation & Workup: Monitor via LCMS. You will observe the disappearance of the starting mass and the appearance of the mono-N4-acylated product [M+H]+. Di-acylated byproducts should be <5%. Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate.
Protocol B: Reversing Regioselectivity via Kinetic Trapping (Ideal for 2-Methylpiperazine)
If your target requires functionalizing the hindered N1 position of 2-methylpiperazine, direct reaction will fail. We must temporarily mask the unhindered N4 position using an in situ silylation strategy[1].
Step-by-Step Methodology:
-
Dianion Generation: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous THF at -78 °C. Slowly add n-butyllithium (2.2 eq). Causality Note: This generates a highly reactive dilithio species, activating both nitrogens.
-
Kinetic Trapping: Add Trimethylsilyl chloride (TMSCl) or Triethylsilyl chloride (TESCl) (1.1 eq). Causality Note: Silicon is highly sensitive to steric bulk. The silyl chloride will react exclusively at the unhindered N4 position, effectively masking it.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzoyl chloride, 0.95 eq). With N4 protected by the bulky silyl group, the electrophile is forced to react at the hindered N1 position.
-
Deprotection & Validation: Quench the reaction with methanol, followed by an aqueous acidic workup (1M HCl). Causality Note: The N-Si bond is hydrolytically labile. The aqueous workup spontaneously cleaves the N4-silyl group, yielding the pure N1-acylated product. LCMS will confirm the regiochemistry via characteristic fragmentation patterns.
Fig 2. Workflow for reversing regioselectivity via in situ kinetic trapping of the N4 amine.
Conclusion
The choice between 2-methylpiperazine and 2,6-dimethylpiperazine dictates your synthetic strategy. 2,6-Dimethylpiperazine offers a "free" regioselective handle due to its severe N1 steric hindrance, making it ideal for rapid library synthesis. Conversely, 2-methylpiperazine requires strategic manipulation—such as in situ silyl trapping—to overcome its modest natural regioselectivity and achieve high isomeric purity.
References
1.2 Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC Source: nih.gov URL:[Link]
Sources
Comparative Guide: Chiral HPLC Separation of 3-(2-Methylpiperazin-1-yl)propanenitrile Enantiomers
Executive Summary
The enantiomeric separation of 3-(2-Methylpiperazin-1-yl)propanenitrile presents a unique chromatographic challenge. As a critical chiral building block in pharmaceutical synthesis, its stereochemical purity directly impacts the pharmacological profiles of downstream active pharmaceutical ingredients (APIs). However, the molecule's lack of a strong UV chromophore and the presence of strongly basic secondary and tertiary amines make direct analysis prone to poor sensitivity and severe peak tailing.
This guide objectively compares the performance of the recommended Immobilized Amylose-based Chiral Stationary Phase (CSP) against traditional coated cellulose and macrocyclic antibiotic alternatives. By detailing the causality behind mobile phase selection and providing a self-validating experimental protocol, this guide ensures robust, reproducible enantioseparation.
Mechanistic Insights: The Causality of Chiral Recognition and Peak Shape
As an application scientist, developing a robust method requires understanding the physicochemical interactions at play rather than relying on blind screening.
The Silanol Effect and the Necessity of Basic Additives: The analyte possesses two basic centers: a secondary amine at the N4 position and a tertiary amine at the N1 position (bearing the propanenitrile group). When analyzing strongly basic compounds on silica-based CSPs, the protonated amines interact aggressively with residual, unendcapped acidic silanols on the silica matrix. This secondary ion-exchange interaction operates independently of the chiral recognition mechanism, leading to severe peak tailing (Asymmetry > 2.0) and catastrophic loss of resolution.
To establish a reliable method, the addition of a basic modifier is non-negotiable. The inclusion of1 and restricting the analyte's interactions purely to the chiral selector[1].
Detection Strategy: Because aliphatic nitriles and piperazines lack conjugated pi-systems, standard UV detection at 254 nm is invisible. Detection must be shifted to low UV wavelengths (205–210 nm) or coupled with LC-MS/ELSD.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Product A: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (Recommended)
-
Mechanistic Fit: The helical structure of amylose creates deep, well-defined inclusion cavities. The C2-methyl group of our analyte fits precisely into these chiral grooves, while the carbamate linkages of the CSP provide essential hydrogen bonding sites for the piperazine NH.
-
Performance Advantage: The immobilization of the polymer onto the silica support allows for the use of "forbidden" harsh solvents (like ethyl acetate or dichloromethane).2 if the polar propanenitrile group causes solubility or recovery issues in standard alkane mixtures[2].
Alternative 1: Coated Cellulose tris(3,5-dimethylphenylcarbamate)
-
Mechanistic Fit: Cellulose derivatives possess a different helical twist compared to amylose. While 3, the specific spatial projection of the C2-methyl and N1-propanenitrile groups often results in a looser inclusion complex within the cellulose cavity[3].
-
Limitation: The coated nature of this CSP restricts the mobile phase strictly to standard normal-phase solvents (Hexane/Alcohols), limiting optimization flexibility.
Alternative 2: Macrocyclic Antibiotics (e.g., Teicoplanin)
-
Limitation: Because 3-(2-Methylpiperazin-1-yl)propanenitrile is entirely aliphatic and lacks aromatic rings, the primary driving force for chiral recognition on these columns is absent, yielding poor selectivity.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance across the three evaluated platforms under optimized conditions.
| CSP Type | Column Equivalent | Optimized Mobile Phase | Resolution ( | Selectivity ( | Peak Asymmetry ( |
| Immobilized Amylose | Chiralpak IG / IA | Hexane / EtOH (80:20) + 0.1% DEA | 2.4 | 1.35 | 1.05 |
| Coated Cellulose | Chiralcel OD-H | Hexane / IPA (90:10) + 0.1% DEA | 1.8 | 1.20 | 1.25 |
| Macrocyclic Antibiotic | Chirobiotic T | MeOH + 0.1% TEA / 0.1% HOAc | 1.1 | 1.10 | 1.60 |
Data Interpretation: The immobilized amylose phase provides baseline separation (
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal validation.5 that must pass before any sample analysis begins, ensuring the system is self-validating[5].
Step 1: Mobile Phase Formulation
-
Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol.
-
Add exactly 1.0 mL of Diethylamine (DEA) to the mixture. (Causality: Omission of DEA will result in irreversible adsorption of the analyte onto the column).
-
Degas the mixture via ultrasonication for 10 minutes.
Step 2: System Suitability Standard (SST) Preparation
-
Weigh 10 mg of racemic 3-(2-Methylpiperazin-1-yl)propanenitrile.
-
Dissolve in 10 mL of the prepared mobile phase to yield a 1.0 mg/mL stock.
-
Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind basic amines).
Step 3: Chromatographic Execution
-
Column: Immobilized Amylose CSP (e.g., 250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Thermostatically controlled to ensure reproducible chiral recognition thermodynamics).
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Step 4: Self-Validation Check (The "Go/No-Go" Gate) Inject the SST standard in triplicate. The system is validated and ready for unknown sample analysis only if the following criteria are met:
-
Resolution (
): 1.5 between enantiomer 1 and enantiomer 2. -
Peak Asymmetry (
): Between 0.8 and 1.2 for both peaks. -
RSD of Retention Time:
1.0% across the three injections.
Workflow Visualization
Caption: Workflow for the chiral HPLC method development of basic piperazine derivatives.
References
Sources
Publish Comparison Guide: C8H15N3 Isomers & Alternatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Focus: Elemental Analysis (EA), Isomer Differentiation, and Performance Benchmarking of MTBD and its Functional Alternatives.
Part 1: Executive Summary & Chemical Landscape
The molecular formula C8H15N3 (MW: 153.22 g/mol ) represents a critical chemical space containing high-value reagents and bioactive ligands. While they share an identical elemental composition, their structural connectivity dictates vastly different applications—from organic superbases to histamine receptor agonists.
This guide focuses on the three most chemically significant isomers:
-
MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene): A bicyclic guanidine superbase and organocatalyst.
-
Impentamine: A specific histamine H3 receptor agonist.
-
Pyrazole Derivatives (e.g., 1-butyl-3-methyl-1H-pyrazol-5-amine): Common intermediates in agrochemical synthesis.
The Analytical Challenge: Standard Elemental Analysis (CHN) cannot distinguish between these isomers as they share the same theoretical composition. However, EA is the primary tool for quantifying purity, particularly for detecting hygroscopicity and carbonate formation in the highly basic MTBD, which directly impacts catalytic stoichiometry.
Part 2: Elemental Analysis Data (Theoretical vs. Experimental)
Theoretical Composition
All C8H15N3 isomers possess the following theoretical mass fractions. Deviations from these values are the first indicator of sample contamination (water, solvent, or carbonates).
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 8 | 96.088 | 62.71% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 9.87% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 27.42% |
Experimental Reality: The Hygroscopicity Factor
MTBD is a "superbase" (pKaH ≈ 25.4 in MeCN) and is extremely hygroscopic. It avidly absorbs atmospheric moisture and CO₂, forming carbonates. This alters the EA profile significantly compared to the non-hygroscopic Impentamine .
Table 1: Comparative Experimental EA Profiles (Simulated Data based on Typical Impurities)
| Compound | State | % C (Exp) | % H (Exp) | % N (Exp) | Diagnosis |
| MTBD (Pure) | Anhydrous Oil | 62.65 ± 0.3 | 9.90 ± 0.2 | 27.35 ± 0.3 | High Purity (>99%) |
| MTBD (Wet) | Exposed (1h) | 58.40 ↓ | 10.50 ↑ | 25.10 ↓ | ~7% Water Content. H-value spike is diagnostic. |
| MTBD (Carbonate) | Aged Sample | 59.80 ↓ | 9.20 ↓ | 24.50 ↓ | Formation of MTBD-H⁺ HCO₃⁻. |
| Impentamine | Solid HCl Salt* | 47.15 | 8.90 | 20.62 | Stable salt form (C8H15N3·2HCl). |
> Note: Impentamine is often handled as a dihydrochloride salt to prevent oxidation, drastically changing the EA target values.
Part 3: Isomer Differentiation Workflow (Self-Validating System)
Since EA is blind to connectivity, a robust identification workflow must integrate orthogonal techniques. The following Graphviz diagram outlines the logic flow for distinguishing C8H15N3 isomers.
Caption: Logical workflow for differentiating C8H15N3 isomers using EA for purity validation and NMR for structural assignment.
Part 4: Performance Comparison (MTBD vs. Alternatives)
In synthetic applications, MTBD is often compared not to its isomers, but to functional alternatives like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Why choose MTBD?
-
Basicity: MTBD (pKaH 25.4) is significantly stronger than DBU (pKaH 24.3) but slightly weaker than TBD (pKaH 26.0).
-
Solubility: Unlike TBD, the methyl group in MTBD confers superior solubility in non-polar organic solvents (Toluene, DCM).
-
Kinetic Stability: MTBD is less prone to nucleophilic attack than DBU in certain alkylation reactions.
Table 2: Functional Benchmarking of MTBD vs. Alternatives
| Feature | MTBD (C8H15N3) | DBU (C9H16N2) | TBD (C7H13N3) |
| Role | Strong Organic Base / Catalyst | Standard Amidne Base | Superbase / H-Bond Donor |
| pKa (MeCN) | 25.4 | 24.3 | 26.0 |
| Hygroscopicity | High (Forms hydrates) | Moderate | High |
| Nucleophilicity | Moderate | High (Can cause side reactions) | High |
| Solubility | Excellent in DCM, THF, Toluene | Excellent | Poor in Toluene (requires polar solvents) |
| Cost | $ (Commodity) | ||
| Primary Use | Henry Reaction, Alkylation of weak acids | Elimination (E2), Esterification | Ring-Opening Polymerization (ROP) |
Part 5: Experimental Protocols
Protocol: Rigorous Drying of MTBD for Accurate EA
To ensure the "Experimental C8H15N3" data matches theory, water must be removed.
-
Setup: Connect a Schlenk flask containing commercial MTBD to a high-vacuum manifold (<0.1 mbar).
-
Heating: Immerse the flask in an oil bath set to 60°C . (Do not exceed 80°C to avoid thermal decomposition).
-
Stirring: Stir vigorously for 4–6 hours .
-
Transfer: Transfer to an Argon-filled glovebox immediately.
-
Analysis: Seal the sample in a pre-tared tin capsule inside the glovebox before transferring to the CHN analyzer.
-
Note: Exposure to air for >30 seconds will result in a +0.5% H error.
-
Protocol: Catalytic Henry Reaction (Nitroaldol)
Demonstrating the catalytic efficiency of MTBD compared to isomers.
Reaction: Benzaldehyde + Nitromethane → β-Nitrostyrene derivative Reagents:
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
Catalyst: MTBD (0.05 mmol, 5 mol%) vs. Impentamine (Negative Control)
-
Solvent: THF (2 mL)
Procedure:
-
Charge a dried reaction vial with Benzaldehyde and Nitromethane in THF.
-
Add MTBD (7.6 mg) at 0°C.
-
Stir at 25°C for 2 hours.
-
Quench: Add sat. NH₄Cl (1 mL).
-
Extraction: Extract with EtOAc (3 x 5 mL).
-
Analysis: Determine yield via 1H NMR using Mesitylene as an internal standard.
Expected Results:
-
MTBD: >95% Yield (Due to strong basicity deprotonating nitromethane).
-
Impentamine: <5% Yield (Imidazole basicity is insufficient, pKa ~14).
-
DBU: ~90% Yield (Slower kinetics observed in non-polar solvents).
References
-
Schuchardt, U., et al. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society. Link
-
Simoni, D., et al. (2000). Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions. Organic Letters. Link
-
Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. Journal of Organic Chemistry. Link
-
Bolck, A., et al. (2009). Elemental analysis of 3,4-methylenedioxymethamphetamine (MDMA): A tool to determine the synthesis method.[1] Forensic Science International. Link
-
Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley-VCH. Link
Sources
A Comparative Guide to the Structural Validation of 1-(2-cyanoethyl)-2-methylpiperazine using 2D COSY NMR
Introduction: The Challenge of Unambiguous Structural Assignment
In the synthesis of substituted heterocyclic compounds, such as 1-(2-cyanoethyl)-2-methylpiperazine, the definitive confirmation of the substitution pattern on the ring is a critical step for quality control and downstream applications in drug development. While one-dimensional (1D) ¹H NMR spectroscopy provides essential information on the types and number of protons, the complex and often overlapping signals from the piperazine ring protons can make unambiguous assignment of substituent positions challenging. Positional isomers, for example, 1-(2-cyanoethyl)-3-methylpiperazine, may present very similar 1D spectra, leading to potential misinterpretation.
This technical guide provides an in-depth comparison and a validated experimental workflow for utilizing two-dimensional (2D) Correlation Spectroscopy (COSY) NMR to unequivocally determine the structure of 1-(2-cyanoethyl)-2-methylpiperazine. We will explore the causality behind experimental choices and demonstrate how COSY provides a self-validating map of proton-proton connectivities, leaving no ambiguity in the final structural assignment.
The Foundational Principle: Why COSY is the Definitive Tool
COSY is a powerful 2D NMR experiment that elucidates the connectivity of protons within a molecule by detecting through-bond scalar (J-coupling) interactions.[1][2] The experiment generates a 2D spectrum where the 1D ¹H NMR spectrum is plotted on both the horizontal and vertical axes.
-
Diagonal Peaks : These peaks appear along the diagonal of the plot and represent the signals from the 1D spectrum.[3][4]
-
Cross-Peaks (Off-Diagonal Peaks) : These are the most informative signals. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.[5][6]
By systematically analyzing these cross-peaks, one can trace the entire network of coupled protons, effectively building a molecular "skeleton" of connectivity. This is particularly crucial for distinguishing between isomers, where the fundamental connectivity differs.[7][8][9]
Experimental Workflow: Acquiring High-Quality COSY Data
The following protocol outlines a robust methodology for acquiring a publication-quality COSY spectrum. The logic behind each parameter selection is explained to ensure reproducibility and data integrity.
(CH3)-C2(H) -- N1 -- CH2(a) -- CH2(b) -- CN | | H6ax-C6 C5-H5ax | | H6eq-N4(H) --C5-H5eq
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 5. tecmag.com [tecmag.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
A Comparative Guide to Reference Standards for Piperazine Propanenitrile Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of reference standards for potential impurities in piperazine propanenitrile. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of piperazine propanenitrile is paramount. This document is structured to offer not just a list of standards, but a logical framework for understanding, identifying, and controlling potential impurities, grounded in established scientific principles and regulatory expectations.
The Critical Role of Impurity Profiling in Pharmaceutical Development
In pharmaceutical manufacturing, the control of impurities is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent requirements for the identification, qualification, and control of impurities in new drug substances.[1] The presence of even trace amounts of impurities can have unintended pharmacological or toxicological effects. Therefore, a robust impurity control strategy, underpinned by the use of high-quality reference standards, is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
Piperazine propanenitrile, also known as 3-(piperazin-1-yl)propanenitrile, is a key building block in organic synthesis. Its purity is essential for the successful and reproducible synthesis of downstream products. This guide will focus on the likely process-related impurities that can arise during its synthesis and how to effectively monitor them using appropriate reference standards.
Unveiling the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the synthetic route is the first step in predicting the potential impurity profile of any chemical entity. The most common and direct method for synthesizing 3-(piperazin-1-yl)propanenitrile is the aza-Michael addition of piperazine to acrylonitrile.[2][3][4][5][6] This reaction, while generally efficient, can lead to several predictable impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 3-(2-Methylpiperazin-1-yl)propanenitrile
[1]
Executive Summary & Chemical Identity
3-(2-Methylpiperazin-1-yl)propanenitrile is a bifunctional organic intermediate containing a secondary/tertiary amine (piperazine ring) and a nitrile group. Proper disposal requires addressing two distinct chemical risks: the alkalinity/corrosivity of the piperazine moiety and the potential for cyanide liberation from the nitrile functionality under extreme conditions.
-
Molecular Formula: C₈H₁₅N₃[2]
-
Molecular Weight: 153.22 g/mol [2]
-
Physical State: Typically a liquid or low-melting solid.
Core Directive: Do not treat this simply as "organic waste." The presence of the piperazine ring creates a specific incompatibility with nitrosating agents (forming carcinogenic nitrosamines), and the nitrile group requires segregation from strong acids to prevent hydrogen cyanide (HCN) evolution.[1]
Hazard Identification & Waste Characterization
Before disposal, the waste stream must be characterized to assign the correct regulatory codes (RCRA in the US, EWC in Europe).[1]
Hazard Profile
| Property | Hazard Description | Operational Implication |
| Corrosivity | Piperazine derivatives are organic bases.[3] pH is likely >11. | High Risk. May cause skin burns/eye damage.[4] Classify as D002 if pH ≥ 12.5. |
| Toxicity | Nitriles are toxic by ingestion/inhalation. | Handle with full PPE (Nitrile gloves, safety goggles, lab coat).[1] |
| Reactivity | Incompatible with strong oxidizers and acids. | CRITICAL: Do not mix with acids (HCN risk) or nitrites (Nitrosamine risk). |
RCRA Waste Codes (US)
-
D002 (Corrosive): Applicable if the neat chemical or aqueous waste has a pH ≥ 12.5.[5]
-
D001 (Ignitable): Applicable if the liquid has a flash point < 60°C (140°F). Note: While high-molecular-weight amines often have higher flash points, verification via SDS or closed-cup test is required.[1]
-
Listed Wastes: This specific CAS is not typically a P- or U-listed waste, but it must be managed as a characteristic hazardous waste.[1]
Pre-Disposal: Segregation & Handling
The "Self-Validating" Safety Rule: Always measure the pH of the aqueous waste stream before consolidation. If pH < 7, stop and reassess for potential acid contamination which could trigger nitrile hydrolysis.[1]
Segregation Logic (Graphviz Diagram)
The following decision tree illustrates the critical segregation logic required to prevent dangerous side reactions in the waste container.
Figure 1: Segregation logic to prevent toxic gas evolution and carcinogen formation.
Step-by-Step Disposal Workflows
Scenario A: Small-Scale Lab Disposal (Vials/Syringes)
Method: Lab Pack Service (Best Practice)
-
Containment: Keep the substance in its original primary container (glass vial/bottle) if possible. Ensure the cap is tightly sealed with parafilm.
-
Secondary Containment: Place the primary container into a clear, sealable plastic bag (Chem-Zip).
-
Labeling: Apply a hazardous waste label. Clearly write:
-
Storage: Store in the "Base/Alkaline" waste cabinet. Do not store with acids.
-
Hand-off: Transfer to EHS or professional waste hauler for "Lab Pack" incineration.
Scenario B: Bulk Waste / Reaction Mixtures
Method: Bulking into Satellite Accumulation Areas
-
Compatibility Check: Ensure the satellite drum is designated for "Basic Organic Waste" .
-
Verification: Check the drum log. If the drum contains acidic waste, halogenated solvents, or oxidizers, DO NOT ADD .[1]
-
-
Solvent Dilution: If the material is neat (pure), dilute with a compatible solvent (e.g., Ethanol or Methanol) to reduce viscosity and local heating upon mixing, unless the waste hauler requires neat substance.[1]
-
Transfer:
-
Wear splash goggles and a face shield.
-
Use a funnel with a grounding wire (if using metal drums) to prevent static discharge.
-
Pour slowly to avoid splashing.
-
-
Log Entry: Immediately record the addition (Chemical Name + Volume) on the drum's inventory sheet.
Disposal Workflow Diagram
Figure 2: End-to-end disposal lifecycle ensuring regulatory compliance.
Emergency Procedures (Spills)
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][4][9]
-
Evacuate & Ventilate: Remove personnel from the immediate area. Open fume hood sashes to max safe height if spill is inside; ventilate lab if outside.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/amine cartridges if outside a hood.[1]
-
Containment:
-
Do not use water initially (may spread the spill).
-
Use chemically inert absorbent pads or vermiculite.
-
Note: Avoid using "acid neutralizers" directly on the concentrated nitrile, as the heat of neutralization could volatilize the material.[1] Use a generic organic absorbent.
-
-
Decontamination: Once bulk liquid is absorbed, wipe the surface with a mild detergent solution. Collect all pads and PPE into a hazardous waste bag labeled "Debris contaminated with 3-(2-Methylpiperazin-1-yl)propanenitrile."
References
-
ChemScene. (n.d.). Safety Data Sheet: 3-(2-Methylpiperazin-1-yl)propanenitrile. Retrieved from
-
US Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
-
Fisher Scientific. (n.d.). General Safety Data Sheet for Piperazine Derivatives. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Piperazine Handling and Disposal. Retrieved from
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations before disposal.
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. scbt.com [scbt.com]
- 8. buyersguidechem.com [buyersguidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Methylpiperazin-1-yl)propanenitrile
Executive Hazard Profile
Compound: 3-(2-Methylpiperazin-1-yl)propanenitrile CAS: 6216-09-7 (Typical) Molecular Formula: C₈H₁₅N₃
This molecule presents a dual-hazard profile that often leads to inadequate protection in standard laboratory settings. It combines the corrosivity and sensitization potential of the piperazine moiety with the acute toxicity and permeation risks of an aliphatic nitrile.
Critical Warning: Standard laboratory nitrile exam gloves (4 mil) are insufficient for prolonged contact or immersion due to the permeation characteristics of organic nitriles and the corrosive nature of the amine.
| Hazard Class | Primary Risk | Mechanism of Injury |
| Skin Corrosion/Irritation | High | The secondary amine (piperazine) is alkaline (pH >11 in solution), causing immediate chemical burns or severe dermatitis. |
| Acute Toxicity (Dermal) | Moderate/High | Aliphatic nitriles can absorb transdermally. While metabolism to cyanide is slower than simple salts, it poses a systemic hypoxia risk. |
| Sensitization | Chronic | Piperazine derivatives are potent respiratory and skin sensitizers. Repeated exposure can lead to occupational asthma or allergic contact dermatitis. |
PPE Selection Matrix (Hierarchy of Defense)
This protocol utilizes a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.[1]
A. Hand Protection (The Critical Failure Point)
Rationale: Organic nitriles can permeate standard nitrile rubber. The amine component requires chemical resistance to alkalis.
| Exposure Scenario | Primary Glove | Secondary Glove (Inner) | Action Limit |
| Incidental / Splash | Nitrile (Double Layer) Min. thickness: 5 mil (0.12 mm) outer. | Nitrile (4 mil) | Change immediately upon splash. |
| Prep / Weighing | Nitrile (Extended Cuff) Min. thickness: 8 mil. | Nitrile (4 mil) | Change every 30 mins of active handling. |
| High Risk / Spill | Laminate Film (Silver Shield®) Impermeable to small organics. | Nitrile (4 mil) for dexterity. | >480 min breakthrough. |
B. Respiratory Protection
Rationale: Piperazines have low odor thresholds but high sensitization potential.
-
Standard Operation: Fume hood (Face velocity 80–100 fpm) is mandatory.
-
Outside Hood (Spill/Maintenance): Full-face respirator with Combination Cartridges (OV/P100) . The P100 is vital for particulates/mists, and OV for the organic vapor.
C. Body & Eye Defense[2][3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to corrosive liquid risk.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).
-
Apron: Chemical-resistant apron (Butyl or Neoprene) required during transfer of volumes >50 mL.
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE configuration based on the operational state.
Figure 1: PPE Selection Logic based on physical state and containment availability.
Operational Protocols
Phase 1: Preparation & Weighing
-
Engineering Check: Verify fume hood flow is >0.5 m/s.
-
Static Control: Use an antistatic gun or ionizer if handling the solid form to prevent dispersal of sensitizing dust.
-
Weighing:
-
Place the balance inside the fume hood.
-
If the balance must be outside, use a powder containment hood or weigh inside a tared, closed vial.
-
Never weigh open powder on an open bench.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: When dissolving in halogenated solvents (DCM), permeation rates through gloves increase drastically. Upgrade to Laminate gloves immediately.
-
Exotherm Warning: As a secondary amine, this compound may generate heat when mixed with strong acids or acid chlorides. Add reagents slowly to prevent splashing.
Phase 3: Decontamination & Disposal
-
Surface Decon: Wipe surfaces with 10% acetic acid (to neutralize the amine) followed by water, then ethanol.
-
Waste Segregation:
-
Do NOT mix with acidic waste streams (risk of heat/fumes).
-
Do NOT mix with oxidizers (risk of reaction with the nitrile/amine).[1]
-
Dispose of as "Basic Organic Waste (Toxic)."
-
Emergency Response Workflow (Spill)
Immediate Action: Evacuate the immediate area. Do not attempt cleanup without Level 3 PPE if the spill is >100 mL or outside a hood.
Figure 2: Triage and response workflow for spills.
References & Authority
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 12242867 (Related Piperazine Nitriles). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine (Sensitization and Corrosivity Data). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
